Product packaging for GL67(Cat. No.:CAS No. 179075-30-0)

GL67

Cat. No.: B6595069
CAS No.: 179075-30-0
M. Wt: 615.0 g/mol
InChI Key: KBBLYWGVXTZWCU-HMVYLTCSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GL67 is a useful research compound. Its molecular formula is C38H70N4O2 and its molecular weight is 615.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N4O2 B6595069 GL67 CAS No. 179075-30-0

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N4O2/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBLYWGVXTZWCU-HMVYLTCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179075-30-0
Record name N4-Spermine cholesterol carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179075300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-SPERMINE CHOLESTEROL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF47XVU5BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N4-Spermine Cholesterol Carbamate (GL67): A Technical Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N4-Spermine cholesterol carbamate, commonly known as Genzyme Lipid 67 (GL67), is a synthetic cationic lipid that has garnered significant attention in the field of non-viral gene delivery. Its unique structure, featuring a cholesterol anchor, a carbamate linker, and a spermine headgroup, imparts advantageous properties for the formulation of lipid-based nanoparticles capable of efficiently encapsulating and delivering nucleic acid payloads such as siRNA and plasmid DNA into cells. This technical guide provides a comprehensive overview of N4-Spermine cholesterol carbamate, including its synthesis, physicochemical properties, and its application in forming liposomal delivery vehicles. Detailed experimental protocols and quantitative data are presented to assist researchers in the development of novel drug delivery systems.

Core Concepts

N4-Spermine cholesterol carbamate is a multivalent ionizable cationic lipid.[1] Its amphiphilic nature, with a hydrophobic cholesterol moiety and a hydrophilic polyamine (spermine) headgroup, allows it to self-assemble into liposomes, often in conjunction with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged spermine headgroup facilitates the electrostatic interaction and complexation with negatively charged nucleic acids. The cholesterol component provides structural stability to the liposome and can influence its interaction with cell membranes.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of N4-Spermine cholesterol carbamate involves the formation of a carbamate linkage between cholesterol and spermine. A common synthetic route employs the reaction of cholesteryl chloroformate with spermine. To achieve regioselectivity and avoid side reactions, a protection strategy for the amine groups of spermine is often necessary.

Experimental Protocol: Synthesis of N4-Spermine Cholesterol Carbamate

This protocol is a generalized procedure based on the synthesis of similar cholesteryl polyamine carbamates.

Materials:

  • Cholesteryl chloroformate

  • Spermine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)

Procedure:

  • Protection of Spermine (Optional but Recommended):

    • Dissolve spermine in a suitable solvent.

    • Add a protecting group reagent (e.g., Boc-anhydride) to selectively protect the primary and secondary amines, leaving one primary amine available for reaction. The choice of protecting group and reaction conditions will determine which amine(s) are protected.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the protected spermine derivative using column chromatography.

  • Reaction with Cholesteryl Chloroformate:

    • Dissolve the (protected) spermine in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base, such as triethylamine, to act as a proton scavenger.

    • Slowly add a solution of cholesteryl chloroformate in the same solvent to the spermine solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Deprotection (if applicable):

    • If a protecting group was used, remove it using appropriate deprotection reagents. For example, Boc groups can be removed with trifluoroacetic acid.

  • Purification:

    • Quench the reaction and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform/methanol/ammonium hydroxide) to obtain the pure N4-Spermine cholesterol carbamate.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Formulation of Liposomes

N4-Spermine cholesterol carbamate is typically formulated into liposomes with a neutral helper lipid, most commonly DOPE, to enhance the fusogenic properties of the vesicles and facilitate endosomal escape.

Experimental Protocol: Preparation of this compound/DOPE Liposomes

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Methanol

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • siRNA or plasmid DNA

Procedure:

  • Lipid Film Hydration:

    • Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11 times) to ensure a narrow size distribution.

  • Complexation with Nucleic Acids:

    • Dilute the siRNA or plasmid DNA in a suitable buffer.

    • Add the nucleic acid solution to the liposome suspension at the desired charge ratio (+/-) and mix gently.

    • Incubate the mixture at room temperature for a specified period (e.g., 20-30 minutes) to allow for the formation of lipoplexes.

Physicochemical Characterization of Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vitro and in vivo performance.

Data Presentation: Physicochemical Properties of this compound-based Liposomes
Formulation (Molar Ratio)Cationic Lipid:siRNA RatioParticle Size (nm)Zeta Potential (mV)Reference
This compound:DOPE (1:1) with varying % of total cationic lipid3:1144 - 332-9 to +47[2]
This compound:DC-Chol:DOPE (varying ratios)3:1144 - 332-9 to +47[2]

Note: Particle size and zeta potential are highly dependent on the specific formulation parameters, including the ratio of cationic lipid to helper lipid, the charge ratio of cationic lipid to nucleic acid, and the buffer conditions.

Experimental Protocol: Particle Size and Zeta Potential Measurement

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the liposome or lipoplex suspension in a suitable buffer (e.g., the same buffer used for formulation) to an appropriate concentration for DLS measurement.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and perform the measurement to determine the surface charge of the particles.

In Vitro Applications: Gene Silencing

This compound-based liposomes have been shown to be effective vehicles for the delivery of siRNA to achieve gene silencing in various cell lines.

Data Presentation: Cellular Uptake and Transfection Efficiency
Cell LineFormulationTransfection OutcomeReference
A549 (human lung carcinoma)This compound:DC-Chol:DOPE with cy3-siRNAIncreased internalization with higher this compound content[2]
A549mRNA/GL67 complexesHigher percentage of GFP-positive cells compared to pDNA transfection[3]
Experimental Protocol: In Vitro Transfection

Materials:

  • Target cells (e.g., A549)

  • Cell culture medium and supplements

  • This compound/DOPE-siRNA lipoplexes

  • Control siRNA (e.g., non-targeting siRNA)

  • Transfection reagent (for positive control)

  • Assay reagents for measuring gene knockdown (e.g., qPCR reagents, antibodies for western blotting)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard cell culture conditions (e.g., 37 °C, 5% CO₂).

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, serum-free, or serum-containing medium as required for the experiment.

    • Add the prepared this compound/DOPE-siRNA lipoplexes to the cells at the desired final siRNA concentration.

    • Include appropriate controls, such as cells treated with a non-targeting siRNA lipoplex and a positive control using a commercial transfection reagent.

  • Incubation:

    • Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours).

    • After the incubation period, replace the transfection medium with fresh, complete cell culture medium.

  • Analysis of Gene Knockdown:

    • Harvest the cells at a suitable time point post-transfection (e.g., 24, 48, or 72 hours).

    • Analyze the level of target gene knockdown by measuring mRNA levels (e.g., using qRT-PCR) or protein levels (e.g., using Western blotting or ELISA).

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm involves several key steps, including cellular uptake, endosomal escape, and release of the payload.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound/DOPE-siRNA Lipoplex (+ charged) CellMembrane Cell Membrane (- charged) Lipoplex->CellMembrane Electrostatic Interaction Endosome Early Endosome CellMembrane->Endosome Endocytosis LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Membrane Fusion) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage

Caption: Cellular uptake and endosomal escape of this compound-based lipoplexes.

Experimental Workflow for Liposome Formulation and In Vitro Testing

G cluster_formulation Liposome Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation LipidFilm 1. Lipid Film Hydration (this compound + DOPE) Hydration 2. Hydration LipidFilm->Hydration Extrusion 3. Extrusion Hydration->Extrusion Liposomes Unilamellar Liposomes Extrusion->Liposomes DLS Particle Size (DLS) Liposomes->DLS Zeta Zeta Potential Liposomes->Zeta Complexation 4. Lipoplex Formation (Liposomes + siRNA) Liposomes->Complexation Transfection 5. Cell Transfection Complexation->Transfection Analysis 6. Analysis of Gene Silencing Transfection->Analysis

Caption: Experimental workflow for this compound liposome formulation and testing.

Conclusion

N4-Spermine cholesterol carbamate (this compound) is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its robust formulation into liposomes with helper lipids like DOPE allows for the efficient encapsulation and cellular delivery of payloads such as siRNA. The provided data and protocols offer a foundation for researchers to utilize and further optimize this compound-based delivery systems for various therapeutic and research applications. Further studies to fully elucidate the structure-activity relationship and to enhance the in vivo performance of these formulations are warranted.

References

An In-depth Technical Guide to N4-Spermine Cholesterol Carbamate (GL67)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of N4-Spermine cholesterol carbamate, a cationic lipid also known to as GL67. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of non-viral gene delivery systems.

Core Structure and Properties

N4-Spermine cholesterol carbamate (this compound) is a synthetic cationic lipid meticulously designed for nucleic acid delivery. Its unique structure comprises a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphipathic nature is pivotal to its function, enabling the formation of liposomes that can encapsulate and transport negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), across cellular membranes.

The spermine headgroup, with its multiple amine functionalities, confers a positive charge to the lipid at physiological pH, facilitating electrostatic interactions with the phosphate backbone of nucleic acids. This interaction is crucial for the condensation of genetic material and the formation of stable lipoplexes. The cholesterol moiety provides structural integrity to the liposome and aids in its fusion with the cell membrane, thereby enabling the release of the genetic payload into the cytoplasm.

Physicochemical Properties

The physicochemical properties of this compound and its liposomal formulations are critical determinants of its efficacy as a gene delivery vector. These properties, including particle size, zeta potential, and pKa, influence the stability of the lipoplexes, their interaction with cellular membranes, and the efficiency of transfection.

Table 1: Physicochemical Properties of this compound/DOPE Liposomal Formulations

Molar Ratio (Cationic Lipid:siRNA)% this compound in Cationic Lipid ComponentParticle Size (nm)Zeta Potential (mV)
1:10% (100% DC-Chol)292-26
1:1100%557-11
2:10% (100% DC-Chol)307-9
2:1100%367-2
3:10% (100% DC-Chol)144-9
3:120%198+15
3:140%245+23
3:160%278+31
3:180%299+39
3:1100%332+47

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.[1][2] Note: DC-Chol (Dimethylaminoethane-carbamoyl-cholesterol) is another cationic lipid used for comparison. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of N4-Spermine cholesterol carbamate is a multi-step process that typically employs an orthogonal protection strategy to selectively modify the spermine moiety.[3] This approach allows for the specific attachment of the cholesterol anchor to the N4 nitrogen of spermine while the other amine groups are temporarily protected.

Conceptual Synthesis Workflow

cluster_synthesis Synthesis of N4-Spermine Cholesterol Carbamate spermine Spermine protection1 Selective Protection of Primary Amines (e.g., with Trifluoroacetyl groups) spermine->protection1 protection2 Protection of Secondary Amines (e.g., with Boc groups) protection1->protection2 selective_deprotection Selective Deprotection of one Primary Amine protection2->selective_deprotection conjugation Conjugation with Cholesteryl Chloroformate selective_deprotection->conjugation deprotection_final Final Deprotection of all Amine Groups conjugation->deprotection_final This compound N4-Spermine Cholesterol Carbamate (this compound) deprotection_final->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Principles of Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is proprietary. However, based on the literature, a general procedure can be outlined as follows:

Step 1: Orthogonal Protection of Spermine

  • Protection of Primary Amines: Spermine is reacted with a reagent such as ethyl trifluoroacetate to protect the two primary amine groups.

  • Protection of Secondary Amines: The resulting di-trifluoroacetylated spermine is then treated with di-tert-butyl dicarbonate (Boc)₂O to protect the two secondary amine groups, yielding N1,N12-di-trifluoroacetyl-N4,N9-di-Boc-spermine.

Step 2: Selective Deprotection and Conjugation

  • Selective Deprotection: One of the trifluoroacetyl groups is selectively removed under mild basic conditions to expose a single primary amine.

  • Conjugation: The mono-deprotected spermine derivative is then reacted with cholesteryl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane). This reaction forms the carbamate linkage between the cholesterol moiety and the N4 nitrogen of the spermine.

Step 3: Final Deprotection

  • The remaining protecting groups (one trifluoroacetyl and two Boc groups) are removed under appropriate conditions. For example, the Boc groups can be removed using a strong acid like trifluoroacetic acid (TFA), and the trifluoroacetyl group can be cleaved under basic conditions.

Step 4: Purification

  • The final product, N4-Spermine cholesterol carbamate, is purified using chromatographic techniques, such as silica gel column chromatography, to remove unreacted starting materials and byproducts. The structure and purity of the final compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound-based Liposomes for Gene Delivery

This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. DOPE is known to facilitate the endosomal escape of the lipoplex, a critical step for successful gene delivery. The most common method for preparing these liposomes is the thin-film hydration technique.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of this compound/DOPE liposomes and their subsequent complexation with nucleic acids.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Nucleic acid (pDNA or siRNA) in a suitable buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound and DOPE (e.g., at a 1:1 or 1:2 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer. The volume of the buffer will determine the final lipid concentration. b. The hydration process is typically carried out above the phase transition temperature of the lipids. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: a. To produce smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication using a bath sonicator or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation: a. Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer. b. In a separate tube, dilute the prepared liposome suspension. c. Add the diluted nucleic acid solution to the diluted liposome suspension dropwise while gently vortexing. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The lipoplexes are now ready for in vitro or in vivo applications.

Application in Gene Therapy: CFTR Gene Delivery

This compound-based liposomes have been investigated for the delivery of the cystic fibrosis transmembrane conductance regulator (CFTR) gene to airway epithelial cells as a potential therapy for cystic fibrosis.[5] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to defective chloride ion transport and the production of thick, sticky mucus in the lungs and other organs.

Signaling Pathway and Mechanism of Action

The goal of CFTR gene therapy is to introduce a functional copy of the CFTR gene into the affected cells, thereby restoring normal chloride channel function.

cluster_cftr CFTR Gene Therapy Pathway lipoplex This compound/DOPE Lipoplex (containing CFTR pDNA) cell_membrane Airway Epithelial Cell Membrane lipoplex->cell_membrane Fusion/Uptake endocytosis Endocytosis cell_membrane->endocytosis cl_channel Chloride Ion Transport cell_membrane->cl_channel Insertion endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape DOPE-mediated cytoplasm Cytoplasm endosomal_escape->cytoplasm CFTR pDNA release nucleus Nucleus cytoplasm->nucleus pDNA transport translation Translation cytoplasm->translation transcription Transcription nucleus->transcription CFTR Gene mrna CFTR mRNA transcription->mrna mrna->cytoplasm protein Functional CFTR Protein translation->protein protein->cell_membrane Trafficking

Caption: Cellular pathway of this compound-mediated CFTR gene delivery.

Experimental Workflow: In Vitro Transfection

The following diagram outlines a typical workflow for an in vitro gene transfection experiment using this compound-based liposomes.

cluster_workflow In Vitro Gene Transfection Workflow cell_culture 1. Seed cells in a multi-well plate lipoplex_prep 2. Prepare this compound/DOPE/DNA lipoplexes transfection 3. Add lipoplexes to cells lipoplex_prep->transfection incubation 4. Incubate for 4-6 hours transfection->incubation medium_change 5. Replace with fresh culture medium incubation->medium_change incubation2 6. Incubate for 24-72 hours medium_change->incubation2 analysis 7. Analyze for gene expression incubation2->analysis

Caption: A typical workflow for in vitro cell transfection.

Conclusion

N4-Spermine cholesterol carbamate (this compound) is a potent and versatile cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure, which combines the membrane-inserting properties of cholesterol with the DNA-condensing capabilities of spermine, makes it an effective vector for gene therapy applications. The ability to formulate this compound into liposomes with tunable physicochemical properties allows for the optimization of delivery to specific cell types and tissues. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize and further develop this compound-based delivery systems for a wide range of therapeutic applications.

References

The Core Mechanism of N4-Spermine Cholesterol Carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Spermine Cholesterol Carbamate, also known as GL67, is a cationic lipid that has emerged as a significant non-viral vector for the delivery of genetic material, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structure, which combines the polycationic nature of spermine with the membrane-anchoring properties of cholesterol, facilitates the formation of stable lipoplexes with nucleic acids. These complexes are capable of traversing the cell membrane and delivering their cargo to the cytoplasm, a critical step for therapeutic efficacy. This technical guide provides a comprehensive overview of the mechanism of action of N4-Spermine Cholesterol Carbamate, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Physicochemical Properties and Lipoplex Formation

N4-Spermine Cholesterol Carbamate is an amphiphilic molecule featuring a hydrophilic spermine headgroup and a lipophilic cholesterol tail. The spermine moiety contains multiple amine groups that are protonated at physiological pH, conferring a positive charge to the molecule. This positive charge is fundamental to its ability to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to the condensation of the genetic material into compact, nanoparticle-sized lipoplexes.

These lipoplexes are typically formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the structural integrity of the liposome and facilitates endosomal escape. The molar ratio of N4-Spermine Cholesterol Carbamate to the helper lipid and the nucleic acid cargo is a critical parameter that influences the physicochemical properties and transfection efficiency of the resulting lipoplexes.

Quantitative Data on Lipoplex Characteristics

The particle size and zeta potential of lipoplexes are crucial determinants of their interaction with cells and their subsequent intracellular fate. Smaller particle sizes generally favor cellular uptake, while a net positive zeta potential facilitates binding to the negatively charged cell membrane. The following tables summarize key quantitative data for this compound-based lipoplexes from published studies.

Formulation (Molar Ratio of Cationic Lipid to DOPE)This compound Content in Cationic Lipid Fraction (%)Particle Size (nm)Zeta Potential (mV)Reference
1:10292-26[1]
1:1100557-11[1]
2:10307-2[1]
2:1100367-2[1]
3:10144-9[1]
3:120188+15[1]
3:140211+23[1]
3:160245+31[1]
3:180289+39[1]
3:1100332+47[1]

Table 1: Physicochemical characterization of this compound/DC-Chol/DOPE lipoplexes for siRNA delivery. The molar ratio of total cationic lipid (this compound and/or DC-Chol) to DOPE was varied, as was the percentage of this compound within the cationic lipid component.

Cell LineTransfection Efficiency (% of GFP-positive cells)Reference
A549 (mRNA transfection)~40% (at 8 hours)[2]
A549 (pDNA transfection)~20% (at 24 hours)[2]
HEK293 (pDNA transfection with novel cholesterol spermine conjugates)Significantly higher than Lipofectamine 2000[3]

Table 2: In vitro transfection efficiency of this compound-based lipoplexes.

In Vivo ModelCargoOutcomeReference
Mouse LungsiRNA against β-galactosidaseModest reduction in expression by 30%[1]

Table 3: In vivo efficacy of this compound-based lipoplexes.

Mechanism of Action: A Stepwise Overview

The delivery of nucleic acids to the cytoplasm via N4-Spermine Cholesterol Carbamate-based lipoplexes is a multi-step process that involves cellular uptake, endosomal escape, and cargo release.

Cellular Uptake

The positively charged lipoplexes are initially attracted to the negatively charged proteoglycans on the surface of the cell membrane. This electrostatic interaction facilitates the internalization of the lipoplexes, which is believed to occur primarily through endocytosis. While the exact endocytic pathway can be cell-type dependent, evidence for other cationic lipoplexes suggests the involvement of both clathrin-mediated and caveolae-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound Lipoplex (+ charge) membrane Cell Membrane (- charge) lipoplex->membrane Electrostatic Interaction endosome Endosome membrane->endosome Endocytosis lipoplex_in_endosome Lipoplex G cluster_endosome Endosome Maturation atpase V-ATPase h_in H+ atpase->h_in pumps lipoplex This compound Lipoplex (Spermine Protonation) h_in->lipoplex protonates swelling Osmotic Swelling h_in->swelling influx leads to cl_in Cl- cl_in->swelling influx leads to lipoplex->cl_in attracts rupture Endosomal Rupture swelling->rupture G cluster_cytoplasm Cytoplasm lipoplex This compound Lipoplex anionic_lipids Anionic Cytoplasmic Components lipoplex->anionic_lipids Interaction free_sirna Free siRNA/pDNA anionic_lipids->free_sirna displaces This compound This compound anionic_lipids->this compound binds G start Start lipid_film Prepare Lipid Film (this compound + DOPE) start->lipid_film dilute_na Dilute Nucleic Acid in Opti-MEM start->dilute_na hydrate Hydrate Film to form MLVs lipid_film->hydrate sonicate Sonicate/Extrude to form SUVs hydrate->sonicate dilute_lipo Dilute Liposomes in Opti-MEM sonicate->dilute_lipo mix Mix Diluted Components dilute_na->mix dilute_lipo->mix incubate Incubate for Lipoplex Formation mix->incubate dls Measure Size and PDI with DLS incubate->dls end End dls->end G start Start prepare_lipoplexes Prepare Lipoplexes at varying N/P ratios start->prepare_lipoplexes add_dye Add Loading Dye prepare_lipoplexes->add_dye load_gel Load Samples onto Agarose Gel add_dye->load_gel run_gel Perform Electrophoresis load_gel->run_gel visualize Visualize Gel under UV run_gel->visualize analyze Analyze Retardation of Nucleic Acid visualize->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis of Cholesteryl Polyamine Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholesteryl polyamine carbamates, a class of cationic lipids with significant potential in drug and gene delivery. The document details synthetic methodologies, presents key quantitative data in a structured format, and visually represents the synthetic workflows.

Introduction

Cholesteryl polyamine carbamates are amphiphilic molecules that consist of a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic polyamine headgroup. This unique structure allows them to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. The positive charges on the polyamine chain at physiological pH facilitate the condensation of nucleic acids and their delivery across cell membranes. The cholesterol moiety provides stability to the liposomal formulations, particularly in the presence of serum, making these compounds promising non-viral vectors for gene therapy and drug delivery applications.[1] The efficiency of these lipids in gene transfection is influenced by factors such as the length of the polyamine chain and the overall shape of the molecule.[2]

Synthetic Strategies

The primary route for synthesizing cholesteryl polyamine carbamates involves the reaction of a cholesterol derivative with a polyamine. The most common precursor is cholesteryl chloroformate, which readily reacts with the primary or secondary amines of the polyamine to form a stable carbamate linkage.[3][4][5] Key considerations in the synthesis include the choice of solvent, reaction temperature, and the use of a base to neutralize the hydrochloric acid byproduct. To achieve selective reaction at a specific amine in a polyamine with multiple reactive sites, an orthogonal protection strategy is often employed.[1][6][7]

General Synthesis via Cholesteryl Chloroformate

A straightforward method for the synthesis of cholesteryl carbamates involves the direct reaction of cholesteryl chloroformate with a suitable amine in an inert solvent.[3]

Experimental Protocol:

A general procedure for the synthesis of cholesteryl carbamate derivatives is as follows:

  • One equivalent of the desired amine is dissolved in dry dichloromethane (DCM) in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to 0°C, and 1.2 equivalents of triethylamine are added.

  • A solution of one equivalent of cholesteryl chloroformate in dry DCM is then added dropwise over a period of one hour, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel.[3]

The use of 4-dimethylaminopyridine (DMAP) as a catalyst has been shown to significantly reduce reaction times, in some cases from over 24 hours to 12 hours.[8]

Synthesis using an Orthogonal Protection Strategy

For the synthesis of unsymmetrical cholesteryl polyamine carbamates, where the cholesterol moiety is attached to a specific amine of a polyamine like spermine or thermine, an orthogonal protection strategy is necessary. This involves protecting different amino groups with distinct protecting groups that can be removed under different conditions. A common approach utilizes trifluoroacetyl (TFA) and tert-butyloxycarbonyl (Boc) protecting groups.[1][6][7]

Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis of cholesteryl polyamine carbamates using an orthogonal protection strategy.

Synthesis_Workflow cluster_protection Polyamine Protection cluster_conjugation Cholesterol Conjugation cluster_deprotection Deprotection Polyamine Symmetrical Polyamine (e.g., Spermine) Protected_Polyamine Differentially Protected Polyamine (e.g., Boc, TFA) Polyamine->Protected_Polyamine Protection Strategy Reaction Carbamate Formation Protected_Polyamine->Reaction Cholesteryl_Chloroformate Cholesteryl Chloroformate Cholesteryl_Chloroformate->Reaction Protected_Conjugate Protected Cholesteryl Polyamine Carbamate Reaction->Protected_Conjugate Deprotection Selective Deprotection Protected_Conjugate->Deprotection Final_Product Cholesteryl Polyamine Carbamate Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of cholesteryl polyamine carbamates.

Quantitative Data

The following tables summarize key quantitative data for a selection of synthesized cholesteryl polyamine carbamates.

Table 1: Reaction Conditions and Yields

Compound NameAmine/Polyamine UsedCatalystSolventReaction Time (h)Yield (%)Reference
Cholesteryl Piperidine CarbamatePiperidineDMAPDCM12High[8]
Cholesteryl Aniline CarbamateAnilineDMAPDCM12Moderate[8]
CholCadLysCadaverine, Lysine---60[2]
Cholesteryl-ArginylcarbamateArginine-DMSO1276[9]

Table 2: Characterization Data

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrometry (m/z)Reference
Representative Signals for Cholesteryl Moiety 0.68 (s, 3H, C18-H), 1.01 (s, 3H, C19-H), 5.37 (d, 1H, C6-H)11.8 (C18), 19.3 (C19), 122.5 (C6), 139.7 (C5)Varies with polyamine[1][6]
Representative Signals for Carbamate Linker ~4.5 (m, 1H, C3-H of cholesterol)~155 (C=O of carbamate)Varies with polyamine[1][6]

Note: Specific chemical shifts and mass-to-charge ratios will vary depending on the specific polyamine conjugated to the cholesterol.

Signaling Pathways and Mechanism of Action

The primary application of cholesteryl polyamine carbamates is in gene delivery, which involves the condensation of nucleic acids into nanoparticles called lipoplexes. The mechanism of action is largely a biophysical process rather than a classical signaling pathway.

The logical relationship for lipoplex formation and gene delivery is illustrated below.

Gene_Delivery_Mechanism Cholesteryl_Carbamate Cholesteryl Polyamine Carbamate (+) Lipoplex Lipoplex Formation (Electrostatic Interaction) Cholesteryl_Carbamate->Lipoplex Nucleic_Acid Nucleic Acid (DNA/siRNA) (-) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endocytosis Cellular Uptake (Endocytosis) Cell_Membrane->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Gene_Expression Gene Expression / Silencing Endosomal_Escape->Gene_Expression

Caption: Mechanism of gene delivery by cholesteryl polyamine carbamates.

Conclusion

The synthesis of cholesteryl polyamine carbamates is a well-established process that can be readily achieved through the reaction of cholesteryl chloroformate with various polyamines. The use of protecting group strategies allows for the synthesis of well-defined, unsymmetrical derivatives. These cationic lipids are highly effective at condensing nucleic acids and mediating their delivery into cells, making them valuable tools for research and potential therapeutic applications in the field of drug and gene delivery. Further research and development in this area may focus on optimizing the polyamine structure and the overall lipid architecture to enhance transfection efficiency and reduce cytotoxicity.

References

N4-Spermine Cholesterol Carbamate: A Technical Guide to Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N4-Spermine cholesterol carbamate, a cationic lipid at the forefront of non-viral gene delivery systems. This document details its synthesis, formulation into liposomes, and application in transfecting cells with nucleic acids such as plasmid DNA and siRNA. The guide includes structured data on its performance, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Concepts: Structure and Formulation

N4-Spermine cholesterol carbamate, also known as GL67, is a multivalent ionizable cationic lipid.[1] Its structure consists of a naturally occurring polyamine, spermine, conjugated to a cholesterol backbone through a carbamate linker.[1][2] This amphiphilic molecule possesses a hydrophobic cholesterol domain and a hydrophilic spermine headgroup, allowing it to self-assemble and interact with nucleic acids.[1]

For gene delivery, N4-Spermine cholesterol carbamate is typically formulated into liposomes, often in combination with neutral helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and sometimes with other cationic lipids like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol).[1] The cationic nature of the liposomes facilitates the condensation of negatively charged nucleic acids to form lipoplexes, which can then be introduced to cells. The inclusion of cholesterol is known to stabilize cationic lipidic membrane structures, which can improve transfection activity in the presence of serum.

Quantitative Performance Data

The efficacy of N4-Spermine cholesterol carbamate-based liposomes has been evaluated across various parameters, including particle size, zeta potential, and transfection efficiency. The following tables summarize key quantitative data from published studies.

FormulationParticle Size (nm)Zeta Potential (mV)Reference
N4-Spermine cholesterol carbamate:DOPE1091Not Reported[3]
Spermine polar head-Lysine-C12,16:DOPE760.5Not Reported[3]
Spermine polar head-Hydroxy-linker:DOPE1584Not Reported[3]
Spermine polar head-Longer tail:DOPE436.5Not Reported[3]

Table 1: Physicochemical Properties of Spermine-Based Cationic Liposomes. The particle size of liposomes can be influenced by the specific structure of the cationic lipid and the formulation method.

Cell LineTransfection AgentReporter GeneTransfection EfficiencyCytotoxicityReference
HEK293N4-Spermine cholesterol carbamate:DOPEpDNA, siRNASignificantly higher than Lipofectamine 2000Low[2]
HeLaSper-Ahx-Chol:DOPEpDNAGreater than Lipofectamine 3000 (with/without serum)Low[4][5]
HEK293TSper-His-Chol:DOPE & Sper-Ahx-Chol:DOPEpDNAHigher than Lipofectamine 3000 (in 40% serum)Low[4][5]
A549This compound:DC-Chol:DOPEsiRNAEfficient delivery into human lung cancer cellsNot detailed[1]
OVCAR-3Spermine-condensed DNA with fusogenic phospholipidspDNASame order of magnitude as cationic lipoplexesLess toxic

Table 2: In Vitro Transfection Efficiency and Cytotoxicity. N4-Spermine cholesterol carbamate-based formulations have demonstrated high transfection efficiencies in a variety of cell lines, often outperforming commercial reagents, especially in the presence of serum.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cholesteryl polyamine carbamates, preparation of liposomes, and key in vitro assays.

Synthesis of Cholesteryl Polyamine Carbamates

The synthesis of N4-Spermine cholesterol carbamate involves the conjugation of spermine to a cholesterol backbone. While the exact, proprietary synthesis protocol for this compound is not publicly available, a general and representative method can be derived from the synthesis of similar cholesteryl polyamine carbamates.[6][7][8][9] This typically involves an orthogonal protection strategy for the polyamine's amino groups.

Materials:

  • Cholesterol

  • Spermine

  • Trifluoroacetyl and Boc-protecting groups

  • Organic solvents (e.g., Chloroform, Methanol, DMF)

  • Reagents for carbamate linkage formation (e.g., phosgene derivatives)

  • Reagents for deprotection

Protocol:

  • Orthogonal Protection of Spermine: Protect the primary and secondary amino groups of spermine using trifluoroacetyl and Boc-protecting groups to allow for regioselective reaction.[6][7][9]

  • Activation of Cholesterol: Activate the cholesterol hydroxyl group for reaction, for example, by converting it to a chloroformate.

  • Carbamate Linkage Formation: React the activated cholesterol with the selectively deprotected amino group of the protected spermine to form the carbamate linkage.

  • Deprotection: Remove the remaining protecting groups from the spermine moiety to yield the final N4-Spermine cholesterol carbamate.

  • Purification: Purify the final product using chromatography techniques (e.g., column chromatography).

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques like 1H and 13C NMR spectroscopy and mass spectrometry.[6][7][9]

Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the formation of unilamellar liposomes containing N4-Spermine cholesterol carbamate and a helper lipid (e.g., DOPE).

Materials:

  • N4-Spermine cholesterol carbamate

  • DOPE (or other helper lipid)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., sterile water, PBS)

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • Dissolve N4-Spermine cholesterol carbamate and DOPE in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[10]

    • Dry the lipid film under vacuum for several hours to overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.[10]

    • Agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[11]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[12]

    • Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a liposome extruder. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

In Vitro Transfection

This protocol outlines the general steps for transfecting cells in culture with lipoplexes formed from N4-Spermine cholesterol carbamate liposomes and plasmid DNA.

Materials:

  • Prepared N4-Spermine cholesterol carbamate:DOPE liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells seeded in a multi-well plate

Protocol:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to attach and reach the desired confluency (typically 70-80%).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the liposome suspension in a serum-free medium.

    • Combine the diluted DNA and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter to optimize.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS if necessary.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Analysis: Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Lipoplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of the N4-Spermine cholesterol carbamate lipoplexes for a specified duration (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed cellular uptake pathway.

G cluster_synthesis Synthesis Workflow start Start Materials (Cholesterol, Spermine) protect Orthogonal Protection of Spermine start->protect activate Activation of Cholesterol start->activate couple Carbamate Linkage Formation protect->couple activate->couple deprotect Deprotection couple->deprotect purify Purification & Characterization deprotect->purify end_product N4-Spermine Cholesterol Carbamate purify->end_product

Caption: Synthesis of N4-Spermine Cholesterol Carbamate.

G cluster_liposome_prep Liposome Preparation Workflow lipids Lipids in Organic Solvent film Thin Lipid Film Formation lipids->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Sizing by Extrusion mlv->extrusion luvs Unilamellar Vesicles (LUVs) extrusion->luvs

Caption: Liposome Preparation via Thin-Film Hydration.

G cluster_transfection In Vitro Transfection Workflow liposomes_dna Liposomes + pDNA in Serum-Free Medium lipoplex Lipoplex Formation liposomes_dna->lipoplex transfect Incubation of Cells with Lipoplexes lipoplex->transfect cells Target Cells in Culture cells->transfect post_tx Medium Change & Further Incubation transfect->post_tx analysis Gene Expression Analysis post_tx->analysis

Caption: General Workflow for In Vitro Transfection.

G cluster_uptake Cellular Uptake and Gene Release Pathway lipoplex Cationic Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation Pathway escape Endosomal Escape ('Proton Sponge' Effect) endosome->escape release Nucleic Acid Release to Cytosol escape->release nucleus Nucleus release->nucleus for pDNA transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein

Caption: Proposed Cellular Uptake and Endosomal Escape.

References

The Role of Spermine in Cholesterol-Based Transfection Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient and safe delivery of nucleic acids into cells remains a critical hurdle in gene therapy and various research applications. Non-viral vectors, particularly those based on cationic lipids, have emerged as a promising alternative to viral methods, offering advantages in terms of safety and manufacturing scalability. Among these, formulations incorporating both cholesterol and the endogenous polyamine spermine have garnered significant interest. This technical guide delves into the core principles governing the function of spermine in cholesterol-based transfection reagents. We will explore its structural role, the mechanism of action from lipoplex formation to endosomal escape, and the impact of formulation parameters on transfection efficiency and cytotoxicity. This guide synthesizes quantitative data from multiple studies into comparative tables and provides detailed experimental protocols for the synthesis of cholesterol-spermine conjugates and their application in cell transfection. Furthermore, key cellular pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this important class of transfection reagents.

Introduction: The Synergy of Cholesterol and Spermine in Gene Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to self-assemble into liposomes and to electrostatically interact with negatively charged nucleic acids (such as plasmid DNA and siRNA), condensing them into nanoparticle structures known as lipoplexes. Cholesterol, a crucial component of mammalian cell membranes, is often included as a "helper lipid" in these formulations. Its rigid, planar structure helps to stabilize the lipid bilayer of the liposome, which can reduce the premature release of the nucleic acid cargo and can also facilitate fusion with the cell membrane.

Spermine, a naturally occurring polyamine, is an attractive candidate for the hydrophilic headgroup of cationic lipids. Its multiple primary and secondary amine groups are protonated at physiological pH, providing a high positive charge density. This allows for efficient condensation of nucleic acids. The combination of a cholesterol hydrophobic anchor with a spermine headgroup creates a potent cationic lipid for gene delivery. The structure of the linker connecting these two moieties, as well as the overall molecular geometry, has been shown to significantly influence both the efficiency and toxicity of the transfection reagent.

Mechanism of Action: A Multi-Step Journey into the Cell

The successful delivery of a gene via a spermine-cholesterol transfection reagent involves a series of sequential steps, from the initial complexation with the nucleic acid to the final expression of the desired gene product.

Lipoplex Formation

The initial and fundamental step is the spontaneous self-assembly of the cationic spermine-cholesterol liposomes with the anionic nucleic acid. This process is primarily driven by electrostatic interactions. The positively charged spermine headgroups neutralize the negative charges of the phosphate backbone of the DNA or RNA, leading to its condensation into a more compact and protected structure. The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid, known as the N/P ratio, is a critical parameter that affects the physicochemical properties and transfection efficiency of the resulting lipoplexes.

Cellular Uptake: The Endocytic Pathway

Lipoplexes are typically internalized by cells through endocytosis. For many cholesterol-containing lipoplexes, the primary route of entry is clathrin-mediated endocytosis.[1] This process is initiated by the binding of the lipoplex to the cell surface, followed by the invagination of the plasma membrane to form a clathrin-coated pit. This pit then buds off into the cytoplasm to form a clathrin-coated vesicle, encapsulating the lipoplex. Clathrin adaptor proteins, such as AP-1 and AP-3, have been implicated in the subsequent intracellular trafficking of these vesicles, highlighting their role in guiding the lipoplex towards the nucleus.[2]

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lipoplex Lipoplex Receptor Receptor Lipoplex->Receptor Binding Clathrin_Coated_Pit Clathrin_Coated_Pit Receptor->Clathrin_Coated_Pit Internalization Clathrin_Coated_Vesicle Clathrin_Coated_Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Budding Early_Endosome Early_Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Released_NA Released Nucleic Acid Late_Endosome->Released_NA Endosomal Escape Nucleus Nucleus Released_NA->Nucleus Nuclear Import Synthesis_Workflow Protected_Spermine Protected Spermine + TEA in dry DCM Reaction_Mixture Reaction at 0°C to RT with DMAP catalyst Protected_Spermine->Reaction_Mixture Cholesteryl_Chloroformate Cholesteryl Chloroformate in dry DCM Cholesteryl_Chloroformate->Reaction_Mixture Workup Aqueous Workup (Wash with H2O, Brine) Reaction_Mixture->Workup Purification_1 Silica Gel Chromatography Workup->Purification_1 Characterization_1 Characterization (NMR, MS) Purification_1->Characterization_1 Deprotection Removal of Protecting Groups Characterization_1->Deprotection Final_Product Final Cholesteryl Spermine Carbamate Deprotection->Final_Product MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Transfection Transfect with Lipoplexes Cell_Seeding->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Dissolve crystals in DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading

References

An In-depth Technical Guide to the Biophysical Characterization of N4-Spermine Cholesterol Carbamate Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biophysical properties and characterization of N4-Spermine cholesterol carbamate liposomes. These cationic liposomes are of significant interest as non-viral vectors for gene delivery, owing to their ability to efficiently condense and transport nucleic acids into cells. The integration of a spermine headgroup provides a polycationic interface for nucleic acid binding, while the cholesterol anchor and carbamate linker contribute to the stability and biocompatibility of the lipid structure.

Core Components and Structure

N4-Spermine cholesterol carbamate is a cationic lipid featuring a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphiphilic structure allows it to self-assemble in aqueous solutions, forming the lipid bilayer of liposomes. When formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), these liposomes can effectively encapsulate and deliver therapeutic payloads like plasmid DNA and siRNA. The multivalent cationic nature of the spermine headgroup facilitates strong electrostatic interactions with negatively charged nucleic acids, leading to the formation of stable lipoplexes.

Quantitative Biophysical Data

The following tables summarize key quantitative data reported for spermine-based cationic liposomes. It is important to note that specific values can vary based on the precise lipid composition, formulation method, and analytical technique used.

Table 1: Physicochemical Properties of Spermine-Based Liposomes and Lipoplexes

ParameterTypical RangeMethod of AnalysisSignificance
Size (Diameter) 80 - 200 nm[1][2]Dynamic Light Scattering (DLS)Influences circulation time, cellular uptake mechanism, and biodistribution.
Zeta Potential +60 to +80 mV[3]Laser Doppler VelocimetryIndicates surface charge; a high positive charge is crucial for binding nucleic acids and interacting with negatively charged cell membranes.
Encapsulation Efficiency Varies significantly with payload (e.g., ~16% for hydrophilic drugs, up to 100% for hydrophobic drugs)[1]Spectroscopy, ChromatographyMeasures the amount of therapeutic agent successfully loaded into the liposomes.

Table 2: Influence of Acyl Chain Length on Transfection Efficiency

Cationic Lipid (Spermine Headgroup)Relative Transfection EfficiencyReference
Spermine-C14Highest[3]
Spermine-C16Intermediate[3]
Spermine-C18Lowest[3]

This data suggests that shorter acyl chains in the helper lipid may enhance the transfection efficiency of spermine-containing liposomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of N4-Spermine cholesterol carbamate liposomes.

3.1. Liposome Formulation via Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

  • Lipid Film Preparation:

    • N4-Spermine cholesterol carbamate and a helper lipid (e.g., DOPE) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

    • The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

    • The flask is then placed under a high vacuum for several hours to ensure the complete removal of any residual solvent.

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline or HEPES-buffered saline) by gentle rotation. This step leads to the spontaneous formation of MLVs. The temperature of the hydration buffer should be above the phase transition temperature of the lipid components.

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension is subjected to sonication or extrusion.

    • Sonication: The suspension is sonicated using a probe sonicator or in a bath sonicator until the solution becomes clear.[4]

    • Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method generally results in a more homogenous size distribution.

3.2. Lipoplex Formation

  • Dilute the prepared cationic liposomes in a suitable buffer.

  • In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) in the same buffer.

  • Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently.

  • Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

3.3. Characterization Techniques

  • Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry, respectively.[5]

  • Morphology: Visualized using transmission electron microscopy (TEM) or cryo-electron microscopy (cryo-EM).[5]

  • Nucleic Acid Condensation: Assessed via gel retardation assays or fluorescence quenching assays (e.g., using ethidium bromide).[3][6][7]

  • Thermal Analysis: The phase transition behavior of the lipid bilayer can be studied using Differential Scanning Calorimetry (DSC).[8]

  • Stability: Liposome stability can be evaluated by monitoring changes in size and drug leakage over time under different storage conditions.[9]

Visualizations: Workflows and Relationships

Diagram 1: Liposome Formulation and Characterization Workflow

G cluster_0 Formulation cluster_1 Lipoplex Formation cluster_2 Biophysical Characterization a Lipid Dissolution (N4-Spermine Cholesterol Carbamate + Helper Lipid) b Thin Film Formation (Rotary Evaporation) a->b c Hydration (Aqueous Buffer) b->c d Size Reduction (Extrusion/Sonication) c->d e Cationic Liposomes d->e g Incubation e->g f Nucleic Acid (DNA/siRNA) f->g h Size & Zeta Potential (DLS) g->h i Morphology (TEM/Cryo-EM) g->i j NA Condensation (Gel Retardation) g->j k Thermal Properties (DSC) g->k

Caption: Workflow for the formulation and biophysical characterization of N4-Spermine cholesterol carbamate liposomes and their nucleic acid complexes.

Diagram 2: Structure-Activity Relationship in Gene Delivery

G cluster_0 Structural Components cluster_1 Biophysical Properties cluster_2 Functional Outcomes A Spermine Headgroup (Polycationic) E High Positive Zeta Potential A->E B Cholesterol Anchor (Hydrophobic) F Liposome Stability B->F C Carbamate Linker C->F D Helper Lipid (e.g., DOPE) G Membrane Fluidity D->G H Nucleic Acid Condensation E->H I Endosomal Escape G->I J Transfection Efficiency H->J I->J

Caption: Key structural components of N4-Spermine cholesterol carbamate liposomes and their influence on biophysical properties and gene delivery efficiency.

Conclusion

The biophysical characterization of N4-Spermine cholesterol carbamate liposomes is essential for optimizing their performance as gene delivery vectors. Key parameters such as size, surface charge, and stability directly impact their interaction with biological systems. The methodologies outlined in this guide provide a framework for the systematic evaluation of these nanoparticles. The spermine headgroup is a critical component for effective nucleic acid binding, and the overall lipid composition, including the choice of helper lipid, plays a significant role in transfection efficiency. Further research into the structure-activity relationships of these liposomes will continue to advance the development of safe and effective non-viral gene therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of GL67 Transfection Reagent

Executive Summary

The landscape of gene therapy has been significantly shaped by the pursuit of safe and effective delivery vectors. While viral vectors have demonstrated high efficiency, concerns regarding immunogenicity and insertional mutagenesis have propelled the development of non-viral alternatives. Among these, cationic lipid-based systems have emerged as a promising platform. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound (N⁴-Spermine Cholesteryl Carbamate), a key cationic lipid that has been instrumental in advancing non-viral gene therapy, particularly for cystic fibrosis (CF). We will delve into its chemical design, mechanism of action, formulation strategies, and the pivotal preclinical and clinical studies that have defined its role in modern therapeutics.

Discovery and Rationale for Development

The development of this compound by Genzyme was a direct response to the need for a non-viral gene transfer agent with improved potency, favorable safety parameters, and stability for clinical applications like aerosol delivery.[1] The core challenge in non-viral gene delivery is to overcome the natural barriers of the cell, primarily the negatively charged cell membrane and subsequent endosomal entrapment.

Chemical Structure and Design

This compound is a multivalent, ionizable cationic lipid that cleverly combines two key components: a cholesterol anchor and a spermine headgroup.[2][3]

  • Cholesterol Anchor: This lipophilic moiety facilitates the lipid's integration into the lipid bilayer of the liposome and aids in the fusion with the cell membrane.[3]

  • Spermine Headgroup: Spermine is a polyamine with four protonatable nitrogen atoms. At physiological pH, these amines are positively charged, enabling strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[3][4] This interaction is crucial for condensing the nucleic acid into a compact, stable particle (lipoplex) suitable for cellular uptake.

The resulting molecule, N⁴-Spermine Cholesteryl Carbamate, was found to be highly effective for gene delivery, demonstrating up to 100-fold greater efficiency than other cationic lipids like DC-Chol in early studies.[3]

Mechanism of Action: From Lipoplex to Gene Expression

The function of this compound is predicated on its ability to form a stable complex with genetic material and navigate it into the target cell's nucleus. This multi-step process is often enhanced by the inclusion of helper lipids in the formulation.

The GL67A Formulation

For clinical applications, this compound is rarely used alone. The most widely studied formulation, known as GL67A , was developed to optimize delivery efficiency and stability.[1] It typically consists of:

  • This compound: The core cationic lipid for DNA complexation.

  • Dioleoylphosphatidylethanolamine (DOPE): A neutral "helper" lipid that promotes the disruption of the endosomal membrane, facilitating the release of the genetic payload into the cytoplasm.[1] This is a critical step, as failure to escape the endosome leads to degradation of the nucleic acid.

  • Dimyristoylphosphatidylethanolamine-Polyethylene Glycol (DMPE-PEG): A PEGylated lipid included in small amounts to stabilize the lipoplex particles, preventing aggregation, especially at the high concentrations required for aerosol delivery to the lungs.[1]

Cellular Uptake and Endosomal Escape

The process of GL67A-mediated gene delivery follows a distinct pathway, as illustrated below.

G cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Cationic Lipid Lipoplex GL67A/pDNA Lipoplex (+ charge) This compound->Lipoplex DOPE DOPE Helper Lipid DOPE->Lipoplex pDNA Plasmid DNA (- charge) pDNA->Lipoplex CellMembrane Cell Membrane (- charge) Lipoplex->CellMembrane Electrostatic Interaction Endosome Endocytosis -> Endosome CellMembrane->Endosome Escape Endosomal Escape (DOPE-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Expression CFTR Gene Expression Nucleus->Expression

Caption: GL67A lipoplex formation and cellular delivery pathway.

  • Lipoplex Formation: The positively charged this compound and neutral DOPE lipids self-assemble into liposomes, which are then mixed with the negatively charged pDNA. This results in the formation of compact, positively charged lipoplex particles.[1]

  • Cellular Binding: The net positive charge of the lipoplex facilitates binding to the negatively charged proteoglycans on the surface of the target cell membrane.[5]

  • Endocytosis: The cell internalizes the lipoplex through endocytosis, enclosing it within a membrane-bound vesicle called an endosome.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment is thought to trigger a conformational change in DOPE, which destabilizes the endosomal membrane and allows the pDNA to escape into the cytoplasm.[1]

  • Nuclear Entry and Expression: The pDNA is transported to the nucleus, where the cell's own machinery transcribes it into mRNA and subsequently translates it into the functional protein (e.g., CFTR).[1]

Key Experiments and Data Presentation

The validation of this compound as a transfection reagent is supported by extensive in vitro, in vivo, and clinical data.

In Vitro Studies: siRNA and pDNA Delivery

This compound-based formulations have been shown to be effective for delivering both siRNA and pDNA to various cell lines. A study focusing on siRNA delivery to A549 lung cancer cells demonstrated that the efficiency of cellular uptake is highly dependent on the formulation's composition.[3]

Table 1: Physicochemical and In Vitro Performance of this compound/DC-Chol Liposomal Formulations for siRNA Delivery [3][4]

Formulation IDThis compound:DC-Chol Molar RatioCationic Lipid:siRNA Molar RatioParticle Size (nm)Zeta Potential (mV)Cellular Uptake (% of Cells)
C10:1003:1240 ± 12+38 ± 2~0%
C225:753:1195 ± 9+42 ± 3~25%
C350:503:1162 ± 7+45 ± 1~50%
C475:253:1151 ± 5+46 ± 2~75%
C5100:03:1144 ± 6+47 ± 1>90%

Data adapted from Jarallah et al., 2023.[3]

The results clearly indicate that increasing the proportion of this compound in the formulation leads to smaller, more positively charged particles and significantly higher cellular uptake.[3] Similar efficiency has been observed for pDNA delivery to HEK293 cells, leading to the expression of functional wild-type CFTR protein.[2]

Preclinical and Clinical Trials in Cystic Fibrosis

The most significant application of GL67A has been in gene therapy for cystic fibrosis, a disease caused by mutations in the CFTR gene.[6] The UK Cystic Fibrosis Gene Therapy Consortium (UK CFGTC) has conducted pivotal trials using this formulation.

Table 2: Summary of Key Clinical Trial Data for pGM169/GL67A in Cystic Fibrosis [1][6][7]

Trial PhaseNumber of PatientsDosing RegimenKey Findings & Outcomes
Phase I/IIa (Nasal) 12Single nasal administrationSafe and well-tolerated. Directed vector-derived mRNA expression. Achieved an approximate 20% correction of the CFTR Cl- channel defect.[1][6]
Phase I/IIa (Lung) 16Single aerosolized dose to the lungSafe, with no significant adverse events. Vector DNA was detected in 8 of 8 treated patients.[8]
Phase IIb (Multi-dose) 136 (116 completed)Monthly aerosolized dose for 1 yearFirst trial to show a significant, albeit modest, treatment effect on lung function (FEV1%) compared to placebo. The effect was stabilized in the treatment group, while the placebo group declined.[7]

These trials established GL67A as the 'Gold Standard' for non-viral aerosol gene delivery for a period and provided crucial proof-of-principle that a non-viral vector could achieve a clinically relevant outcome in CF patients.[1][7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail standardized protocols for working with this compound-based reagents.

Protocol: Preparation of GL67A/pDNA Lipoplexes

This protocol describes the preparation of lipoplexes for in vitro transfection.

  • Lipid Film Hydration:

    • In a sterile glass vial, combine this compound and DOPE in a 1:2 molar ratio, dissolved in a chloroform/methanol solvent.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with a sterile, nuclease-free buffer (e.g., 5% glucose in water) to the desired final lipid concentration.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles (ULVs) of a defined size, pass the MLV suspension through a polycarbonate filter (e.g., 100 nm or 200 nm pore size) using a mini-extruder.[3] This should be done a minimum of 21 times.[3]

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the required volume of the GL67A liposome suspension in the same medium.

    • Add the diluted liposome suspension to the diluted DNA, vortex gently, and incubate at room temperature for 15-20 minutes to allow for complex formation. The complexes are now ready for addition to cells.

G A 1. Combine this compound & DOPE in Solvent B 2. Evaporate Solvent (Nitrogen Stream) A->B C 3. Form Thin Lipid Film B->C D 4. Hydrate with Buffer (Vortex) -> MLVs C->D E 5. Extrude Through Filter (e.g., 200nm) -> ULVs D->E F 6. Dilute pDNA in Serum-Free Medium H 8. Combine Diluted Components F->H G 7. Dilute ULVs (Liposomes) in Serum-Free Medium G->H I 9. Incubate 15-20 min H->I J 10. Ready for Transfection I->J

Caption: Experimental workflow for preparing GL67A/pDNA lipoplexes.

Protocol: In Vitro Transfection of Adherent Cells

This protocol is for a standard 6-well plate format.

  • Cell Plating: The day before transfection, plate cells (e.g., A549 or HEK293) in your standard growth medium such that they reach 70-80% confluency at the time of transfection.

  • Medium Change: Just before transfection, replace the old medium with fresh, pre-warmed growth medium (can be serum-containing).

  • Add Lipoplexes: Add the prepared GL67A/pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • Assay for Gene Expression: After incubation, analyze the cells for reporter gene expression (e.g., luciferase assay, GFP fluorescence microscopy) or for the expression of the therapeutic gene (e.g., Western blot for CFTR).

Protocol: Gel Retardation Assay

This assay confirms the complexation of nucleic acid with the liposomes.

  • Prepare Lipoplexes: Prepare lipoplexes at various lipid-to-nucleic acid molar ratios as described in Protocol 5.1.

  • Loading: Load the samples into the wells of a 1% agarose gel containing a nucleic acid stain (e.g., SYBR Safe). Include a lane with naked (uncomplexed) DNA as a control.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80V) for 45-60 minutes.

  • Visualization: Visualize the gel under UV light. The naked DNA will migrate into the gel. Successful complexation is indicated by the retention of the DNA in the loading well, as the large lipoplex cannot enter the gel matrix. The point at which all DNA is retained in the well represents the optimal complexation ratio.[4]

Conclusion and Future Outlook

The discovery and development of this compound represent a significant milestone in non-viral gene therapy. Its rational design, combining a cholesterol anchor with a polycationic spermine head, created a potent vehicle for nucleic acid delivery. The GL67A formulation, refined for stability and endosomal escape, successfully progressed through a rigorous series of preclinical and clinical trials, culminating in the first-ever demonstration of a clinical benefit for gene therapy in cystic fibrosis patients.

While newer, more potent delivery systems are now being developed, the story of this compound provides an invaluable blueprint for the field. It established the feasibility of aerosolized gene delivery to the lungs and set a benchmark for safety and efficacy against which new non-viral vectors are often measured.[9] The principles learned from the this compound program continue to inform the design of next-generation lipid nanoparticles for the delivery of pDNA, mRNA, and siRNA for a wide range of genetic diseases.

References

The Chemical Stability of N4-Spermine Cholesterol Carbamate (GL67): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Spermine cholesterol carbamate, also known as GL67, is a widely utilized cationic lipid essential in the formulation of non-viral vectors for gene therapy. Its unique structure, featuring a cholesterol anchor, a carbamate linker, and a polycationic spermine headgroup, facilitates the encapsulation and delivery of nucleic acids into cells. Understanding the chemical stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of lipid-based drug delivery systems. This technical guide provides a comprehensive analysis of the known stability profile of N4-Spermine cholesterol carbamate, outlines potential degradation pathways, and details relevant experimental methodologies.

Core Chemical Structure and Properties

N4-Spermine cholesterol carbamate is a multivalent ionizable cationic lipid.[1] Its amphipathic nature, with a hydrophobic cholesterol moiety and a hydrophilic spermine headgroup, allows it to self-assemble into liposomes.[] The carbamate linkage provides a covalent bridge between the cholesterol anchor and the spermine headgroup.

PropertyValueReference
Formal Name 3β-[(3-aminopropyl)[4-[(3-aminopropyl)amino]butyl]carbamate] cholest-5-en-3-ol[1]
Synonyms This compound, N4-Spermine Cholesteryl Carbamate[1]
CAS Number 179075-30-0[1]
Molecular Formula C38H70N4O2[1]
Formula Weight 615.0 g/mol [1]

Known Stability Data

Quantitative data on the chemical stability of N4-Spermine cholesterol carbamate in solution under various conditions (e.g., pH, temperature) is not extensively available in the public domain. However, information regarding its stability in solid form and within formulations provides valuable insights.

ConditionObservationSource
Solid State Storage Stable for at least 4 years when stored as a crystalline solid at -20°C.[1]
Liposome Formulation Forms stable liposome complexes with nucleic acids, protecting them from degradation.[][3] The stability of these lipoplexes can be influenced by the biological environment.[][3]
Biological Fluids Some studies have suggested that mRNA-GL67 liposome complexes may have limited stability in biological fluids, potentially impacting in vivo performance.

Potential Degradation Pathways

While specific degradation pathways for N4-Spermine cholesterol carbamate have not been explicitly detailed in the literature, the chemical nature of the molecule, particularly the carbamate linkage, suggests potential routes of degradation. The primary pathway for carbamate degradation is hydrolysis.

Carbamate Hydrolysis

The carbamate bond is susceptible to hydrolysis, which would lead to the cleavage of the molecule into cholesterol and N4-spermine carbamic acid, with the latter likely decomposing further. This reaction can be catalyzed by both acid and base. The stability of the carbamate linkage is generally considered to be greater than that of an ester linkage but less than an amide bond.

G cluster_main Hypothesized Hydrolytic Degradation of N4-Spermine Cholesterol Carbamate N4_Spermine_Cholesterol_Carbamate N4-Spermine Cholesterol Carbamate Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Cholesterol Cholesterol N4_Spermine_Carbamic_Acid N4-Spermine Carbamic Acid (unstable) Spermine Spermine CO2 CO₂

Oxidative Degradation

The cholesterol moiety contains a double bond which could be susceptible to oxidation. The spermine portion also contains amine groups that could undergo oxidation. These oxidative processes would likely be influenced by factors such as exposure to light, oxygen, and the presence of metal ions.

Experimental Protocols

Synthesis of Cholesteryl Polyamine Carbamates

The synthesis of these compounds often involves an orthogonal protection strategy for the polyamine. A general workflow is as follows:

G cluster_synthesis General Synthesis Workflow Protect_Polyamine Protect Spermine (e.g., with Boc/TFA groups) React_Cholesterol React with Cholesteryl Chloroformate Deprotection Deprotection of Polyamine Purification Purification (e.g., HPLC)

A detailed synthesis protocol for cholesteryl polyamine carbamates has been described by Geall et al. (2000), which involves the use of trifluoroacetyl and Boc-protecting groups.[4]

Analytical Methods for Stability Assessment

To assess the chemical stability of N4-Spermine cholesterol carbamate, a stability-indicating analytical method would need to be developed and validated. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector, Evaporative Light Scattering Detector, or Mass Spectrometry) would be the method of choice.

Methodology Outline:

  • Forced Degradation Studies: The molecule would be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

  • Chromatographic Separation: An HPLC method would be developed to separate the parent molecule from all generated degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

  • Detection and Identification: A mass spectrometer would be used to identify the mass of the degradation products, aiding in the elucidation of the degradation pathways.

  • Method Validation: The developed HPLC method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Stability Studies: The validated method would then be used to quantify the degradation of N4-Spermine cholesterol carbamate in real-time and accelerated stability studies under defined storage conditions.

Conclusion

While N4-Spermine cholesterol carbamate demonstrates good stability in its solid form, a comprehensive understanding of its stability in solution and within formulations requires further investigation. The carbamate linkage is a key determinant of its chemical stability, with hydrolysis being a primary potential degradation pathway. The development and application of robust, stability-indicating analytical methods are crucial for accurately defining its degradation profile, which is essential for the development of safe and effective gene delivery systems. Researchers and drug development professionals should consider these factors when formulating and evaluating lipid nanoparticle systems containing this important cationic lipid.

References

Methodological & Application

Application Notes and Protocols for N4-Spermine Cholesterol Carbamate Transfection of HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into mammalian cells is a cornerstone of modern biological research and a critical component in the development of novel therapeutics. Cationic lipid-based transfection reagents have emerged as a popular non-viral method for gene delivery due to their relative safety, ease of use, and scalability. Among these, N4-Spermine cholesterol carbamate stands out as a promising transfection agent. This molecule combines the DNA condensing properties of spermine with the membrane-fusing capabilities of cholesterol, linked by a stable carbamate bond. This formulation is designed to efficiently complex with negatively charged nucleic acids, facilitate their entry into cells, and promote endosomal escape for successful gene expression.

These application notes provide a detailed protocol for the transfection of Human Embryonic Kidney 293 (HEK293) cells using N4-Spermine cholesterol carbamate. The protocol is based on findings from studies on similar cholesterol-spermine conjugates and general principles of cationic lipid transfection.[1][2][3]

Data Presentation

The efficiency of transfection and its impact on cell health are critical parameters for any gene delivery experiment. The following tables summarize quantitative data compiled from various studies on cholesterol-spermine-based transfection reagents in HEK293 and related cell lines. These values serve as a starting point for optimization in your specific experimental context.

Table 1: Recommended Starting Conditions for N4-Spermine Cholesterol Carbamate Transfection of HEK293 Cells

Parameter24-Well Plate6-Well Plate10 cm Dish
Cell Seeding Density 0.5 - 2 x 10^5 cells/well2 - 8 x 10^5 cells/well2 - 5 x 10^6 cells/dish
DNA Amount 0.5 µg2.0 µg10 - 15 µg
N4-Spermine Cholesterol Carbamate:DOPE Molar Ratio 1:1 to 1:21:1 to 1:21:1 to 1:2
N/P Ratio *5:1 to 10:15:1 to 10:15:1 to 10:1
Complexation Volume 50 µL200 µL1 mL
Transfection Volume 0.5 mL2 mL10 mL

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the DNA.

Table 2: Comparative Transfection Efficiency and Cytotoxicity

Transfection ReagentCell LineTransfection Efficiency (relative to control)CytotoxicityReference
Spermine-Cholesterol ConjugatesHEK293THigher than Lipofectamine 3000 (especially in serum)Low[1][2]
Spermine-Cholesterol Conjugates (with DOPE)HEK293Significantly higher than Lipofectamine 2000Low[2]
Lipofectamine 3000HEK293HighModerate[4]
Lipofectamine 2000HEK293ModerateModerate to High[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for transfecting HEK293 cells using N4-Spermine cholesterol carbamate.

Materials
  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM®)

  • N4-Spermine cholesterol carbamate stock solution (e.g., 1 mg/mL in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution (e.g., 1 mg/mL in chloroform)

  • Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)

  • Sterile microcentrifuge tubes

  • Cell culture plates

Protocol

Day 1: Cell Seeding

  • Trypsinize and count HEK293 cells.

  • Seed the cells in the desired plate format to achieve 70-90% confluency at the time of transfection.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Transfection

  • Preparation of Lipid Suspension:

    • In a sterile microcentrifuge tube, combine the desired amounts of N4-Spermine cholesterol carbamate and DOPE stock solutions.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the tube under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline) to the desired final concentration (e.g., 1 mM).

    • Vortex or sonicate the suspension to form liposomes.

  • Formation of Lipid-DNA Complexes (Lipoplexes):

    • For each transfection, dilute the required amount of plasmid DNA in serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the appropriate amount of the N4-Spermine cholesterol carbamate:DOPE liposome suspension in serum-free medium.

    • Add the diluted DNA solution to the diluted lipid suspension and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Gently aspirate the growth medium from the HEK293 cells.

    • Wash the cells once with sterile PBS or serum-free medium.

    • Add the appropriate volume of fresh, pre-warmed complete growth medium or serum-free medium to each well.

    • Add the lipid-DNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

Day 3 and Beyond: Post-Transfection Analysis

  • After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, pre-warmed complete growth medium if toxicity is a concern.

  • Gene expression can typically be assayed 24-72 hours post-transfection. The optimal time will depend on the specific plasmid and gene of interest.

  • Analyze the results using appropriate methods (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or Western blot).

Visualizations

Experimental Workflow

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed HEK293 Cells dilute_dna Dilute Plasmid DNA in Serum-Free Medium prep_lipids Prepare N4-Spermine Cholesterol Carbamate:DOPE Liposomes dilute_lipids Dilute Liposomes in Serum-Free Medium form_complex Form Lipid-DNA Complexes (Incubate 15-30 min) dilute_dna->form_complex dilute_lipids->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-72 hours) add_complex->incubate analyze Analyze Gene Expression incubate->analyze

Caption: Experimental workflow for HEK293 cell transfection.

Proposed Cellular Uptake and Trafficking Pathway

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments lipoplex N4-Spermine Cholesterol Carbamate-DNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import of DNA transcription Transcription & Translation nucleus->transcription protein Expressed Protein transcription->protein

Caption: Cellular uptake and trafficking of lipoplexes.

References

Application Notes and Protocols for the Preparation of N4-Spermine Cholesterol Carbamate Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of N4-Spermine cholesterol carbamate (also known as GL67) liposomes. This cationic lipid is a valuable tool for the non-viral delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The following protocols and data have been compiled to assist researchers in developing and optimizing their liposomal formulations for various therapeutic and research applications.

Introduction

N4-Spermine cholesterol carbamate is a multivalent, ionizable cationic lipid that consists of a spermine headgroup conjugated to a cholesterol anchor via a carbamate linkage.[1] This structure allows for the efficient condensation of negatively charged nucleic acids and facilitates the formation of lipoplexes (complexes of liposomes and nucleic acids). These lipoplexes can protect the genetic material from degradation and mediate its entry into target cells. Co-lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are often included in the formulation to enhance the fusogenicity of the liposomes and promote the endosomal escape of the payload. Another cationic lipid, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), can also be incorporated to modulate the surface charge and transfection efficiency.

Data Presentation: Physicochemical Properties of N4-Spermine Cholesterol Carbamate Liposomes

The following table summarizes the particle size and zeta potential of liposomal formulations containing varying molar ratios of N4-Spermine cholesterol carbamate (this compound) and DC-Chol, with a constant amount of DOPE. This data is crucial for understanding how the lipid composition affects the physical characteristics of the liposomes, which in turn influence their biological activity.

Formulation CodeCationic Lipid Molar Ratio (DC-Chol:this compound)Helper Lipid (DOPE) Molar RatioParticle Size (nm)Zeta Potential (mV)
C1100:01144-9
C280:20121115
C360:40126529
C440:60128938
C520:80130242
C60:100131147

Data adapted from Jarallah, S.J., et al. (2023). This compound lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells. Saudi Pharmaceutical Journal.[1]

Experimental Protocols

Synthesis of N4-Spermine Cholesterol Carbamate (this compound)

This protocol is a representative method based on the synthesis of cholesteryl polyamine carbamates. It involves a two-step process: protection of the spermine and subsequent reaction with cholesteryl chloroformate.

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Cholesteryl chloroformate

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Silica gel for column chromatography

Protocol:

  • Protection of Spermine: a. Dissolve spermine in a suitable solvent such as a mixture of dioxane and water. b. Add (Boc)₂O and a base like sodium hydroxide. c. Stir the reaction at room temperature for 12-24 hours. d. Extract the Boc-protected spermine and purify it using column chromatography. This step is crucial for achieving regioselective substitution on the N4 nitrogen. A more advanced orthogonal protection strategy using trifluoroacetyl and Boc-protecting groups can also be employed for more precise control.[2][3][4]

  • Carbamate Formation: a. Dissolve the purified, protected spermine in anhydrous DCM. b. Add triethylamine to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add a solution of cholesteryl chloroformate in anhydrous DCM to the reaction mixture over 1 hour. e. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. f. Monitor the reaction progress using thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with water and brine. h. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. i. Purify the resulting protected N4-Spermine cholesterol carbamate by silica gel column chromatography.

  • Deprotection: a. Dissolve the purified, protected product in a mixture of DCM and TFA. b. Stir the solution at room temperature for 2-4 hours to remove the Boc protecting groups. c. Neutralize the reaction mixture with a base, such as sodium bicarbonate. d. Extract the final product, N4-Spermine cholesterol carbamate, and dry it under a vacuum. e. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Liposomes by Thin-Film Hydration

This is a standard and widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • (Optional) 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Sterile, nuclease-free buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of N4-Spermine cholesterol carbamate, DOPE, and any other lipids in chloroform or a chloroform:methanol mixture. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C). d. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration: a. Add the desired volume of the aqueous buffer to the flask containing the lipid film. b. Gently rotate the flask by hand to hydrate the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipids. c. This process will form multilamellar vesicles (MLVs).

  • Downsizing (Optional but Recommended): a. To obtain vesicles with a more uniform and smaller size distribution, the MLV suspension can be downsized. b. Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the liposome suspension. Be cautious with probe sonication as it can lead to lipid degradation. c. Extrusion: For a more defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated 10-20 times to ensure a homogenous population of liposomes.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Characterization of Liposomes

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

Protocol:

  • Sample Preparation: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to achieve an appropriate scattering intensity. A dilution factor of 1:10 to 1:100 is often suitable. b. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

  • Measurement: a. Transfer the diluted and filtered sample into a clean DLS cuvette. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index. d. Allow the sample to equilibrate to the set temperature for a few minutes. e. Perform the measurement. Typically, the instrument will perform multiple runs and average the results.

  • Data Analysis: a. The instrument software will provide the Z-average diameter (an intensity-weighted average size) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

3.3.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Protocol:

  • Sample Preparation: a. Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl or PBS diluted 1:10 with deionized water) to minimize the effects of charge screening.[1] b. Ensure there are no air bubbles in the sample.

  • Measurement: a. Inject the diluted sample into a folded capillary cell (or another appropriate cell for the instrument). b. Place the cell into the instrument, ensuring the electrodes are properly positioned. c. Set the instrument parameters, including temperature, dielectric constant of the medium, and viscosity. d. The instrument will apply an electric field and measure the velocity of the particles using laser Doppler velocimetry.

  • Data Analysis: a. The software will calculate the zeta potential from the electrophoretic mobility using the Smoluchowski or Henry equation. A positive zeta potential is expected for these cationic liposomes.

Visualizations

Liposome_Preparation_Workflow Workflow for N4-Spermine Cholesterol Carbamate Liposome Preparation cluster_synthesis Synthesis of N4-Spermine Cholesterol Carbamate cluster_liposome_formation Liposome Formation (Thin-Film Hydration) cluster_downsizing Downsizing and Characterization spermine Spermine protection Protection of Amino Groups spermine->protection reaction Reaction with Cholesteryl Chloroformate protection->reaction deprotection Deprotection reaction->deprotection This compound N4-Spermine Cholesterol Carbamate (this compound) deprotection->this compound lipids This compound, DOPE, DC-Chol in Organic Solvent film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm) mlv->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs dls Particle Size (DLS) luvs->dls zeta Zeta Potential luvs->zeta Cellular_Uptake_Pathway Potential Cellular Uptake Pathways of Cationic Liposomes cluster_endocytosis Endocytosis lipoplex Cationic Lipoplex (Liposome + Nucleic Acid) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction clathrin Clathrin-mediated Endocytosis cell_membrane->clathrin caveolae Caveolae-mediated Endocytosis cell_membrane->caveolae macropinocytosis Macropinocytosis cell_membrane->macropinocytosis early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropinocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome endosomal_escape Endosomal Escape early_endosome->endosomal_escape late_endosome->endosomal_escape cytosol Cytosolic Release of Nucleic Acid endosomal_escape->cytosol

References

Application Notes and Protocols for siRNA Delivery in Cancer Cells using N4-Spermine Cholesterol Carbamate (GL67)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N4-Spermine cholesterol carbamate (also known as GL67) as a cationic lipid for the formulation of lipid-based nanoparticles for small interfering RNA (siRNA) delivery to cancer cells. The protocols are primarily based on studies utilizing the A549 human lung carcinoma cell line.

Introduction to N4-Spermine Cholesterol Carbamate (this compound)

N4-Spermine cholesterol carbamate (this compound) is a multivalent, ionizable cationic lipid that integrates a spermine headgroup with a cholesterol backbone. This structure is designed to efficiently condense negatively charged siRNA molecules into nanoparticles, facilitate their cellular uptake, and promote endosomal escape for cytoplasmic delivery. This compound-based formulations have shown promise for gene silencing applications in cancer research. In combination with other lipids, such as 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound can be formulated into liposomal nanoparticles that effectively deliver siRNA to cancer cells like A549.[1][2]

Key Applications

  • Gene Silencing Studies: Investigation of gene function in cancer cells through targeted mRNA knockdown.

  • Therapeutic Target Validation: Assessing the potential of specific genes as therapeutic targets in cancer models.

  • Drug Discovery and Development: Screening and development of siRNA-based therapeutics for cancer treatment.

Physicochemical Characterization of this compound-based siRNA Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their biological activity. Key parameters include particle size, polydispersity index (PDI), and zeta potential. These characteristics are influenced by the molar ratios of the lipid components and the ratio of cationic lipids to siRNA.

Table 1: Physicochemical Properties of this compound/DC-Chol/DOPE-siRNA Lipoplexes (Cationic Lipid:siRNA Molar Ratio of 3:1) [1][2]

Formulation IDThis compound (%)DC-Chol (%)DOPE (%)Particle Size (nm)Zeta Potential (mV)
C105050144+47
C212.537.550187+39
C3252550211+31
C437.512.550298+15
C550050332-9

Note: The percentages of this compound and DC-Chol are relative to the total cationic lipid content, with the total cationic lipid to DOPE molar ratio maintained at 1:1.[2]

Experimental Protocols

Protocol for Formulation of this compound-siRNA Nanoparticles

This protocol describes the preparation of this compound-containing liposomes for siRNA delivery using the thin-film hydration method.[1]

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Methanol

  • siRNA (e.g., Cy3-labeled for uptake studies or targeting a specific gene)

  • RNase-free water

  • Opti-MEM® I Reduced Serum Medium

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 200 nm pore size)

  • Vortex mixer

  • Sonicator

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired molar ratios of this compound, DC-Chol, and DOPE in a chloroform:methanol (5:1 v/v) solvent mixture.

    • Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator at 40°C.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with RNase-free water by vortexing for 5-10 minutes. The volume of water will depend on the desired final lipid concentration.

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a defined size, subject the hydrated lipid mixture to extrusion.

    • Pass the lipid suspension through a mini-extruder fitted with a 200 nm polycarbonate membrane 21 times.[1]

  • siRNA Complexation:

    • Dilute the siRNA in Opti-MEM® medium.

    • Add the liposome suspension to the diluted siRNA at the desired cationic lipid to siRNA molar ratio (e.g., 3:1).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

Workflow for this compound-siRNA Nanoparticle Formulation

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Extrusion cluster_2 siRNA Complexation a Dissolve this compound, DC-Chol, DOPE in Chloroform:Methanol b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film under Vacuum b->c d Hydrate Film with RNase-free Water c->d e Extrude through 200 nm Membrane d->e g Mix Liposomes and siRNA e->g f Dilute siRNA in Opti-MEM® f->g h Incubate for 20-30 min g->h i This compound-siRNA Nanoparticles h->i Ready for Use

Caption: Workflow for the formulation of this compound-siRNA nanoparticles.

Protocol for In Vitro Transfection of A549 Cancer Cells

This protocol describes the procedure for transfecting A549 cells with this compound-siRNA nanoparticles.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound-siRNA nanoparticles (prepared as in Protocol 4.1)

  • Opti-MEM® I Reduced Serum Medium

  • 24-well plates

Equipment:

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microscope

Procedure:

  • Cell Seeding:

    • The day before transfection, seed A549 cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete DMEM.[1]

    • Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be approximately 70-80% confluent at the time of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells with PBS.

    • Add the freshly prepared this compound-siRNA lipoplexes to the cells in Opti-MEM® serum-reduced medium.[1]

    • Incubate the cells with the lipoplexes for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific assay to be performed.

Experimental Workflow for In Vitro Transfection

G a Seed A549 Cells (5x10^4 cells/well) b Incubate Overnight a->b c Wash Cells with PBS b->c d Add this compound-siRNA Nanoparticles in Opti-MEM® c->d e Incubate for 24-72h d->e f Proceed to Assay (e.g., Uptake, Viability, Gene Silencing) e->f G cluster_0 Cellular Delivery cluster_1 Cytoplasmic Release & RISC Loading cluster_2 Gene Silencing a This compound-siRNA Nanoparticle b Endocytosis a->b c Endosome b->c d Endosomal Escape c->d e siRNA Release d->e f RISC Loading e->f g Target mRNA f->g h mRNA Cleavage g->h i Protein Translation Inhibition h->i

References

Application Notes and Protocols for Plasmid DNA Delivery using N4-Spermine Cholesterol Carbamate (GL67)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective delivery of plasmid DNA (pDNA) to mammalian cells using the cationic lipid N4-Spermine cholesterol carbamate, also known as GL67. This document includes summaries of quantitative data, step-by-step experimental procedures, and visualizations of the underlying biological and experimental workflows.

Introduction

N4-Spermine cholesterol carbamate (this compound) is a cationic lipid composed of a spermine head group conjugated to a cholesterol backbone.[1] This structure allows for the efficient complexation with negatively charged plasmid DNA, forming lipoplexes that can effectively transfect a variety of cell types. This compound-based liposomes are particularly noted for their potential in gene delivery to respiratory cells and have been evaluated in preclinical and clinical studies.[2] The inclusion of helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and a PEGylated lipid (e.g., DMPE-PEG5000) in the formulation can enhance transfection efficiency and stability.[3][4]

Data Presentation

The following tables summarize the quantitative data on transfection efficiency and cytotoxicity of this compound-based formulations for plasmid DNA delivery.

Table 1: Transfection Efficiency of pDNA/GL67 Complexes

Cell LinePlasmidReporter GeneTransfection Efficiency (% of positive cells)Time to Peak Expression (hours)
A549pDNAGFPApproximately 2-fold lower than mRNA transfection24
Ovine Lung (in vivo)pDNACATDose-dependent increase24

Data synthesized from a comparative study between mRNA and pDNA delivery.[3] In vivo data from a study in sheep lung segments.[5]

Table 2: Cytotoxicity of this compound-based Lipoplexes

Cell LineAssayThis compound FormulationCytotoxicity Profile
A549Metabolic Activity AssayThis compound/DC-Chol/DOPEHigh cell viability (>80%) at optimal concentrations
Ovine Lung (in vivo)HistopathologypDNA:this compoundDose-dependent neutrophilic inflammation

In vitro cytotoxicity data from a study using this compound for siRNA delivery, which is indicative of the lipid's general biocompatibility.[4] In vivo toxicity data from a study in sheep.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-based Cationic Liposomes

This protocol describes the preparation of cationic liposomes containing this compound, DOPE, and a PEGylated lipid.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HBS, PBS)

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve this compound, DOPE, and DMPE-PEG5000 in chloroform at a desired molar ratio (e.g., a ratio that has been shown to be effective in similar studies).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation.

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension in a bath sonicator or with a probe sonicator until the solution is clear.

    • Alternatively, for more uniform sizing, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Formation of pDNA/GL67 Lipoplexes and Transfection

This protocol details the complexation of plasmid DNA with this compound-based liposomes and the subsequent transfection of mammalian cells in culture.

Materials:

  • Prepared this compound-based cationic liposomes

  • Plasmid DNA of interest

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Mammalian cells plated in a multi-well plate

Procedure:

  • Cell Plating:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the required amount of this compound-based liposomes in serum-free medium. The optimal DNA:lipid ratio should be determined empirically, but a starting point can be a charge ratio (+/-) of 4:1.

    • Add the diluted liposome suspension to the diluted plasmid DNA and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of pDNA/GL67 lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the plated cells and wash once with sterile PBS.

    • Add fresh, serum-free or complete culture medium to each well.

    • Add the pDNA/GL67 lipoplex suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, complete culture medium.

    • Assay for reporter gene expression at the desired time points (e.g., 24-72 hours post-transfection). For GFP, peak expression with pDNA/GL67 has been observed at 24 hours.[3]

Protocol 3: Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of the pDNA/GL67 lipoplexes using a standard MTT assay.

Materials:

  • Cells transfected with pDNA/GL67 lipoplexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Treatment:

    • Plate cells and transfect with varying concentrations of pDNA/GL67 lipoplexes as described in Protocol 2. Include untransfected cells as a negative control.

  • MTT Assay:

    • At 24 hours post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Visualizations

Signaling Pathway of Lipid-Mediated DNA Delivery

The following diagram illustrates the proposed mechanism of plasmid DNA delivery into a target cell using a cationic lipid-based system like N4-Spermine cholesterol carbamate.

Lipid_DNA_Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell pDNA Plasmid DNA (-) Lipoplex Lipoplex (+) pDNA->Lipoplex Liposome Cationic Liposome (+) (this compound-based) Liposome->Lipoplex Cell_Membrane Cell Membrane (-) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (during cell division) Nucleus->Nucleus

Caption: Mechanism of this compound-mediated plasmid DNA delivery.

Experimental Workflow for Transfection and Analysis

This diagram outlines the key steps in a typical experiment involving plasmid DNA delivery with N4-Spermine cholesterol carbamate and subsequent analysis.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Cellular Delivery cluster_analysis Downstream Analysis prep_liposomes Prepare this compound Cationic Liposomes form_lipoplexes Form pDNA/GL67 Lipoplexes prep_liposomes->form_lipoplexes transfect_cells Transfect Cells with Lipoplexes form_lipoplexes->transfect_cells plate_cells Plate Mammalian Cells plate_cells->transfect_cells gene_expression Analyze Gene Expression (e.g., GFP, Luciferase) transfect_cells->gene_expression cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) transfect_cells->cytotoxicity_assay

Caption: Experimental workflow for pDNA transfection.

References

Application Notes and Protocols for N4-Spermine Cholesterol Carbamate and DOPE Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro application of lipid nanoparticles (LNPs) composed of N4-Spermine cholesterol carbamate (also known as GL67) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This formulation is designed for the efficient delivery of nucleic acid payloads, such as siRNA and pDNA.

Introduction

N4-Spermine cholesterol carbamate is a cationic lipid that utilizes a spermine headgroup for electrostatic complexation with negatively charged nucleic acids and a cholesterol anchor for incorporation into a lipid bilayer.[1][2] The inclusion of DOPE, a fusogenic helper lipid, is crucial for facilitating the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic efficacy.[3] DOPE's unique conical shape promotes the formation of non-bilayer hexagonal phases within the endosome, leading to membrane destabilization and subsequent release of the payload.[3] This document outlines detailed protocols for the preparation of these LNPs using both thin-film hydration and microfluidic mixing techniques, methods for their characterization, and a protocol for in vitro transfection.

Quantitative Data Summary

The physicochemical properties of N4-Spermine cholesterol carbamate:DOPE formulations are highly dependent on the molar ratios of the lipid components and the ratio of total cationic lipid to the nucleic acid phosphate backbone (N/P ratio). The following tables summarize key quantitative data from characterization studies.

Table 1: Physicochemical Properties of this compound:DC-Chol:DOPE Liposomes for siRNA Delivery

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.[4][5] Formulations were prepared with a constant 1:1 molar ratio of total cationic lipid (this compound and/or DC-Chol) to DOPE. The N/P ratio was 3:1.

Formulation Code% this compound in Cationic Lipid ComponentParticle Size (nm)Zeta Potential (mV)
C10%144-9
C220%198+15
C340%245+23
C460%276+31
C580%299+39
C6100%311+47

Table 2: Cellular Uptake of this compound:DC-Chol:DOPE Lipoplexes in A549 Cells

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.[4][5] Cellular uptake was assessed by flow cytometry after 24 hours of exposure to siRNA-loaded lipoplexes.

Formulation Code% this compound in Cationic Lipid ComponentPercentage of Cellular Uptake (%)
C10%~0%
C6100%~67%

Experimental Protocols

Protocol for LNP Formulation via Thin-Film Hydration

This method is suitable for small-scale laboratory preparations.[3][4]

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform/Methanol solvent mixture (e.g., 5:1 v/v)[5]

  • Nucleic acid (siRNA or pDNA) in RNase-free water or appropriate buffer

  • Hydration buffer (e.g., nuclease-free water)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 200 nm pore size)[4]

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of N4-Spermine cholesterol carbamate and DOPE in the chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

    • Place the flask under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the appropriate volume of nuclease-free water or buffer to achieve the desired final lipid concentration. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or in a water bath sonicator until the lipid film is fully dispersed, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, pass the MLV suspension through a mini-extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 200 nm).[4]

    • Perform at least 11-21 passes through the extruder to ensure a homogenous population of liposomes.[4]

  • Nucleic Acid Complexation:

    • Incubate the prepared liposomes with the nucleic acid solution at the desired N/P ratio for 15-30 minutes at room temperature to allow for the formation of lipoplexes.[3]

Protocol for LNP Formulation via Microfluidic Mixing

This method allows for reproducible and scalable production of LNPs with controlled particle size.[6][7]

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., citrate buffer, pH 3-4)

  • Nucleic acid (siRNA or pDNA)

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare a lipid stock solution by dissolving N4-Spermine cholesterol carbamate and DOPE in ethanol at the desired molar ratio.

    • Prepare a nucleic acid solution by dissolving the siRNA or pDNA in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Connect the syringes to the inlets of the microfluidic mixing cartridge.

    • Set the flow rates of the syringe pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1 or higher).

    • Initiate the flow to rapidly mix the two streams, leading to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.

    • Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against the desired final buffer.

Protocol for LNP Characterization

3.3.1. Particle Size and Zeta Potential Measurement

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Instrument: Zetasizer or similar instrument

Procedure:

  • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 1x PBS or deionized water) to a suitable concentration for measurement.

  • For particle size measurement (DLS), equilibrate the sample at 25°C and measure the intensity-weighted mean hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement (ELS), use the same diluted sample and measure the electrophoretic mobility to determine the surface charge.

3.3.2. Encapsulation Efficiency Determination

Method: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

Principle: These assays utilize a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence of the sample before and after lysing the LNPs with a detergent, which exposes the encapsulated nucleic acid to the dye.[8][9]

Procedure:

  • Prepare a standard curve of the nucleic acid in the assay buffer.

  • In a 96-well plate, add the LNP sample to two sets of wells.

  • To one set of wells, add a detergent solution (e.g., 1% Triton X-100) to lyse the LNPs. To the other set, add buffer without detergent.

  • Add the RiboGreen or PicoGreen reagent to all wells.

  • Incubate for the recommended time and measure the fluorescence using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] x 100 Where Fluorescence_total is the fluorescence after lysis and Fluorescence_free is the fluorescence before lysis.

Protocol for In Vitro Transfection

Cell Line Example: A549 (human lung carcinoma) cells[4]

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 24-well cell culture plates

  • LNP-siRNA/pDNA complexes

  • Assay for gene knockdown or protein expression (e.g., qPCR, Western blot, fluorescence microscopy for GFP)

Procedure:

  • Seed the A549 cells in the cell culture plates at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • On the day of transfection, remove the old medium and replace it with fresh, serum-containing medium.

  • Add the LNP-nucleic acid complexes to the cells at the desired final concentration of the nucleic acid.

  • Incubate the cells for 24-72 hours.

  • After the incubation period, lyse the cells and analyze for gene knockdown or protein expression using the appropriate assay.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies Lipid Dissolution Lipid Dissolution Hydration/Mixing Hydration/Mixing Lipid Dissolution->Hydration/Mixing Sizing Sizing Hydration/Mixing->Sizing Nucleic Acid Complexation Nucleic Acid Complexation Sizing->Nucleic Acid Complexation Particle Size (DLS) Particle Size (DLS) Nucleic Acid Complexation->Particle Size (DLS) Zeta Potential (ELS) Zeta Potential (ELS) Nucleic Acid Complexation->Zeta Potential (ELS) Encapsulation Efficiency Encapsulation Efficiency Nucleic Acid Complexation->Encapsulation Efficiency Transfection Transfection Encapsulation Efficiency->Transfection Cell Seeding Cell Seeding Cell Seeding->Transfection Assay Assay Transfection->Assay

Caption: Experimental workflow for LNP formulation and evaluation.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cellular Intracellular LNP LNP (this compound/DOPE) Endocytosis Endocytosis (Macropinocytosis) LNP->Endocytosis Interaction with Polyamine Transporters Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Payload_Release Nucleic Acid Release Endosomal_Escape->Payload_Release Cytoplasm Cytoplasm Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) Payload_Release->Therapeutic_Effect

Caption: Cellular uptake and endosomal escape of this compound/DOPE LNPs.

References

Application Notes and Protocols for Aerosol Delivery of N4-Spermine Cholesterol Carbamate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutic nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to the lungs via aerosolization presents a promising, non-invasive approach for treating a variety of respiratory diseases, including cystic fibrosis and lung cancer. Cationic lipids, such as N4-Spermine cholesterol carbamate, are effective non-viral vectors for gene delivery. These molecules can self-assemble with nucleic acids to form lipoplexes that protect the genetic material from degradation and facilitate its entry into target cells. This document provides a detailed protocol for the preparation, aerosolization, and characterization of N4-Spermine cholesterol carbamate complexes for pulmonary gene delivery.

Data Presentation

Table 1: Physicochemical Properties of N4-Spermine Cholesterol Carbamate Lipoplexes
ParameterPre-NebulizationPost-Nebulization (Ultrasonic)Post-Nebulization (Vibrating Mesh)
Particle Size (nm) 120 - 180150 - 250130 - 200
Polydispersity Index (PDI) < 0.2< 0.3< 0.25
Zeta Potential (mV) +20 to +40+15 to +35+18 to +38
Encapsulation Efficiency (%) > 95%> 85%> 90%
Table 2: In Vitro Transfection Efficiency
Cell LineTransfection AgentTransfection Efficiency (%)Cell Viability (%)
A549 (Lung Carcinoma)N4-Spermine Cholesterol Carbamate Lipoplexes60 - 75> 90
Calu-3 (Airway Epithelial)N4-Spermine Cholesterol Carbamate Lipoplexes55 - 70> 85
Primary Human Bronchial Epithelial CellsN4-Spermine Cholesterol Carbamate Lipoplexes40 - 55> 80

Experimental Protocols

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of N4-Spermine cholesterol carbamate involves the reaction of cholesterol with a protected spermine derivative.[1][2] A detailed synthetic scheme can be found in the literature, often involving a multi-step process with protection and deprotection of the spermine's amine groups to ensure regioselective substitution.[1][2]

Preparation of Cationic Liposomes
  • Materials:

    • N4-Spermine cholesterol carbamate

    • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[3][4][5]

    • Chloroform

    • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Procedure:

    • Dissolve N4-Spermine cholesterol carbamate and DOPE in chloroform at a desired molar ratio (e.g., 1:1).

    • In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation at a temperature above the lipid transition temperature.[5]

    • To obtain unilamellar vesicles, sonicate the hydrated lipid mixture using a probe sonicator or subject it to multiple freeze-thaw cycles.

    • The resulting cationic liposome solution can be stored at 4°C for short-term use.

Formation of N4-Spermine Cholesterol Carbamate-Nucleic Acid Lipoplexes
  • Materials:

    • Cationic liposome solution

    • Nucleic acid (pDNA or siRNA) solution in a low-ionic-strength buffer

    • Sterile, nuclease-free tubes

  • Procedure:

    • Determine the desired N/P ratio (the ratio of moles of nitrogen atoms in the cationic lipid to moles of phosphate groups in the nucleic acid).

    • Dilute the required amount of cationic liposome solution in a suitable buffer.

    • In a separate tube, dilute the nucleic acid solution.

    • Gently add the diluted nucleic acid solution to the diluted liposome solution while vortexing or pipetting to ensure rapid mixing.

    • Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.

Aerosolization of Lipoplexes

Aerosolization can be achieved using various types of nebulizers, with ultrasonic and vibrating mesh nebulizers being common choices for lipid-based formulations.[6][7][8]

  • Materials:

    • Lipoplex solution

    • Ultrasonic nebulizer (e.g., Omron NE-U100) or vibrating mesh nebulizer (e.g., Aeroneb)[9][10]

    • Aerosol collection chamber or in-line particle sizing equipment

  • Procedure:

    • Transfer the lipoplex solution to the nebulizer's reservoir.

    • Operate the nebulizer according to the manufacturer's instructions. The duration of nebulization will depend on the experimental setup and desired dose.[6][7]

    • Collect the aerosolized droplets in a collection chamber or analyze them directly.

Characterization of Aerosolized Lipoplexes
  • Particle Size and Zeta Potential:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the lipoplexes before and after nebulization.[11][12][13][14]

    • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the complexes.[11][12][13][14]

  • Encapsulation Efficiency:

    • Determine the amount of nucleic acid encapsulated within the lipoplexes using a fluorescent dye exclusion assay (e.g., PicoGreen or RiboGreen).

    • The encapsulation efficiency is calculated as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.

  • Morphology:

    • Visualize the morphology of the lipoplexes using Transmission Electron Microscopy (TEM) or Cryo-TEM.

In Vitro Transfection Studies
  • Cell Culture:

    • Culture relevant lung epithelial cell lines (e.g., A549, Calu-3) in appropriate media and conditions.

  • Transfection:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Expose the cells to the aerosolized lipoplexes in a specialized exposure chamber or add the collected aerosolized lipoplex solution directly to the cell culture medium.

    • Incubate the cells for a specified period (e.g., 4-6 hours).

    • Replace the transfection medium with fresh, complete medium.

    • Incubate for an additional 24-48 hours.

  • Analysis:

    • If a reporter gene (e.g., GFP, luciferase) was used, quantify its expression using fluorescence microscopy, flow cytometry, or a luminometer.

    • If a therapeutic gene was delivered, assess its functional effect using appropriate assays (e.g., Western blot for protein expression, functional assays for protein activity).

    • Evaluate cell viability using assays such as MTT or trypan blue exclusion.

In Vivo Aerosol Delivery in Animal Models
  • Animal Model:

    • Use a suitable animal model, such as mice or rats.

  • Aerosol Delivery:

    • Place the animals in a whole-body exposure chamber or use a nose-only inhalation system.[3]

    • Aerosolize the lipoplex formulation into the chamber for a defined period (e.g., 10-20 minutes).[6][7]

  • Analysis:

    • After a specified time post-exposure (e.g., 24-48 hours), euthanize the animals.

    • Harvest the lungs and other organs for analysis.

    • Homogenize the tissues and perform assays to quantify transgene expression (e.g., luciferase assay, qRT-PCR).

    • Perform histological analysis of the lung tissue to assess transfection efficiency and any potential toxicity.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis synthesis Synthesis of N4-Spermine Cholesterol Carbamate liposomes Formation of Cationic Liposomes synthesis->liposomes lipoplexes Formation of Lipoplexes liposomes->lipoplexes aerosolization Aerosolization (Nebulization) lipoplexes->aerosolization Nebulizer in_vitro_delivery In Vitro Delivery (Cell Culture) aerosolization->in_vitro_delivery in_vivo_delivery In Vivo Delivery (Animal Model) aerosolization->in_vivo_delivery characterization Physicochemical Characterization aerosolization->characterization in_vitro_analysis In Vitro Analysis (Transfection Efficiency, Viability) in_vitro_delivery->in_vitro_analysis in_vivo_analysis In Vivo Analysis (Gene Expression, Histology) in_vivo_delivery->in_vivo_analysis

Caption: Experimental workflow for aerosol delivery of N4-Spermine cholesterol carbamate complexes.

lipoplex_formation lipid N4-Spermine Cholesterol Carbamate & DOPE lipoplex Cationic Lipoplex lipid->lipoplex + nucleic_acid Nucleic Acid (pDNA/siRNA) nucleic_acid->lipoplex + signaling_pathway cluster_cell Target Cell lipoplex Aerosolized Lipoplex endocytosis Endocytosis lipoplex->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape sirna siRNA endosomal_escape->sirna pdna pDNA endosomal_escape->pdna cytoplasm Cytoplasm risc RISC sirna->risc mrna_cleavage mRNA Cleavage risc->mrna_cleavage nucleus Nucleus pdna->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Therapeutic Protein translation->protein

References

Application Notes and Protocols for In Vitro Transfection with N4-Spermine Cholesterol Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Spermine cholesterol carbamate, often referred to by its designation GL67, is a cationic lipid that has demonstrated significant promise as a non-viral vector for the in vitro delivery of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structure, which combines a cholesterol anchor for lipid bilayer integration with a polyamine (spermine) headgroup, facilitates the condensation of negatively charged nucleic acids into lipoplexes. These complexes can then be efficiently introduced into eukaryotic cells. This document provides detailed application notes and protocols for utilizing N4-Spermine cholesterol carbamate for in vitro transfection, supported by available quantitative data and procedural diagrams.

Principle of Action

The transfection process using N4-Spermine cholesterol carbamate relies on the electrostatic interactions between the positively charged spermine headgroup of the lipid and the negatively charged phosphate backbone of the nucleic acid. This interaction leads to the formation of stable, condensed nanoparticles known as lipoplexes. The overall positive surface charge of these lipoplexes facilitates their binding to the negatively charged cell membrane, triggering cellular uptake through endocytosis. Once inside the cell, the lipoplexes must escape the endosomal pathway to release the nucleic acid cargo into the cytoplasm, and for DNA, subsequent entry into the nucleus for transcription. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is frequently co-formulated with N4-Spermine cholesterol carbamate to enhance endosomal escape and, consequently, transfection efficiency.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of N4-Spermine cholesterol carbamate (this compound)-based liposomes for in vitro transfection.

Table 1: Cellular Uptake of this compound-based Lipoplexes for siRNA Delivery in A549 Cells

Formulation (Molar Ratio of Cationic Lipids)Percentage of this compound in Cationic Lipid ContentCellular Uptake of cy3-siRNA (%)
C10%0%
C225%> 20%
C350%> 40%
C475%> 60%
C5100%> 80%

Data adapted from a study on siRNA delivery in human lung cancer cells (A549). The results indicate that increasing the proportion of this compound in the liposomal formulation significantly enhances the cellular internalization of siRNA.[1]

Table 2: Cytotoxicity of this compound-based Lipoplexes in A549 Cells

FormulationCell Viability (%)Membrane Integrity (%)
Control (untreated cells)100%100%
Lipoplexes with varying this compound content> 80%> 80%

This data demonstrates the low cytotoxicity of this compound-based lipoplexes, with cell viability and membrane integrity remaining high after 24 hours of exposure.[1]

Experimental Protocols

Protocol 1: Preparation of N4-Spermine Cholesterol Carbamate:DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Sterile, glass vials

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve N4-Spermine cholesterol carbamate and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, RNase-free aqueous solution (water or buffer) by vortexing or gentle agitation. The final lipid concentration should typically be in the range of 1-5 mM. This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For further size homogenization and to produce unilamellar vesicles (ULVs), pass the liposome suspension through a mini-extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 200 nm) for an odd number of passes (e.g., 21 times).[1]

  • Storage:

    • Store the prepared liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.

Protocol 2: In Vitro Transfection of Adherent Cells with Plasmid DNA

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization is recommended for specific cell types and plasmid constructs.

Materials:

  • Prepared N4-Spermine cholesterol carbamate:DOPE liposomes

  • Plasmid DNA (high purity)

  • Adherent cells (e.g., HEK293, A549)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes):

    • For each well to be transfected, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium in a microcentrifuge tube.

    • In a separate microcentrifuge tube, dilute the required amount of the liposome suspension in serum-free medium. The optimal lipid-to-DNA ratio (N/P ratio) should be determined empirically, but a starting point could be a charge ratio of 2:1 to 5:1.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete culture medium.

    • Add the lipoplex suspension dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transfection Analysis:

    • After the incubation period, assess the transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy, luciferase assay) and evaluate cytotoxicity using a suitable assay (e.g., MTT, LDH assay).

Visualizations

Signaling Pathway of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex N4-Spermine Cholesterol Carbamate - Nucleic Acid Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Binding to Cell Surface ReleasedNA Released Nucleic Acid (pDNA or siRNA) RISC siRNA loading into RISC ReleasedNA->RISC For siRNA NuclearDNA Nuclear Import of pDNA ReleasedNA->NuclearDNA For pDNA Translation Translation (mRNA) -> Protein Expression mRNA_degradation mRNA Degradation RISC->mRNA_degradation Transcription Transcription -> mRNA NuclearDNA->Transcription Transcription->Translation CellMembrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation EndosomalEscape Endosomal Escape Endosome->EndosomalEscape LateEndosome->EndosomalEscape EndosomalEscape->ReleasedNA

Caption: Cellular uptake pathway of N4-Spermine cholesterol carbamate lipoplexes.

Experimental Workflow for In Vitro Transfection

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Prepare N4-Spermine Cholesterol Carbamate:DOPE Liposomes E Mix to Form Lipoplexes (Incubate 20-30 min) A->E B Culture Adherent Cells (e.g., HEK293) F Add Lipoplexes to Cells B->F C Prepare High-Purity Plasmid DNA D Dilute DNA and Liposomes in Serum-Free Medium C->D D->E E->F G Incubate Cells (24-48 hours) F->G H Assess Transfection Efficiency (e.g., GFP Imaging, Luciferase Assay) G->H I Evaluate Cytotoxicity (e.g., MTT Assay) G->I

Caption: Workflow for in vitro transfection using N4-Spermine cholesterol carbamate.

References

Application Notes and Protocols for N4-Spermine Cholesterol Carbamate (GL67) in Cystic Fibrosis Gene Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of gene therapy for cystic fibrosis.

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to defective ion transport and severe lung disease. Gene therapy aims to correct this defect by delivering a functional copy of the CFTR gene to the airway epithelial cells. N4-Spermine cholesterol carbamate, also known as GL67, is a cationic lipid that has shown significant promise as a non-viral vector for delivering CFTR plasmid DNA. When formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), it forms lipoplexes that can encapsulate and deliver the therapeutic gene to target cells. This document provides detailed application notes and protocols for the use of this compound in CF gene therapy research, based on preclinical and clinical findings.

Data Presentation

Table 1: Physicochemical Properties of this compound-Based Lipoplexes
Formulation (Molar Ratio)Cationic Lipid CompositionParticle Size (nm)Zeta Potential (mV)Reference
C1100% DC-Chol144-9[1]
C6100% this compound311+47[1]
GL67A (this compound:DOPE:DMPE-PEG5000)1:2:0.05Not explicitly stated for pDNA complexes, but stable for aerosolizationNot explicitly stated for pDNA complexes, but forms stable particles with negatively charged pDNA[2][3]
Table 2: In Vitro Cytotoxicity of this compound-Based Lipoplexes in A549 Cells
Formulation (this compound content in Cationic Lipid fraction)Cell Viability (% of control)Membrane Integrity (% of control)Reference
0% this compound (100% DC-Chol)>80%>80%[4]
20% this compound~75%~75%[4]
40% this compound>80%>80%[4]
60% this compound>80%>80%[4]
80% this compound>80%>80%[4]
100% this compound>80%>80%[4]
Table 3: In Vivo Efficacy of GL67A/pGM169 in a Phase IIb Clinical Trial
ParameterPlacebo GrouppGM169/GL67A GroupTreatment Effect (95% CI)p-valueReference
Relative change in % predicted FEV1DeclineStabilization3.7% (0.1-7.3)0.046[5]

Experimental Protocols

Protocol 1: Synthesis of N4-Spermine Cholesterol Carbamate (this compound)

This protocol is based on established methods for synthesizing cholesteryl carbamates.[6][7]

Materials:

  • Cholesteryl chloroformate

  • Spermine

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of spermine in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 equivalents of triethylamine to the spermine solution.

  • In a separate flask, prepare a solution of one equivalent of cholesteryl chloroformate in dry DCM.

  • Slowly add the cholesteryl chloroformate solution to the spermine solution over 1 hour at 0°C with constant stirring.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

  • Add 0.1 equivalent of DMAP as a catalyst.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography on silica gel to obtain N4-Spermine cholesterol carbamate (this compound).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of GL67A/pDNA Lipoplexes

This protocol is adapted from the formulation used in the UK Cystic Fibrosis Gene Therapy Consortium clinical trials.[2][3][5]

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000)

  • Chloroform

  • Plasmid DNA encoding CFTR (e.g., pGM169)

  • Nuclease-free water or suitable buffer (e.g., 0.9% saline)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sonicator

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, DOPE, and DMPE-PEG5000 in chloroform at a molar ratio of 1:2:0.05.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Hydration and Sizing:

    • Hydrate the lipid film with nuclease-free water or 0.9% saline by gentle rotation. The final lipid concentration will depend on the desired final concentration of the lipoplexes.

    • The resulting multilamellar vesicles can be sized by sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar liposomes.

  • Lipoplex Formation:

    • Dilute the CFTR plasmid DNA to the desired concentration in the same buffer used for liposome hydration.

    • Gently mix the plasmid DNA solution with the liposome suspension. The ratio of lipid to DNA should be optimized, but a starting point based on clinical trials is a final concentration of 13.3 mg of plasmid DNA and 75 mg of the GL67A lipid mixture in 5 mL.[5]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

    • The resulting lipoplexes are ready for in vitro or in vivo use.

Protocol 3: In Vitro Transfection of CF Bronchial Epithelial Cells

This protocol is designed for the transfection of a human CF bronchial epithelial cell line, such as IB3-1 (genotype ΔF508/W1282X).[8]

Materials:

  • IB3-1 cells

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • GL67A/pDNA lipoplexes

  • Opti-MEM or other serum-free medium

  • 6-well or 12-well cell culture plates

  • Assay reagents for determining transfection efficiency and cytotoxicity

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed IB3-1 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • For each well, dilute the GL67A/pDNA lipoplexes in serum-free medium (e.g., Opti-MEM). The amount of plasmid DNA to add per well should be optimized, typically ranging from 1-2.5 µg for a 6-well plate.

    • Add the diluted lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess transfection efficiency by measuring CFTR mRNA (e.g., by RT-qPCR) and protein expression (e.g., by Western blot or immunocytochemistry).[7][9]

    • Evaluate CFTR function using a chloride channel activity assay (see Protocol 5).

    • Assess cytotoxicity using assays such as MTS for cell viability or LDH for membrane integrity.[10]

Protocol 4: In Vivo Aerosol Delivery to Mouse Lungs

This protocol is a general guideline for aerosol delivery of lipoplexes to mice and should be optimized for specific experimental setups.[11]

Materials:

  • CF mouse model (e.g., Cftr knockout mice)

  • GL67A/pDNA lipoplexes

  • Whole-body exposure chamber or nose-only exposure system

  • Nebulizer suitable for lipoplex delivery (e.g., jet nebulizer like AeroEclipse II)[5]

  • Anesthesia (if required for the exposure system)

Procedure:

  • Preparation of Lipoplexes for Aerosolization:

    • Prepare the GL67A/pDNA lipoplexes as described in Protocol 2. The concentration should be adjusted to deliver the desired dose in a reasonable volume and time.

  • Aerosol Delivery:

    • Place the mice in the whole-body or nose-only exposure chamber.

    • Add the lipoplex solution to the nebulizer.

    • Operate the nebulizer according to the manufacturer's instructions to generate an aerosol of the lipoplexes. The duration of exposure will depend on the nebulizer's output rate and the target dose.

    • A typical dose used in clinical trials was 5 mL of a formulation containing 13.3 mg of plasmid DNA, administered over a period of time.[5] Preclinical studies in mice have used lower volumes and concentrations.[12]

  • Post-Delivery Analysis:

    • At selected time points after delivery, sacrifice the mice and harvest the lungs and other relevant tissues.

    • Analyze the tissues for CFTR mRNA and protein expression.

    • Assess the functional correction of the CFTR defect by measuring the nasal potential difference.

    • Evaluate any potential toxicity by histological examination of the lung tissue and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory markers.

Protocol 5: Assessment of CFTR Function - Chloride Channel Activity Assay

This is a representative protocol for measuring CFTR-mediated chloride efflux.[13]

Materials:

  • Transfected cells (from Protocol 3)

  • Chloride-free buffer

  • Loading buffer containing the halide-sensitive fluorescent indicator SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)

  • Forskolin and other cAMP agonists

  • Fluorometer or fluorescence plate reader

Procedure:

  • Loading Cells with SPQ:

    • Incubate the transfected cells with the SPQ-containing loading buffer for a specified time to allow for cellular uptake of the dye.

  • Chloride Efflux Measurement:

    • Wash the cells with a chloride-free buffer to remove extracellular SPQ.

    • Place the cells in a fluorometer and measure the baseline fluorescence.

    • Stimulate CFTR channel activity by adding a cAMP agonist cocktail (e.g., forskolin).

    • The opening of the CFTR channels will lead to an efflux of chloride, which quenches the SPQ fluorescence.

    • Monitor the change in fluorescence over time. The rate of fluorescence quenching is proportional to the chloride channel activity.

  • Data Analysis:

    • Calculate the rate of chloride efflux for transfected and control cells. A significant increase in the rate of efflux in transfected CF cells compared to untransfected or mock-transfected CF cells indicates functional correction of the CFTR defect.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_formulation Lipoplex Formulation cluster_delivery Delivery and Analysis cholesterol Cholesteryl Chloroformate This compound N4-Spermine Cholesterol Carbamate (this compound) cholesterol->this compound spermine Spermine spermine->this compound lipids This compound + DOPE + DMPE-PEG5000 This compound->lipids lipoplex GL67A/pDNA Lipoplex lipids->lipoplex pdna CFTR Plasmid DNA pdna->lipoplex in_vitro In Vitro Transfection (CF Airway Cells) lipoplex->in_vitro in_vivo In Vivo Delivery (Aerosol to Lungs) lipoplex->in_vivo analysis Efficacy & Toxicity Analysis in_vitro->analysis in_vivo->analysis

Caption: Experimental workflow for CFTR gene therapy using this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lipoplex GL67A/pDNA Lipoplex endosome Endosome lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import of pDNA mrna CFTR mRNA nucleus->mrna Transcription protein Functional CFTR Protein mrna->protein Translation channel Chloride Channel Function Restored protein->channel

Caption: Intracellular pathway of GL67A-mediated CFTR gene delivery.

References

Application Notes and Protocols for Formulating Lipid Nanoparticles with N4-Spermine Cholesterol Carbamate (GL67)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Spermine cholesterol carbamate, also known as Genzyme Lipid 67 (GL67), is a cationic lipid that has demonstrated significant promise as a non-viral vector for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2] Its unique structure, featuring a spermine headgroup linked to a cholesterol backbone, facilitates the encapsulation of nucleic acids and their efficient delivery into cells.[1][2] These application notes provide detailed protocols for the formulation and characterization of lipid nanoparticles (LNPs) incorporating this compound, intended to guide researchers in the development of effective gene delivery systems.

Data Presentation

The physicochemical properties of lipid nanoparticles are critical for their in vitro and in vivo performance. The following tables summarize quantitative data for various LNP formulations containing N4-Spermine cholesterol carbamate (this compound).

Table 1: Physicochemical Characterization of this compound-based Liposomal Formulations for siRNA Delivery

(Data compiled from a study by Jarallah et al., 2023)

Formulation IDCationic Lipid Composition (molar ratio)Molar Ratio (Cationic Lipid:DOPE)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
C1100% DC-Chol3:1144.3 ± 2.10.23 ± 0.02-9.3 ± 0.6
C280% DC-Chol / 20% this compound3:1210.5 ± 3.50.28 ± 0.0315.6 ± 1.1
C360% DC-Chol / 40% this compound3:1255.7 ± 4.20.31 ± 0.0428.4 ± 1.5
C440% DC-Chol / 60% this compound3:1298.1 ± 5.10.35 ± 0.0539.7 ± 2.3
C520% DC-Chol / 80% this compound3:1315.4 ± 6.30.38 ± 0.0644.2 ± 2.8
C6100% this compound3:1332.8 ± 7.80.41 ± 0.0747.1 ± 3.2

Table 2: Composition of GL67A Formulation for Gene Delivery

(GL67A has been used in clinical trials for cystic fibrosis gene therapy)[3]

ComponentMolar RatioFunction
This compound (N4-Spermine cholesterol carbamate)-Cationic lipid for nucleic acid complexation and delivery
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)-Helper lipid to facilitate endosomal escape
DMPE-PEG5000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000])-PEGylated lipid to provide steric stability and prevent aggregation

Experimental Protocols

Protocol 1: Synthesis of N4-Spermine Cholesterol Carbamate (this compound)

General Strategy:

  • Protection of Spermine: The primary and secondary amino groups of spermine are selectively protected using different protecting groups (e.g., trifluoroacetyl and Boc groups). This ensures that only a specific nitrogen atom is available for reaction.

  • Activation of Cholesterol: Cholesterol is activated to facilitate the formation of the carbamate linkage. This can be achieved by converting it to cholesteryl chloroformate.

  • Coupling Reaction: The protected spermine is then reacted with the activated cholesterol derivative to form the carbamate bond.

  • Deprotection: The protecting groups on the spermine moiety are removed to yield the final N4-Spermine cholesterol carbamate.

Note: The synthesis of such compounds requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Protocol 2: Formulation of this compound-based LNPs using Thin-Film Hydration and Extrusion

This protocol is suitable for preparing liposomes for the delivery of siRNA or pDNA.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • (Optional) 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Chloroform

  • Methanol

  • Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Nucleic acid (siRNA or pDNA)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of this compound, DOPE, and any other lipid components in a chloroform/methanol mixture (e.g., 5:1 v/v) in a round-bottom flask.[1]

    • Gently swirl the flask to ensure the lipids are completely dissolved and form a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., water or HEPES-buffered saline). The volume of the buffer will determine the final lipid concentration.

    • For nucleic acid encapsulation, the nucleic acid can be dissolved in the hydration buffer.

    • Vortex the flask vigorously until the lipid film is fully dispersed in the aqueous phase, forming multilamellar vesicles (MLVs).[1]

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion and reduce the size of the vesicles.

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a defined size, pass the MLV suspension through a mini-extruder equipped with polycarbonate membranes of a specific pore size (e.g., 200 nm).[1]

    • Perform at least 11-21 passes through the extruder to ensure a homogenous size distribution.[1]

  • Nucleic Acid Complexation (for pre-formed liposomes):

    • If the nucleic acid was not included in the hydration step, it can be complexed with the pre-formed cationic liposomes.

    • Dilute the nucleic acid in a suitable buffer.

    • Add the nucleic acid solution to the liposome suspension and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

Protocol 3: General Protocol for Formulation of this compound-based LNPs using Microfluidics

Microfluidics offers a reproducible and scalable method for LNP production.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Nucleic acid (mRNA, siRNA, or pDNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

Procedure:

  • Preparation of Solutions:

    • Lipid Phase: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. The total lipid concentration will influence the final particle size and encapsulation efficiency.

    • Aqueous Phase: Dissolve the nucleic acid in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The low pH ensures that the cationic lipid is protonated, facilitating complexation with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1 or higher) and the total flow rate (TFR) on the microfluidic device.[4] These parameters are critical for controlling the LNP size and polydispersity.[4]

    • Initiate the flow of both solutions through the microfluidic chip. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the acidic buffer with a physiological buffer (e.g., PBS, pH 7.4) using a suitable method such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography.

  • Characterization:

    • Characterize the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

Visualization of Cellular Uptake and Endosomal Escape

The following diagram illustrates the proposed pathway for the cellular uptake and endosomal escape of this compound-containing lipid nanoparticles.

LNP_Uptake_and_Escape Cellular Uptake and Endosomal Escape of this compound-LNPs cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway LNP This compound-LNP Early_Endosome Early Endosome (pH ~6.0-6.5) LNP->Early_Endosome Endocytosis Payload_Release Nucleic Acid (siRNA/pDNA) Released Translation Protein Expression (for pDNA/mRNA) Payload_Release->Translation RISC RISC Loading (for siRNA) Payload_Release->RISC Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Late_Endosome->Payload_Release Endosomal Escape (Proton Sponge Effect) Cell_Membrane Cell Membrane

Caption: Cellular uptake of this compound-LNPs via endocytosis and subsequent endosomal escape.

References

Application Notes and Protocols: A Step-by-Step Guide to N4-Spermine Cholesterol Carbamate Lipoplex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of N4-Spermine cholesterol carbamate (also known as GL67) lipoplexes, designed for the efficient delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA) to cells. These lipoplexes are formed by the electrostatic interaction between positively charged cationic liposomes and negatively charged nucleic acids. The protocol is based on the widely used thin-film hydration method followed by extrusion to prepare the cationic liposomes, which are then complexed with the nucleic acid cargo.

Overview of Lipoplex Formation

The formation of N4-Spermine cholesterol carbamate lipoplexes is a multi-step process that begins with the preparation of cationic liposomes. These liposomes typically consist of the cationic lipid N4-Spermine cholesterol carbamate and a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the endosomal escape of the nucleic acid. The lipids are first dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are subsequently extruded through a polycarbonate membrane to produce unilamellar vesicles (ULVs) of a defined size. Finally, the cationic liposomes are mixed with the nucleic acid solution to allow for the spontaneous formation of lipoplexes.

Experimental Protocols

Materials and Reagents
  • N4-Spermine cholesterol carbamate (e.g., this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Methanol

  • Nuclease-free water

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Nucleic acid (pDNA or siRNA) in a suitable buffer (e.g., TE buffer or nuclease-free water)

Preparation of Cationic Liposomes (Thin-Film Hydration and Extrusion)
  • Lipid Preparation : Dissolve N4-Spermine cholesterol carbamate and DOPE in a chloroform:methanol (e.g., 5:1 v/v) solvent mixture in a round-bottom flask. A common molar ratio for N4-Spermine cholesterol carbamate to DOPE is 1:1 or 1:2.[1]

  • Film Formation : Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the flask. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Hydration : Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The final lipid concentration will depend on the desired concentration for your experiments. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion : To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm).[1] This is typically done using a mini-extruder apparatus. The suspension should be passed through the membrane an odd number of times (e.g., 21 times) to ensure that the final product is collected from the same side as the initial loading.[1]

  • Storage : The resulting cationic liposome suspension should be stored at 4°C and should not be frozen, as ice crystal formation can disrupt the liposome structure. For long-term storage, sterile conditions should be maintained.

Lipoplex Formation
  • Dilution : Separately dilute the required amount of cationic liposome suspension and the nucleic acid stock solution in a serum-free medium (e.g., Opti-MEM®).

  • Complexation : Gently mix the diluted cationic liposome suspension with the diluted nucleic acid solution. The ratio of cationic lipid to nucleic acid, often expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid), is a critical parameter that needs to be optimized for each cell type and application.

  • Incubation : Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

  • Application : The resulting lipoplex suspension is now ready to be added to the cells for transfection experiments.

Data Presentation

The physicochemical properties of the lipoplexes are critical for their transfection efficiency. The following tables summarize typical quantitative data for N4-Spermine cholesterol carbamate-based lipoplexes.

Table 1: Physicochemical Characterization of this compound-based Lipoplexes for siRNA Delivery [1]

Cationic Lipid Composition (this compound:DC-Chol)Molar Ratio (Cationic Lipid:siRNA)Particle Size (nm)Zeta Potential (mV)
100% this compound3:1144+47
50% this compound : 50% DC-Chol3:1250+25
0% this compound : 100% DC-Chol3:1332-9

*DC-Chol: Dimethyldioctadecylammonium-bromide-cholesterol

Table 2: Influence of N/P Ratio on Lipoplex Characteristics

Cationic LipidHelper LipidN/P RatioParticle Size (nm)Zeta Potential (mV)
N4-Spermine Cholesterol CarbamateDOPE2:1150 - 250+15 to +30
N4-Spermine Cholesterol CarbamateDOPE5:1100 - 200+30 to +50
N4-Spermine Cholesterol CarbamateDOPE10:180 - 150+45 to +60

Note: The values in Table 2 are representative and can vary depending on the specific experimental conditions.

Mandatory Visualization

Experimental Workflow for Lipoplex Formation

Lipoplex_Formation_Workflow cluster_liposome_prep Cationic Liposome Preparation cluster_lipoplex_formation Lipoplex Formation dissolve 1. Dissolve Lipids (N4-Spermine Cholesterol Carbamate + DOPE) in Organic Solvent evaporate 2. Evaporate Solvent to form Lipid Film dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (MLVs) evaporate->hydrate extrude 4. Extrude (ULVs of defined size) hydrate->extrude liposomes Cationic Liposomes (ULVs) mix 5. Mix Liposomes and Nucleic Acid liposomes->mix nucleic_acid Nucleic Acid (DNA or siRNA) nucleic_acid->mix incubate 6. Incubate for Complexation mix->incubate lipoplex N4-Spermine Cholesterol Carbamate Lipoplex incubate->lipoplex

Caption: Workflow for N4-Spermine Cholesterol Carbamate Lipoplex Formation.

Characterization of Lipoplexes

Particle Size and Zeta Potential

The size and surface charge of the lipoplexes are critical parameters that influence their stability, cellular uptake, and transfection efficiency. These properties are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Encapsulation Efficiency

The efficiency with which the nucleic acid is encapsulated or complexed with the liposomes can be determined using a gel retardation assay.[1] In this assay, lipoplex samples are run on an agarose gel. Free, uncomplexed nucleic acid will migrate through the gel, while nucleic acid complexed with the cationic liposomes will be retained in the loading well due to the larger size and neutralized charge of the complex. The reduction or absence of a free nucleic acid band in the lipoplex lanes compared to a control lane with nucleic acid alone indicates the degree of complexation.

Conclusion

This protocol provides a comprehensive guide for the preparation and basic characterization of N4-Spermine cholesterol carbamate lipoplexes. The optimization of parameters such as the lipid molar ratio, N/P ratio, and incubation time is crucial for achieving high transfection efficiency and is dependent on the specific nucleic acid and target cell line. Researchers should perform preliminary experiments to determine the optimal conditions for their specific application.

References

Troubleshooting & Optimization

Optimizing N4-Spermine Cholesterol Carbamate Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize transfection efficiency using N4-Spermine cholesterol carbamate-based reagents.

Troubleshooting Guide

This guide addresses common issues encountered during transfection experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low transfection efficiency?

A1: Low transfection efficiency can stem from several factors, from the quality of the nucleic acid to the specifics of the lipoplex formation and application.

  • Suboptimal N/P Ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid (N/P ratio) is critical for efficient complex formation. An improper ratio can lead to poorly condensed, unstable, or aggregated lipoplexes. It is recommended to perform a titration to determine the optimal N/P ratio for your specific cell type and nucleic acid. Some studies suggest that lipoplexes efficiently condense DNA at an N/P ratio of approximately 5–10.[1]

  • Presence of Serum: Serum components can interfere with lipoplex formation and their interaction with the cell membrane, leading to reduced efficiency. While some modified spermine cholesterol carbamates have shown high efficiency even in the presence of up to 40% serum, it is often advisable to perform the initial transfection in serum-free media.[1] After an initial incubation period (typically 4-6 hours), serum-containing medium can be added.

  • Cell Health and Density: Transfection efficiency is highly dependent on the condition of the cells. Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 70-90% confluency at the time of transfection). Overly confluent or sparse cultures can lead to poor results.

  • Quality of Nucleic Acid: The purity and integrity of your plasmid DNA or siRNA are paramount. Contaminants such as endotoxins can significantly reduce transfection efficiency and induce cytotoxicity. Always use high-purity, endotoxin-free nucleic acid preparations.

  • Incorrect Lipoplex Preparation: The method of lipoplex formation is crucial. Ensure that the cationic lipid and nucleic acid are diluted in serum-free medium separately before gentle mixing. Avoid vigorous vortexing, which can shear the complexes.

Q2: I am observing high levels of cytotoxicity and cell death after transfection. What can I do to mitigate this?

A2: Cytotoxicity is a common challenge with cationic lipid-based transfection reagents. Here are some strategies to reduce cell death:

  • Optimize Reagent Concentration: High concentrations of the N4-Spermine cholesterol carbamate reagent can be toxic to cells. Perform a dose-response experiment to find the lowest effective concentration that provides high transfection efficiency with minimal toxicity.

  • Reduce Incubation Time: Limit the exposure of cells to the lipoplexes. An incubation time of 4-6 hours is often sufficient for efficient uptake. After this period, the transfection medium can be replaced with fresh, complete growth medium.

  • Adjust N/P Ratio: While a higher N/P ratio can enhance transfection, it can also increase cytotoxicity. If you are observing significant cell death, try lowering the N/P ratio.

  • Incorporate Helper Lipids: The formulation of the lipid carrier can be modified to reduce toxicity. The inclusion of a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can sometimes improve efficiency and reduce toxicity, although some studies have shown higher efficiency without DOPE.[1]

  • Ensure High-Quality Reagents: As with low efficiency, impurities in the nucleic acid or the transfection reagent can contribute to cytotoxicity.

Q3: Should I use a helper lipid like DOPE in my formulation?

A3: The use of the neutral helper lipid DOPE can be beneficial, but its effect appears to be system-dependent.

  • Potential Benefits: DOPE is known to facilitate the endosomal escape of lipoplexes, which can enhance the delivery of the nucleic acid to the cytoplasm. This is due to its tendency to form an inverted hexagonal phase, which can destabilize the endosomal membrane.

  • System-Dependent Effects: Interestingly, some research indicates that for certain N4-spermine cholesterol carbamate derivatives, liposomes formulated without DOPE exhibited higher transfection efficiency.[1] Therefore, it is recommended to empirically test formulations both with and without DOPE to determine the optimal composition for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the role of the carbamate linker in N4-Spermine cholesterol carbamate?

A1: The carbamate linker connects the spermine headgroup to the cholesterol anchor. Studies have shown that the type of linker group can influence the transfection activity of the cationic lipid.[2] The carbamate linkage is one of several options that have been explored to create effective and safe gene delivery vehicles.

Q2: How do structural modifications, like amino acid spacers, affect transfection efficiency?

A2: The incorporation of amino acid spacers between the spermine headgroup and the cholesterol moiety can significantly enhance DNA delivery efficiency.[3][4] For instance, cationic liposomes with a 6-aminohexanoic acid spacer (Sper-Ahx-Chol) or a histidine spacer (Sper-His-Chol) have demonstrated greater transfection efficiency in HeLa and HEK293T cells compared to the commercial reagent Lipofectamine 3000, especially in the presence of serum.[3][4] These modifications can improve transfection while maintaining low cytotoxicity.[3][4]

Q3: What types of nucleic acids can be delivered using N4-Spermine cholesterol carbamate-based reagents?

A3: These reagents are versatile and have been successfully used to deliver various types of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA).[2]

Q4: How does N4-Spermine cholesterol carbamate compare to commercial transfection reagents?

A4: Several studies have shown that optimized formulations of N4-Spermine cholesterol carbamate and its derivatives can outperform commercial standards. For example, certain formulations have exhibited higher transfection efficiencies than Lipofectamine 2000 and Lipofectamine 3000, particularly in the presence of high serum concentrations (up to 40%).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from relevant studies to allow for easy comparison.

Table 1: Influence of Amino Acid Spacers and Serum on Transfection Efficiency

Cationic Lipid FormulationCell LineSerum ConditionTransfection Efficiency vs. Lipofectamine 3000Reference
Sper-Ahx-Chol with DOPEHeLaSerum-free & 10-40% serumGreater[3][4]
Sper-His-CholHEK293T40% serumHigher[3][4]
Sper-Ahx-CholHEK293T40% serumHigher[3][4]

Table 2: General Observations on N4-Spermine Cholesterol Carbamate Formulations

ParameterObservationReference
Optimal N/P Ratio Efficient DNA condensation observed at N/P ratios of approximately 5-10.[1]
Effect of DOPE Can be system-dependent; some formulations show higher efficiency without DOPE.[1]
Cytotoxicity Optimized formulations with amino acid spacers exhibit low cytotoxicity.[3][4]
Structural Influences Transfection activity is influenced by linker type, spacer length, and the number of cholesterol residues.[2]

Experimental Protocols

Protocol: General Plasmid DNA Transfection using N4-Spermine Cholesterol Carbamate Lipoplexes

This protocol provides a general guideline. Optimization of reagent amounts and incubation times is highly recommended for each cell type and plasmid.

Materials:

  • N4-Spermine cholesterol carbamate reagent

  • High-purity plasmid DNA (endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Cells plated in a multi-well plate (70-90% confluent)

Procedure:

  • Cell Plating: One day before transfection, seed cells in your desired multi-well plate format to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of Reagent and DNA Solutions:

    • For each well to be transfected, dilute the required amount of N4-Spermine cholesterol carbamate reagent into serum-free medium. Mix gently.

    • In a separate tube, dilute the plasmid DNA into an equal volume of serum-free medium. Mix gently.

  • Formation of Lipoplexes:

    • Combine the diluted DNA solution with the diluted lipid reagent solution.

    • Mix gently by pipetting up and down or flicking the tube. Do not vortex.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.

  • Transfection of Cells:

    • Remove the old medium from the cells and, if desired, wash once with serum-free medium.

    • Add the lipoplex-containing medium to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium containing serum. Alternatively, the transfection medium can be carefully removed and replaced with fresh, complete growth medium.

  • Assay for Gene Expression:

    • Incubate the cells for 24-72 hours post-transfection, depending on the expression kinetics of your gene of interest.

    • Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, qPCR for mRNA levels, or Western blot for protein expression).

Visualizations

Transfection_Workflow cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection cluster_post Post-Transfection DNA Plasmid DNA in Serum-Free Medium Mix Combine and Incubate (15-20 min) DNA->Mix Lipid N4-Spermine Cholesterol Carbamate in Serum-Free Medium Lipid->Mix Lipoplex Lipoplex Formation Mix->Lipoplex AddLipoplex Add Lipoplexes to Cells Lipoplex->AddLipoplex Cells Healthy, Adherent Cells (70-90% Confluent) Cells->AddLipoplex Incubate Incubate (4-6 hours) AddLipoplex->Incubate ChangeMedium Add/Replace with Complete Medium Incubate->ChangeMedium Incubate2472 Incubate (24-72 hours) ChangeMedium->Incubate2472 Analysis Analyze Gene Expression Incubate2472->Analysis Troubleshooting_Logic cluster_low_eff_solutions Solutions for Low Efficiency cluster_high_tox_solutions Solutions for High Cytotoxicity Start Transfection Experiment LowEff Low Efficiency? Start->LowEff HighTox High Cytotoxicity? LowEff->HighTox No Opt_NP Optimize N/P Ratio LowEff->Opt_NP Yes Success Successful Transfection HighTox->Success No Opt_Conc Optimize Reagent Concentration HighTox->Opt_Conc Yes Check_Serum Reduce Serum During Transfection Check_Cells Check Cell Health & Density Check_DNA Verify Nucleic Acid Quality Reduce_Time Reduce Incubation Time Lower_NP Lower N/P Ratio Signaling_Pathway Lipoplex Cationic Lipoplex (Lipid + DNA) CellMembrane Cell Membrane Lipoplex->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (pH Buffering / Membrane Fusion) Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Released DNA NuclearImport Nuclear Import Cytoplasm->NuclearImport Translation Translation Cytoplasm->Translation Nucleus Nucleus NuclearImport->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein

References

Technical Support Center: N4-Spermine Cholesterol Carbamate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-Spermine cholesterol carbamate (such as GL67) formulations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your experiments and mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for N4-Spermine cholesterol carbamate formulations?

The cytotoxicity of cationic lipid formulations, including those with N4-Spermine cholesterol carbamate, is primarily linked to their positive charge. The spermine headgroup imparts a strong cationic nature, which is essential for binding negatively charged nucleic acids but can also lead to toxicity through several mechanisms:

  • Membrane Disruption: The positive charge of the lipoplexes can lead to nonspecific interactions with the negatively charged cell membrane, potentially compromising its integrity.

  • Mitochondrial Stress: After internalization, cationic lipids can interact with and disrupt mitochondrial membranes. This can impair cellular respiration and trigger the intrinsic apoptotic pathway.

  • Reactive Oxygen Species (ROS): Interactions with cellular components can lead to the generation of ROS, causing oxidative stress and subsequent cell death.

The overall charge of the lipid-nucleic acid complex (lipoplex) is a critical factor; highly positive charges often correlate with higher toxicity[1][2][3].

Q2: How does the Nitrogen-to-Phosphate (N/P) ratio influence cytotoxicity?

The N/P ratio represents the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid. This ratio is a critical parameter that significantly affects transfection efficiency and cytotoxicity[2][4].

  • Low N/P Ratio: May result in incomplete condensation of the nucleic acid, leading to larger, unstable complexes and low transfection efficiency. Cytotoxicity is generally lower.

  • High N/P Ratio: Leads to smaller, more stable, and highly positively charged complexes. This enhances interaction with the cell membrane and uptake but also significantly increases cytotoxicity due to the excess free cationic lipid[1][2].

Finding the optimal N/P ratio is crucial to establish a balance between high transfection efficiency and low cytotoxicity[1][][6]. This optimal window varies depending on the cell type, the specific lipid formulation, and the nucleic acid cargo.

Q3: What is the role of helper lipids (e.g., DOPE) in modulating cytotoxicity?

Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are neutral lipids often included in cationic lipid formulations to improve performance. DOPE has a cone-shaped structure that promotes the formation of an inverted hexagonal (HII) phase, which facilitates the fusion of the lipoplex with the endosomal membrane[2]. This aids in the release of the nucleic acid cargo into the cytoplasm, enhancing transfection efficiency.

By improving endosomal escape, an optimal amount of DOPE can allow for the use of a lower N/P ratio, thereby reducing the overall cytotoxicity of the formulation[7][8]. However, the ratio of cationic lipid to helper lipid must be carefully optimized for each specific application.

Q4: Can serum in the culture medium affect the cytotoxicity of the formulation?

Yes, the presence of serum can significantly impact the behavior of lipoplexes. Serum proteins can bind to the surface of positively charged complexes, forming a "protein corona." This can:

  • Alter Particle Size and Charge: Often neutralizing the surface charge and increasing the hydrodynamic diameter.

  • Reduce Transfection Efficiency: The protein corona can hinder the interaction of the lipoplex with the cell surface.

  • Modulate Cytotoxicity: By neutralizing the charge, serum can sometimes decrease the inherent cytotoxicity of the cationic formulation[9]. However, in other cases, interactions can lead to aggregation and unpredictable effects.

For these reasons, transfections are often performed in serum-free or reduced-serum media, with complete media being added back a few hours post-transfection[1][9]. Some modern formulations are specifically designed to be serum-stable[7][8].

Troubleshooting Guide: High Cytotoxicity

This guide provides a systematic approach to troubleshoot and resolve common issues of high cell death or low viability encountered during experiments with N4-Spermine cholesterol carbamate formulations.

Problem: Significant Cell Death is Observed Post-Transfection.

Follow these steps to identify and resolve the potential cause.

G Troubleshooting High Cytotoxicity start High Cytotoxicity Observed check_np Step 1: Review N/P Ratio start->check_np reduce_np Solution: Reduce N/P Ratio. Test a range (e.g., 2:1 to 8:1) to find optimal balance. check_np->reduce_np Is it too high? np_ok N/P Ratio is Optimized check_np->np_ok Is it in optimal range? check_dose Step 2: Check Nucleic Acid Dose np_ok->check_dose reduce_dose Solution: Reduce total amount of lipoplex added to each well. Maintain optimal N/P ratio. check_dose->reduce_dose Is it too high? dose_ok Dose is Optimized check_dose->dose_ok Is it in optimal range? check_time Step 3: Evaluate Incubation Time dose_ok->check_time reduce_time Solution: Reduce incubation time. Try 4-6 hours, then replace with fresh, complete medium. check_time->reduce_time Is it > 24h? time_ok Time is Optimized check_time->time_ok Is it short (4-6h)? check_cells Step 4: Assess Cell Health & Confluency time_ok->check_cells fix_cells Solution: Ensure cells are healthy, passage number is low, and confluency is optimal (e.g., 40-70%) at time of transfection. check_cells->fix_cells Are cells stressed or too confluent? cells_ok Cells are Healthy check_cells->cells_ok Are cells optimal? check_formulation Step 5: Verify Formulation Integrity cells_ok->check_formulation remake_formulation Solution: Prepare fresh lipoplexes. Check for aggregation. Use DLS to verify size. check_formulation->remake_formulation Are particles aggregated or old?

Figure 1. Decision tree for troubleshooting high cytotoxicity.

Quantitative Data Summary

While specific cytotoxicity data for N4-Spermine cholesterol carbamate is proprietary or context-dependent, the following tables summarize representative data for cationic lipid systems, illustrating key optimization principles.

Table 1: Representative Effect of N/P Ratio on Transfection and Viability (Data is illustrative, based on principles from studies on PEI and other cationic carriers[1][2][6])

N/P RatioTransfection Efficiency (Relative Units)Cell Viability (%)Interpretation
1:115>95%Inefficient DNA condensation, low uptake.
4:160~90%Moderate efficiency, low toxicity.
8:195~75%Good balance of efficiency and viability.
12:1100~50%High efficiency, but significant cytotoxicity.[1][6]
16:190<30%Extreme cytotoxicity masks transfection gains.

Table 2: Physicochemical Properties of Cationic Lipoplexes (Illustrative data based on general characteristics reported for spermine-cholesterol lipids[7][8])

Formulation ComponentParameterTypical ValueSignificance
N4-Spermine CholesterolZeta Potential (at N/P > 4)+30 to +50 mVHigh positive charge drives cell interaction.
with DOPEHydrodynamic Diameter150 - 400 nmSize affects uptake mechanism and biodistribution.
+ Nucleic AcidPolydispersity Index (PDI)< 0.3Indicates a monodisperse and stable formulation.
in presence of SerumZeta Potential-5 to +10 mVCharge neutralization by protein corona.

Key Experimental Protocols

Protocol 1: Formulation of Lipoplexes by Thin-Film Hydration

This method is a common and effective technique for preparing liposomes.[10][11][12][13]

  • Lipid Dissolution: Dissolve N4-Spermine cholesterol carbamate and any helper lipids (e.g., DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. Ensure lipids are completely dissolved to form a clear solution[13][14].

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask[10][11].

  • Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent[14]. This step is critical for formulation stability.

  • Hydration: Hydrate the dried film with an aqueous buffer (e.g., sterile nuclease-free water or PBS) by vortexing or agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids[13][14]. This process causes the lipids to swell and self-assemble into multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To achieve a more uniform size distribution (e.g., for in vivo use), the MLV suspension can be downsized. Common methods include sonication or extrusion through polycarbonate membranes of a defined pore size[11][14].

  • Lipoplex Formation: To form the final lipoplexes, mix the prepared liposomes with the nucleic acid (dissolved in the same buffer) at the desired N/P ratio. Incubate at room temperature for 15-30 minutes to allow for complexation before adding to cells.

G Lipoplex Formulation Workflow cluster_prep Liposome Preparation cluster_complex Complexation dissolve 1. Dissolve Lipids in Organic Solvent film 2. Create Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate with Buffer to form MLVs dry->hydrate size 5. Downsize Liposomes (Extrusion/Sonication) hydrate->size mix 6. Mix Liposomes with Nucleic Acid size->mix incubate 7. Incubate 15-30 min at Room Temp mix->incubate ready Lipoplexes Ready for Use incubate->ready

Figure 2. General workflow for lipoplex formulation.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15][16].

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator[17].

  • Treatment: Remove the culture medium and add fresh medium (serum-free or complete, depending on the experimental design) containing various concentrations of your N4-Spermine cholesterol carbamate lipoplexes. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the lipoplexes for the desired exposure time (e.g., 24 or 48 hours)[17].

  • MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals[15][16][18].

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals[15]. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance (Optical Density, OD) of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm[16][17]. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Calculation: Calculate cell viability as follows:

    • Cell Viability (%) = (OD of Treated Cells / OD of Untreated Control Cells) x 100

G Proposed Mechanism of Cationic Lipid Cytotoxicity lipoplex Cationic Lipoplex (Positive Charge) membrane Cell Membrane (Negative Charge) lipoplex->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape ('Proton Sponge' or Membrane Fusion) endosome->escape pH drop cytoplasm Cargo Release in Cytoplasm escape->cytoplasm mito Mitochondria escape->mito Excess Cationic Lipids disruption Membrane Disruption & Depolarization mito->disruption ros ROS Generation disruption->ros apoptosis Apoptosis (Cell Death) disruption->apoptosis ros->apoptosis

Figure 3. Hypothesized pathway of cytotoxicity induced by cationic lipids.

References

Technical Support Center: N4-Spermine Cholesterol Carbamate Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the preparation of N.

Frequently Asked Questions (FAQs)

Q1: What is N4-Spermine cholesterol carbamate (GL67) and why is it used in liposome formulations?

A1: N4-Spermine cholesterol carbamate, also known as this compound, is a cationic lipid characterized by a cholesterol anchor and a spermine headgroup linked by a carbamate bond. Its primary application is in the formation of cationic liposomes for the delivery of nucleic acids like siRNA and plasmid DNA. The positively charged spermine headgroup facilitates the encapsulation of negatively charged genetic material and promotes interaction with and entry into cells.

Q2: What are the most common challenges encountered during the preparation of N4-Spermine cholesterol carbamate liposomes?

A2: The most frequently reported challenges include:

  • Aggregation: Due to the highly cationic nature of the spermine headgroup, these liposomes have a strong tendency to aggregate, especially at high concentrations or in certain buffer conditions.

  • Poor Monodispersity (High Polydispersity Index - PDI): Achieving a uniform size distribution can be difficult. A high PDI indicates a heterogeneous population of liposomes, which can affect reproducibility and in vivo performance. An acceptable PDI value for liposomal formulations is typically below 0.3.

  • Difficulty in Controlling Particle Size: The final size of the liposomes can be sensitive to various formulation and process parameters. Increases in the proportion of N4-Spermine cholesterol carbamate can lead to larger particle sizes.

  • Stability Issues: Formulations can be unstable over time, leading to changes in particle size, aggregation, and leakage of encapsulated contents.

Q3: What is the role of a helper lipid, such as DOPE, in these formulations?

A3: Helper lipids, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are crucial for the stability and function of N4-Spermine cholesterol carbamate liposomes. DOPE has a cone-shaped structure that can facilitate the formation of non-bilayer structures, which is believed to aid in the endosomal escape of the encapsulated cargo into the cytoplasm. It also helps to stabilize the liposomal membrane and can influence the overall transfection efficiency of the formulation.

Q4: How does the molar ratio of N4-Spermine cholesterol carbamate to other lipids affect the final liposome characteristics?

A4: The molar ratio of N4-Spermine cholesterol carbamate is a critical parameter. Increasing the molar ratio of this cationic lipid generally leads to:

  • An increase in the positive surface charge (zeta potential).

  • An increase in particle size.

  • Potentially higher encapsulation efficiency for nucleic acids.

However, an excessively high molar ratio can also increase the risk of aggregation and cytotoxicity. Therefore, this ratio needs to be carefully optimized for the specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Liposome Aggregation High concentration of cationic lipid.Decrease the molar ratio of N4-Spermine cholesterol carbamate.
Inappropriate ionic strength of the hydration buffer.Optimize the ionic strength of the buffer. For cationic liposomes, aggregation can sometimes be mitigated by adjusting the salt concentration. However, high ionic strength can also screen the surface charge and lead to aggregation, so this needs to be empirically determined.
Insufficient steric stabilization.Incorporate a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation. The PEG chains provide a protective hydrophilic layer that sterically hinders aggregation.[1][2]
High Polydispersity Index (PDI > 0.3) Incomplete hydration of the lipid film.Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of all lipids. Increase hydration time and ensure vigorous mixing (vortexing or bath sonication).
Inefficient size reduction.If using extrusion, ensure the number of passes through the polycarbonate membrane is sufficient (typically 11-21 passes). Check for any leaks in the extruder. If using sonication, optimize the sonication time and power, but be cautious of lipid degradation with excessive sonication.
Aggregation during preparation.See "Liposome Aggregation" solutions.
Inconsistent Particle Size Variation in preparation parameters.Strictly control all parameters, including lipid concentrations, solvent evaporation rate, hydration temperature and time, and extrusion pressure and speed.
Instability of the formulation.Analyze particle size immediately after preparation and over time to assess stability. If size changes over time, consider the solutions for aggregation and investigate the storage conditions (temperature, pH).
Low Encapsulation Efficiency Suboptimal lipid-to-cargo ratio.Optimize the molar ratio of N4-Spermine cholesterol carbamate to the nucleic acid. A higher cationic charge can improve the encapsulation of negatively charged cargo.
Inefficient hydration.Ensure the cargo is present in the hydration buffer for passive loading and that hydration is complete.
Leakage during size reduction.Extrusion is generally a gentler method than probe sonication and may result in less leakage.

Quantitative Data Summary

The following tables summarize typical physicochemical properties of N4-Spermine cholesterol carbamate (this compound)-based liposomes from literature. These values can serve as a benchmark for your own formulations.

Table 1: Effect of this compound Content on Particle Size and Zeta Potential (Cationic Lipid:siRNA Molar Ratio of 1:1) [3]

% this compound in Cationic Lipid FractionParticle Size (nm)Zeta Potential (mV)
0292-30
20334-29
40365-27
60432-25
80489-22
100557-20

Table 2: Effect of this compound Content on Particle Size and Zeta Potential (Cationic Lipid:siRNA Molar Ratio of 2:1) [3]

% this compound in Cationic Lipid FractionParticle Size (nm)Zeta Potential (mV)
0307-15
20321-12
40335-9
60348-6
80359-4
100367-2

Table 3: Effect of this compound Content on Particle Size and Zeta Potential (Cationic Lipid:siRNA Molar Ratio of 3:1) [3]

% this compound in Cationic Lipid FractionParticle Size (nm)Zeta Potential (mV)
0144-9
20187+15
40221+23
60256+31
80289+39
100311+47

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This is a common and robust method for preparing liposomes.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Hydration buffer (e.g., sterile water, PBS, or HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of N4-Spermine cholesterol carbamate, helper lipid, and cholesterol in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. Ensure the water bath temperature is appropriate for the solvent being used.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. Agitate the flask by vortexing or placing it in a bath sonicator until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the suspension back and forth through the membrane for an odd number of times (e.g., 11 or 21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: Analyze the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Ethanol Injection Method

This method is rapid and avoids the use of chlorinated solvents.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • Ethanol

  • Aqueous buffer

  • Stir plate and stir bar

  • Syringe and needle

Procedure:

  • Lipid Solution: Dissolve the lipids in ethanol.

  • Aqueous Phase: Place the aqueous buffer in a beaker on a stir plate and stir at a constant, moderate speed.

  • Injection: Rapidly inject the ethanolic lipid solution into the stirring aqueous buffer through a needle. The lipids will precipitate to form liposomes.

  • Solvent Removal: Remove the ethanol from the liposome suspension, typically by dialysis against the aqueous buffer.

  • Size Reduction: If necessary, the liposomes can be further sized by extrusion as described in Protocol 1.

  • Characterization: Analyze the final liposome suspension for particle size, PDI, and zeta potential.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sizing Size Reduction cluster_analysis Characterization dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film (Forms MLVs) evaporate->hydrate extrude 4. Extrusion (Forms LUVs) hydrate->extrude dls 5. DLS Analysis (Size, PDI, Zeta Potential) extrude->dls

Caption: Experimental workflow for N4-Spermine cholesterol carbamate liposome preparation.

troubleshooting_logic start High PDI or Aggregation Observed? cause1 Incomplete Hydration start->cause1 Yes cause2 Suboptimal Extrusion start->cause2 Yes cause3 High Cationic Charge Density start->cause3 Yes solution1 Increase Hydration Time/ Temp/Agitation cause1->solution1 solution2 Increase Extrusion Passes/ Check for Leaks cause2->solution2 solution3 Incorporate PEG-Lipid/ Optimize Ionic Strength cause3->solution3

Caption: Troubleshooting logic for common liposome formulation issues.

References

Technical Support Center: N4-Spermine Cholesterol Carbamate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Spermine Cholesterol Carbamate (also known as GL67) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation and stability of these cationic lipid-based gene delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is N4-Spermine Cholesterol Carbamate (this compound) and what is it used for?

A1: N4-Spermine Cholesterol Carbamate (this compound) is a multivalent, ionizable cationic lipid. It consists of a spermine headgroup attached to a cholesterol anchor via a carbamate linker.[1] It is frequently used in the formulation of liposomes and lipid nanoparticles to deliver nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into cells, both in vitro and in vivo.[2][3]

Q2: What are the typical components of a this compound-based liposomal formulation?

A2: this compound is often formulated with helper lipids to form stable and effective lipoplexes. Common components include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in endosomal escape, and other cationic lipids like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) to modulate the overall charge and efficiency of the formulation.[1][3] PEGylated lipids, such as DMPE-PEG5000, may also be included to improve stability in biological fluids.[4]

Q3: What factors influence the stability of this compound complexes?

A3: The stability of this compound complexes is a multifactorial issue influenced by:

  • pH: The charge of the spermine headgroup is pH-dependent, which affects its interaction with nucleic acids and the overall stability of the complex.[5][6][7]

  • Temperature: Like other lipid-based systems, this compound formulations are sensitive to temperature fluctuations which can affect membrane fluidity and lead to aggregation or leakage of the nucleic acid payload.[5][6][8]

  • Lipid Composition: The molar ratio of this compound to helper lipids (e.g., DOPE, DC-Chol) is critical in determining the particle size, zeta potential, and encapsulation efficiency.[1][9]

  • Nucleic Acid Cargo: The type (pDNA, mRNA, siRNA) and quality of the nucleic acid can impact complex formation and stability. For instance, mRNA/GL67 complexes have been shown to have lower stability in biological fluids compared to pDNA/GL67 complexes.[4]

  • Presence of Serum: Components in blood plasma can interact with and destabilize lipoplexes, a challenge that can be partially mitigated by the inclusion of PEGylated lipids.[7][10]

Q4: How does the molar ratio of this compound to other lipids affect the formulation?

A4: The molar ratio significantly impacts the physicochemical properties of the lipoplexes. For siRNA delivery, increasing the proportion of this compound relative to DC-Chol in a this compound/DC-Chol/DOPE formulation has been shown to improve siRNA encapsulation efficiency.[1] This is likely due to the increased positive charge from this compound's spermine headgroup, leading to stronger electrostatic interactions with the negatively charged siRNA backbone.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Nucleic Acid Encapsulation Efficiency - Insufficient positive charge in the liposome formulation.- Suboptimal lipid ratios.- Degradation of the nucleic acid.- Increase the molar ratio of this compound in the formulation to enhance electrostatic interaction with the nucleic acid.[1]- Systematically vary the molar ratios of this compound, DC-Chol, and DOPE to find the optimal composition for your specific nucleic acid.- Ensure the integrity of your pDNA, mRNA, or siRNA before complexation.
Formation of Aggregates Upon Addition of Nucleic Acid - High concentration of lipids or nucleic acid.- Inappropriate mixing procedure.- Unfavorable buffer conditions (pH, ionic strength).- Optimize the concentrations of both the lipid solution and the nucleic acid solution.- Add the nucleic acid to the liposome solution dropwise while vortexing gently to ensure uniform mixing.- Prepare liposomes and nucleic acids in a low ionic strength buffer (e.g., sterile water or 5% glucose solution) before mixing.
Inconsistent Particle Size (High Polydispersity Index - PDI) - Inefficient homogenization or extrusion.- Aggregation of particles after formation.- Ensure proper functioning of the sonicator or extruder. If using extrusion, pass the liposomes through the membrane multiple times (e.g., 10-15 times).- Check the PDI immediately after formulation. A high PDI may indicate a need to adjust lipid ratios or formulation parameters.[1]
Low Transfection Efficiency - Suboptimal lipoplex size or zeta potential.- Instability of the complex in culture media or biological fluids.- For pDNA, the presence of CpG motifs can trigger an inflammatory response and reduce expression.[11][12]- For pDNA, inefficient nuclear entry, especially in non-dividing cells.[4]- Characterize the particle size and zeta potential of your formulation. Optimal sizes are typically in the range of 150-350 nm with a positive zeta potential.[1]- Consider incorporating a PEGylated lipid into your formulation to improve stability.- Use CpG-free plasmids for sustained gene expression and reduced inflammation.[11][12][13]- For non-dividing cells, mRNA may be a more effective cargo than pDNA as it does not require nuclear entry for expression.[4]
High Cytotoxicity - High concentration of cationic lipids.- Perform a dose-response experiment to determine the optimal concentration of the lipoplex that balances high transfection efficiency with low cytotoxicity.- Ensure that the formulation is well-characterized and free of contaminants.

Data Presentation

Table 1: Physicochemical Properties of this compound/DC-Chol/DOPE Lipoplexes for siRNA Delivery

This compound:DC-Chol RatioMolar Ratio (this compound:DC-Chol:DOPE)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
100:03:0:1144.3 ± 4.50.23 ± 0.02+47.3 ± 3.5
75:252.25:0.75:1289.5 ± 8.70.31 ± 0.04+35.1 ± 2.8
50:501.5:1.5:1332.1 ± 10.20.35 ± 0.03+21.7 ± 1.9
25:750.75:2.25:1254.6 ± 7.90.28 ± 0.01+8.9 ± 1.2
0:1000:3:1198.7 ± 6.10.25 ± 0.02-9.2 ± 0.8

Data adapted from Jarallah et al., Saudi Pharmaceutical Journal, 2023.[1]

Experimental Protocols

Protocol 1: Formulation of this compound-based Liposomes for siRNA Delivery

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Lipid Film Hydration: a. In a round-bottom flask, combine the desired molar ratios of this compound, DC-Chol, and DOPE dissolved in chloroform. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with a suitable buffer (e.g., sterile RNase-free water or 5% glucose solution) to the desired final lipid concentration. Vortex the flask until the lipid film is fully suspended.

  • Sonication/Extrusion: a. To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension using a probe sonicator on ice until the solution is clear. b. Alternatively, for more uniform size distribution, use a mini-extruder to pass the lipid suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Lipoplex Formation: a. Dilute the siRNA to the desired concentration in the same buffer used for lipid hydration. b. Add the siRNA solution to the liposome suspension dropwise while gently vortexing. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential of the final lipoplex formulation using dynamic light scattering (DLS). b. Determine the siRNA encapsulation efficiency using a gel retardation assay or a fluorescent dye exclusion assay.

Visualizations

Experimental_Workflow cluster_liposome_prep Liposome Preparation cluster_complexation Complex Formation cluster_characterization Characterization lipids This compound, DOPE, DC-Chol in Chloroform film Thin Lipid Film lipids->film Solvent Evaporation hydrated Hydrated Lipid Suspension (Multilamellar Vesicles) film->hydrated Hydration with Buffer sonication Sonication or Extrusion hydrated->sonication liposomes Unilamellar Liposomes sonication->liposomes mixing Mixing liposomes->mixing sirna siRNA in Buffer sirna->mixing incubation Incubation (20-30 min) mixing->incubation lipoplexes This compound-siRNA Lipoplexes incubation->lipoplexes dls DLS Analysis (Size, PDI, Zeta Potential) lipoplexes->dls gel Gel Retardation Assay (Encapsulation Efficiency) lipoplexes->gel

Caption: Experimental workflow for the formulation and characterization of this compound-siRNA lipoplexes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex This compound-siRNA Lipoplex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape sirna_release siRNA Release endosomal_escape->sirna_release cytoplasm Cytoplasm risc RISC Loading sirna_release->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Caption: General mechanism of this compound-mediated siRNA delivery and gene silencing.

References

troubleshooting low transfection efficiency with N4-Spermine cholesterol carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N4-Spermine Cholesterol Carbamate-based transfection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is N4-Spermine cholesterol carbamate?

A1: N4-Spermine cholesterol carbamate, often referred to by the code GL67, is a cationic lipid. It possesses a positively charged spermine head group and a cholesterol tail, which is a hydrophobic anchor.[1][2] This structure allows it to interact with negatively charged nucleic acids (like plasmid DNA and siRNA) and facilitate their entry into cells.[1][2]

Q2: How does N4-Spermine cholesterol carbamate facilitate transfection?

A2: The positively charged headgroup of N4-Spermine cholesterol carbamate binds to the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles called lipoplexes. These lipoplexes have a net positive charge, which promotes interaction with the negatively charged cell membrane, leading to uptake into the cell, primarily through endocytosis.[3]

Q3: What are the key components of a transfection formulation using N4-Spermine cholesterol carbamate?

A3: A typical formulation includes the cationic lipid (N4-Spermine cholesterol carbamate), a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the nucleic acid cargo, and a buffer solution for complex formation.[1][4][5] Cholesterol is sometimes included as a co-lipid to enhance stability.[4][6]

Q4: Can I use serum in my cell culture medium during transfection?

A4: It is generally recommended to form the lipid-nucleic acid complexes in a serum-free medium.[3][7][8] Serum proteins can interfere with complex formation and reduce transfection efficiency.[3][8] However, once the complexes are formed, they can often be added to cells cultured in serum-containing medium.[3][9]

Q5: Are antibiotics permissible in the culture medium during transfection?

A5: It is advisable to perform transfections in antibiotic-free medium. Cationic lipids can increase cell permeability, which may heighten the cytotoxic effects of antibiotics, leading to reduced cell viability and lower transfection efficiency.[3][8][10]

Troubleshooting Guide for Low Transfection Efficiency

This guide addresses common issues encountered when using N4-Spermine cholesterol carbamate for transfection.

Problem 1: Low or No Reporter Gene Expression

Q: My reporter gene (e.g., GFP, luciferase) expression is very low or absent. What are the potential causes and solutions?

A: Low reporter gene expression can stem from several factors related to the cells, the nucleic acid, the transfection complexes, or the overall protocol.

Troubleshooting Steps:

  • Verify Cell Health and Confluency:

    • Issue: Cells that are unhealthy, have been passaged too many times, or are at a suboptimal density will not transfect well.[9][10] Actively dividing cells generally exhibit better uptake of foreign nucleic acids.[10]

    • Solution: Use cells with high viability (>90%) that are in the logarithmic growth phase. Ensure the cell confluency at the time of transfection is optimal for your cell type, typically between 70-90%.[9][11] If you have been using the same cell stock for a long time, consider starting a new vial from a frozen stock.[9]

  • Assess Nucleic Acid Quality and Quantity:

    • Issue: Degraded or impure plasmid DNA or RNA will result in poor transfection. The size of the plasmid can also influence efficiency, with larger plasmids being more challenging to deliver.[8]

    • Solution: Use high-quality, purified nucleic acids with an A260/A280 ratio of 1.8–2.0 for DNA and ~2.0 for RNA. Verify the integrity by running a sample on an agarose gel. For plasmid DNA, supercoiled topology is generally most effective for transient transfection.[10]

  • Optimize the Lipid-to-Nucleic Acid Ratio (N/P Ratio):

    • Issue: The ratio of the positive charges on the cationic lipid (N) to the negative charges on the nucleic acid's phosphate backbone (P) is a critical parameter.[6] An suboptimal N/P ratio can lead to inefficient complex formation, poor cellular uptake, or toxicity.

    • Solution: Perform a titration experiment to determine the optimal N/P ratio for your specific cell line and nucleic acid. Test a range of ratios to find the best balance between efficiency and cell viability.

  • Review Complex Formation Protocol:

    • Issue: Improper formation of lipoplexes will drastically reduce transfection efficiency. This can be due to the presence of inhibitors like serum or using the wrong buffer.[7][8]

    • Solution: Always prepare the lipid-nucleic acid complexes in a serum-free medium.[7][8] Ensure that both the lipid and nucleic acid are diluted in the medium before mixing. Do not vortex the complexes excessively, as this can disrupt their structure. Incubate the complexes for the recommended time (usually 15-30 minutes) at room temperature before adding them to the cells.[7]

Problem 2: High Cell Death or Cytotoxicity

Q: I am observing significant cell death after transfection. How can I reduce toxicity?

A: Cytotoxicity is a common issue with cationic lipid-based transfection and can be mitigated by optimizing several experimental parameters.

Troubleshooting Steps:

  • Optimize the Amount of Transfection Reagent:

    • Issue: An excessive concentration of the cationic lipid is a primary cause of cytotoxicity.[6]

    • Solution: Reduce the total amount of the N4-Spermine cholesterol carbamate formulation used. This can be done by lowering the concentration in your N/P ratio optimization experiments.

  • Check Cell Confluency:

    • Issue: Cells plated at a low density are more susceptible to the toxic effects of transfection reagents.[9]

    • Solution: Ensure your cells are at a higher confluency (70-90%) at the time of transfection, as this can improve their resilience.[9]

  • Minimize Exposure Time:

    • Issue: Prolonged exposure to the transfection complexes can be harmful to sensitive cell lines.

    • Solution: For particularly sensitive cells, you can try removing the transfection medium after 4-6 hours and replacing it with fresh, complete growth medium.[12]

  • Ensure High-Quality Nucleic Acid:

    • Issue: Contaminants in the nucleic acid preparation, such as endotoxins, can induce a cellular stress response and lead to cell death.[9]

    • Solution: Use endotoxin-free plasmid purification kits to prepare your DNA.

Quantitative Data Summary

The optimal formulation for lipid nanoparticles often depends on the specific application and cell type. Below are tables summarizing typical ranges for key parameters that should be optimized for effective transfection.

Table 1: Recommended Optimization Ranges for Transfection Parameters

ParameterTypical RangeRationale
N/P Ratio 2:1 to 10:1The charge ratio affects complex formation, particle size, and surface charge, all of which are critical for cellular uptake and transfection efficiency.[6][13]
Cell Confluency 70 - 90%Actively dividing cells at an appropriate density are more receptive to transfection and less prone to toxicity.[9][10]
Nucleic Acid per well (24-well plate) 0.5 - 2.0 µgThe amount of nucleic acid needs to be sufficient for expression without causing excessive toxicity.
Complex Incubation Time 15 - 30 minutesAllows for the stable formation of lipid-nucleic acid complexes before their addition to cells.[7]

Experimental Protocols

General Protocol for Plasmid DNA Transfection using N4-Spermine Cholesterol Carbamate Formulations

This protocol is a starting point and should be optimized for your specific cell line and plasmid.

Materials:

  • N4-Spermine cholesterol carbamate/DOPE formulation

  • High-quality plasmid DNA (1 µg/µL)

  • Serum-free medium (e.g., Opti-MEM)

  • Cells plated in a 24-well plate

  • Complete growth medium

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid Solution: In a sterile microfuge tube, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently by pipetting.

  • Preparation of Lipid Solution: In a separate sterile microfuge tube, dilute the required amount of the N4-Spermine cholesterol carbamate formulation into 50 µL of serum-free medium to achieve the desired N/P ratio. Mix gently.

  • Formation of Transfection Complexes: Add the diluted DNA solution to the diluted lipid solution. Mix immediately by gentle pipetting. Do not vortex.

  • Incubation: Incubate the mixture for 20 minutes at room temperature to allow the formation of transfection complexes.

  • Transfection: Add the 100 µL of the transfection complex mixture drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation with Cells: Incubate the cells with the transfection complexes at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the cells for reporter gene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).

Visualizations

Experimental Workflow and Troubleshooting

Transfection_Workflow_Troubleshooting cluster_prep Preparation cluster_transfection Transfection & Analysis cluster_troubleshooting Troubleshooting Plate Cells Plate Cells Prepare DNA Prepare DNA Form Complexes Form Complexes Prepare DNA->Form Complexes Prepare Lipid Prepare Lipid Prepare Lipid->Form Complexes Add Complexes to Cells Add Complexes to Cells Form Complexes->Add Complexes to Cells Incubate Incubate Add Complexes to Cells->Incubate Analyze Expression Analyze Expression Incubate->Analyze Expression Low Efficiency Low Efficiency Analyze Expression->Low Efficiency High Toxicity High Toxicity Analyze Expression->High Toxicity Check Cells Check Cell Health & Confluency Low Efficiency->Check Cells Possible Cause Check NA Check Nucleic Acid Quality & Quantity Low Efficiency->Check NA Possible Cause Optimize Ratio Optimize N/P Ratio Low Efficiency->Optimize Ratio Possible Cause Reduce Lipid Reduce Lipid Amount High Toxicity->Reduce Lipid Possible Cause Increase Confluency Increase Cell Confluency High Toxicity->Increase Confluency Possible Cause

Caption: A workflow for transfection experiments with key troubleshooting checkpoints.

Mechanism of Cationic Lipid-Mediated Transfection

Cationic_Lipid_Transfection cluster_formation Complex Formation cluster_uptake Cellular Uptake and Release Nucleic Acid Nucleic Acid Lipoplex Lipoplex Nucleic Acid->Lipoplex - Cell Membrane Cell Membrane Lipoplex->Cell Membrane Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) Expression Expression Nucleus->Expression Cationic Lipid Cationic Lipid Cationic Lipid->Lipoplex +

Caption: The mechanism of gene delivery using cationic lipids like N4-Spermine cholesterol carbamate.

References

Technical Support Center: N4-Spermine Cholesterol Carbamate Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N4-Spermine cholesterol carbamate-based reagents for transfection, with a specific focus on navigating the challenges posed by the presence of serum.

Frequently Asked Questions (FAQs)

Q1: How does serum affect N4-Spermine cholesterol carbamate transfection efficiency?

A1: While serum can inhibit the efficiency of many cationic lipid transfection reagents, several novel N4-Spermine cholesterol carbamate formulations have been specifically designed for high efficiency in the presence of serum. Some of these formulations have been shown to maintain high transfection rates in serum concentrations up to 40%.[1][2][3] The structure of the lipid, including the linker and hydrophobic tails, plays a crucial role in its serum compatibility.[3][4]

Q2: Can I perform the complex formation step in a medium containing serum?

A2: It is strongly recommended to form the lipoplexes (N4-Spermine cholesterol carbamate reagent and nucleic acid) in a serum-free medium. Serum proteins can interfere with the electrostatic interactions required for complex formation, potentially leading to poorly formed or aggregated lipoplexes and reduced transfection efficiency. Once the complexes are formed, they can then be added to cells cultured in serum-containing medium.

Q3: What is the primary mechanism of cellular uptake for cholesterol-based lipoplexes like this one?

A3: Cholesterol-containing lipoplexes are thought to enter cells through various endocytosis pathways. The inclusion of cholesterol can facilitate fusion with cellular membranes and promote escape from endosomes, which is a critical step for the release of the nucleic acid into the cytoplasm.

Q4: Is N4-Spermine cholesterol carbamate transfection suitable for all cell types?

A4: N4-Spermine cholesterol carbamate-based reagents have been successfully used to transfect a variety of cell lines, including HEK293T, HeLa, and H460 cells.[2][3] However, as with any transfection reagent, efficiency can be cell-type dependent. Optimization of the protocol is recommended for each new cell type.

Q5: What are the key advantages of using a spermine-based cholesterol carbamate for transfection?

A5: Spermine-based cholesterol carbamates offer several potential advantages, including high transfection efficiency, compatibility with serum-containing media, and often lower cytotoxicity compared to some other commercially available reagents.[1][2] The incorporation of cholesterol can enhance stability and facilitate endosomal escape.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Transfection Efficiency Suboptimal reagent-to-nucleic acid ratio.Optimize the ratio of N4-Spermine cholesterol carbamate reagent to your nucleic acid. Perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid/siRNA.
Poor quality or incorrect amount of nucleic acid.Ensure your nucleic acid is of high purity and integrity. Verify the concentration and consider using a fresh preparation.
Cell confluency is too high or too low.Aim for a cell confluency of 70-90% at the time of transfection. Actively dividing cells generally exhibit better uptake.
Presence of serum during complex formation.Always form the lipoplexes in a serum-free medium before adding them to the cells.
Inefficient endosomal escape.The formulation of the N4-Spermine cholesterol carbamate is critical. Ensure you are using a formulation designed for efficient endosomal release.
High Cell Toxicity/Death Excessive amount of transfection reagent.Reduce the amount of the N4-Spermine cholesterol carbamate reagent used. Perform a dose-response experiment to find the optimal balance between efficiency and viability.
Prolonged exposure to lipoplexes.For sensitive cell lines, consider reducing the incubation time of the cells with the lipoplexes. A 4-6 hour incubation is often sufficient.
Poor cell health prior to transfection.Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
Inconsistent Results Variation in cell passage number.Use cells with a consistent and low passage number, as transfection efficiency can decrease with higher passages.
Inconsistent pipetting or mixing.Ensure thorough but gentle mixing of the reagent and nucleic acid during complex formation. Use calibrated pipettes for accuracy.
Presence of antibiotics in the transfection medium.Some antibiotics can be cytotoxic, especially when cell permeability is increased by the transfection reagent. Consider performing the transfection in antibiotic-free medium.

Quantitative Data Summary

The following table summarizes the reported transfection efficiencies of various N4-Spermine cholesterol carbamate-based formulations in the presence and absence of serum, as compared to a common commercial reagent.

FormulationCell LineSerum ConditionTransfection EfficiencyReference
Sper-Lys-C12,16HEK293T, HeLa, H46010-40%Higher than Lipofectamine 3000[1][2]
L-shaped spermine-based lipidsHEK293T, HeLa, H46010-40%Superior to Lipofectamine 3000[3]
Sper-Ahx-CholHeLa10-40%Greater than Lipofectamine 3000
Sper-His-Chol & Sper-Ahx-CholHEK293T40%Higher than Lipofectamine 3000

Experimental Protocols

Protocol: Plasmid DNA Transfection using N4-Spermine Cholesterol Carbamate

Materials:

  • N4-Spermine cholesterol carbamate transfection reagent

  • High-quality plasmid DNA (1 mg/mL stock)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete culture medium with serum

  • Cells to be transfected in a multi-well plate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in your desired plate format so that they reach 70-90% confluency at the time of transfection.

  • Preparation of DNA Solution:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium. Mix gently by pipetting.

  • Preparation of Transfection Reagent Solution:

    • In a separate sterile microcentrifuge tube, dilute the optimized amount of N4-Spermine cholesterol carbamate reagent in serum-free medium. Mix gently.

  • Formation of Lipoplexes:

    • Add the diluted DNA solution to the diluted transfection reagent solution.

    • Mix immediately by gentle pipetting or flicking the tube.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Gently add the lipoplex mixture drop-wise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transfection:

    • After the incubation period, you may change the medium if desired.

    • Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).

Visualizations

Transfection_Workflow General N4-Spermine Cholesterol Carbamate Transfection Workflow cluster_prep Lipoplex Formation (Serum-Free) cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA in Serum-Free Medium Mix Combine and Incubate (15-20 min) DNA->Mix Reagent N4-Spermine Cholesterol Carbamate in Serum-Free Medium Reagent->Mix Lipoplex Lipoplex Formation Mix->Lipoplex AddComplex Add Lipoplexes to Cells Lipoplex->AddComplex Cells Cells in Culture (with Serum) Cells->AddComplex Incubate Incubate (24-48h) AddComplex->Incubate Assay Assay for Gene Expression Incubate->Assay Troubleshooting_Logic Troubleshooting Logic for Low Transfection Efficiency Start Low Transfection Efficiency CheckRatio Was the Reagent:DNA ratio optimized? Start->CheckRatio CheckDNA Is the DNA quality and quantity correct? CheckRatio->CheckDNA Yes OptimizeRatio Perform a titration to find the optimal ratio. CheckRatio->OptimizeRatio No CheckConfluency Was cell confluency optimal (70-90%)? CheckDNA->CheckConfluency Yes VerifyDNA Verify DNA purity (A260/280) and concentration. CheckDNA->VerifyDNA No CheckSerum Were lipoplexes formed in serum-free medium? CheckConfluency->CheckSerum Yes OptimizeSeeding Adjust cell seeding density. CheckConfluency->OptimizeSeeding No RepeatComplexation Repeat complex formation in serum-free medium. CheckSerum->RepeatComplexation No Success Improved Efficiency CheckSerum->Success Yes OptimizeRatio->Success VerifyDNA->Success OptimizeSeeding->Success RepeatComplexation->Success

References

Technical Support Center: N4-Spermine Cholesterol Carbamate-Based DNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of DNA using N4-spermine cholesterol carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N4-Spermine cholesterol carbamate to DNA ratio for transfection?

A1: The optimal ratio, commonly expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA), is highly dependent on the cell type, plasmid size, and experimental conditions. A typical starting point for optimization is an N/P ratio of 5 to 10.[1] It is crucial to perform a dose-response experiment to determine the ideal ratio for your specific system, balancing high transfection efficiency with low cytotoxicity.

Q2: What is the role of a helper lipid when using N4-Spermine cholesterol carbamate?

A2: A helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often incorporated into the lipoplex formulation. DOPE is a fusogenic lipid that can facilitate the endosomal escape of the lipoplex, a critical step for successful transfection.[2][3] The inclusion of cholesterol as a helper lipid has been shown to enhance in vivo gene expression due to increased stability in the presence of serum.[4] The molar ratio of N4-Spermine cholesterol carbamate to the helper lipid should also be optimized, with a 1:1 molar ratio being a common starting point.

Q3: How does the N/P ratio affect the physicochemical properties of the lipoplexes?

A3: The N/P ratio significantly influences the particle size and surface charge (zeta potential) of the lipoplexes. Generally, as the N/P ratio increases, the particle size may initially increase and then decrease as the DNA becomes more compacted. The zeta potential will shift from negative to positive as the amount of cationic lipid increases, which is important for the interaction with the negatively charged cell membrane.[1]

Q4: What is the primary mechanism of cellular uptake for cholesterol-based lipoplexes?

A4: Cholesterol-containing lipoplexes are primarily taken up by cells through cholesterol-dependent macropinocytosis.[5][6] This pathway is a form of endocytosis. Following uptake, the lipoplexes must escape the endosome to release the DNA into the cytoplasm. The presence of cholesterol in the formulation can facilitate this escape.[5][6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Transfection Efficiency - Suboptimal N/P ratio.- Incorrect lipoplex formation procedure.- Low DNA quality or concentration.- Cell health issues (low viability, high passage number).- Presence of serum during complex formation (for some formulations).- Perform a titration of the N/P ratio (e.g., from 2 to 20).- Ensure gentle mixing and appropriate incubation times during lipoplex formation.- Verify DNA integrity and concentration using spectrophotometry and gel electrophoresis.- Use healthy, low-passage cells at optimal confluency (typically 70-90%).- Prepare lipoplexes in serum-free media before adding to cells, unless the protocol specifies otherwise.[8]
High Cytotoxicity - N/P ratio is too high.- High concentration of lipoplexes.- Extended exposure time of cells to lipoplexes.- Decrease the N/P ratio.- Reduce the overall concentration of the lipoplex solution added to the cells.- Shorten the incubation time of the lipoplexes with the cells before replacing with fresh media.- Perform a cell viability assay (e.g., MTT assay) to quantify toxicity at different N/P ratios.[9][10]
Precipitate Formation - High concentration of lipid or DNA.- Improper mixing during complex formation.- Use recommended concentrations of lipid and DNA.- Ensure components are at room temperature before mixing.- Add the DNA solution to the lipid solution dropwise while gently vortexing.
Inconsistent Results - Variation in pipetting and mixing techniques.- Inconsistent cell plating density.- Changes in reagent quality over time.- Use calibrated pipettes and consistent mixing procedures.- Maintain a consistent cell seeding density for all experiments.- Aliquot and store reagents properly to avoid degradation.

Quantitative Data Summary

The following tables summarize the expected trends in physicochemical properties, transfection efficiency, and cytotoxicity as the N/P ratio of N4-Spermine cholesterol carbamate to DNA is varied. The exact values will depend on the specific experimental conditions.

Table 1: Physicochemical Properties of Lipoplexes at Different N/P Ratios

N/P RatioParticle Size (nm)Zeta Potential (mV)DNA Condensation
1~300 - 500~ -10 to 0Partial
5~150 - 300~ +10 to +20High
10~100 - 200~ +20 to +30Complete
20~100 - 150~ +30 to +40Complete

Table 2: Transfection Efficiency and Cytotoxicity at Different N/P Ratios

N/P RatioTransfection Efficiency (Relative Luciferase Units)Cell Viability (%)
1Low~95%
5Moderate~85%
10High~70%
20Moderate to High~50%

Experimental Protocols

Protocol 1: Preparation of N4-Spermine Cholesterol Carbamate/DNA Lipoplexes
  • Preparation of Lipid Solution:

    • Prepare a stock solution of N4-Spermine cholesterol carbamate (and helper lipid, if used) in a suitable organic solvent (e.g., chloroform or ethanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with a sterile, serum-free buffer (e.g., HEPES-buffered saline) to the desired final lipid concentration. Vortex or sonicate briefly to form liposomes.

  • Preparation of DNA Solution:

    • Dilute the plasmid DNA in the same serum-free buffer to the desired final concentration.

  • Formation of Lipoplexes:

    • For a desired N/P ratio, calculate the required volumes of the lipid and DNA solutions.

    • Add the DNA solution dropwise to the lipid solution while gently vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

    • The lipoplexes are now ready to be added to the cells.

Protocol 2: Characterization of Lipoplexes
  • Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

    • Dilute the prepared lipoplex solution in the same buffer used for hydration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and zeta potential using a DLS instrument.

  • DNA Condensation Assay (Ethidium Bromide Exclusion Assay):

    • Prepare a solution of DNA pre-incubated with ethidium bromide (EtBr).

    • Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

    • Titrate the lipoplex solution into the DNA-EtBr solution at increasing N/P ratios.

    • Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr from the DNA, signifying DNA condensation.[11]

Protocol 3: Cell Transfection and Analysis
  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the prepared lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours in a CO2 incubator.

    • After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.

  • Analysis of Transfection Efficiency:

    • Incubate the cells for 24-48 hours post-transfection.

    • If using a reporter gene (e.g., GFP, luciferase), analyze the expression using fluorescence microscopy, flow cytometry, or a luciferase assay, respectively.

Protocol 4: Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and transfect as described above.

  • At 24-48 hours post-transfection, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12][13][14]

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12][13]

  • Measure the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

experimental_workflow cluster_prep Lipoplex Preparation cluster_char Characterization cluster_transfection Transfection & Analysis lipid_sol N4-Spermine Cholesterol Carbamate Solution mix Mix & Incubate (20-30 min) lipid_sol->mix dna_sol DNA Solution dna_sol->mix lipoplex Lipoplexes mix->lipoplex dls DLS (Size & Zeta Potential) lipoplex->dls etbr Ethidium Bromide Exclusion Assay (DNA Condensation) lipoplex->etbr add_lipoplex Add Lipoplexes to Cells lipoplex->add_lipoplex cells Seed Cells cells->add_lipoplex incubate Incubate (4-6h) add_lipoplex->incubate replace_media Replace Media incubate->replace_media analyze Analyze Transfection (24-48h post) replace_media->analyze cytotoxicity MTT Assay (Cytotoxicity) replace_media->cytotoxicity

Caption: Experimental workflow for N4-Spermine cholesterol carbamate-mediated DNA transfection.

signaling_pathway lipoplex Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Interaction endocytosis Cholesterol-dependent Macropinocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape early_endosome->endosomal_escape dna_release DNA Release endosomal_escape->dna_release cytoplasm Cytoplasm translation Translation nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->translation protein Protein Expression translation->protein

Caption: Cellular uptake and intracellular trafficking pathway of cholesterol-based lipoplexes.

logical_relationship cluster_input Input Parameters cluster_properties Lipoplex Properties cluster_outcome Experimental Outcomes np_ratio N/P Ratio size Particle Size np_ratio->size zeta Zeta Potential np_ratio->zeta helper_lipid Helper Lipid (e.g., DOPE) stability Stability helper_lipid->stability transfection Transfection Efficiency helper_lipid->transfection dna_conc DNA Concentration dna_conc->size cell_type Cell Type cell_type->transfection cytotoxicity Cytotoxicity cell_type->cytotoxicity size->transfection zeta->transfection stability->transfection transfection->cytotoxicity

References

Technical Support Center: Overcoming Aggregation Issues with N4-Spermine Cholesterol Carbamate Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and handling of N4-Spermine cholesterol carbamate liposomes.

Troubleshooting Guides

Liposome aggregation is a common challenge that can significantly impact experimental outcomes by altering particle size, charge, and stability. This guide provides a systematic approach to troubleshooting and preventing aggregation of your N4-Spermine cholesterol carbamate liposome formulations.

Problem 1: Visible precipitation or cloudiness in the liposome suspension immediately after preparation.

Possible Cause Recommended Solution
Incomplete Solubilization of Lipids: The N4-Spermine cholesterol carbamate or co-lipids were not fully dissolved in the organic solvent.Ensure complete dissolution of all lipid components in the organic solvent before forming the lipid film. Gentle warming may be necessary, but avoid excessive heat to prevent lipid degradation.
Inefficient Hydration: The dried lipid film was not fully hydrated.Hydrate the lipid film with the aqueous buffer at a temperature above the phase transition temperature (Tm) of the lipids. Ensure the buffer volume is sufficient to fully cover the lipid film and allow adequate hydration time with gentle agitation.
High Lipid Concentration: The total lipid concentration is too high, leading to immediate aggregation upon hydration.Prepare liposomes at a lower total lipid concentration. A typical starting range is 1-10 mg/mL.
Inappropriate pH or Ionic Strength of Buffer: The pH or salt concentration of the hydration buffer is causing electrostatic interactions and aggregation.Prepare liposomes in a low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4). Avoid buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) which can promote aggregation of cationic liposomes.

Problem 2: Increase in particle size and polydispersity index (PDI) over a short period (hours to days) as measured by Dynamic Light Scattering (DLS).

Possible Cause Recommended Solution
Suboptimal Formulation Ratio: The molar ratio of N4-Spermine cholesterol carbamate to helper lipid (e.g., DOPE, DOPC) is not optimal for stability.Systematically vary the molar ratio of the cationic lipid to the helper lipid. A common starting point is a 1:1 molar ratio. The inclusion of cholesterol at 30-50 mol% can also enhance stability.[1][2][3][4]
Electrostatic Aggregation: The high positive surface charge (zeta potential) of the liposomes leads to aggregation over time.Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation at 2-10 mol%. The polyethylene glycol (PEG) chains provide a steric barrier that prevents close contact and aggregation of liposomes.
Storage Conditions: Improper storage temperature is promoting lipid mobility and fusion.Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) has been included in the formulation, as freeze-thaw cycles can induce aggregation.
High N/P Ratio: When forming lipoplexes with nucleic acids, a high ratio of positive charges (from the spermine) to negative charges (from the nucleic acid phosphate backbone) can lead to aggregation.Optimize the N/P ratio for your specific application. Start with a range of N/P ratios (e.g., 2:1, 5:1, 10:1) and assess the particle size and stability of the resulting lipoplexes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal particle size and zeta potential for N4-Spermine cholesterol carbamate liposomes?

A1: The ideal particle size for many drug delivery applications is typically between 80 and 200 nm with a low polydispersity index (PDI < 0.2) to ensure uniform biodistribution. The zeta potential for cationic liposomes is expected to be positive, often in the range of +20 to +60 mV. A sufficiently high positive zeta potential can contribute to stability through electrostatic repulsion, but excessively high charge can also lead to aggregation, especially in the presence of counterions.

Q2: How can I measure the aggregation of my liposomes?

A2: The primary method for monitoring liposome aggregation is Dynamic Light Scattering (DLS) . An increase in the average particle size (Z-average) and the polydispersity index (PDI) over time is indicative of aggregation. Visual inspection for turbidity or precipitation is a simple, qualitative method.

Q3: What is the role of the helper lipid and why is it important for stability?

A3: A helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), is often included in cationic liposome formulations. DOPE, with its conical shape, can facilitate the formation of non-bilayer structures which is important for endosomal escape in gene delivery. Both DOPE and DOPC help to stabilize the liposome structure and can influence the overall surface charge and fluidity of the membrane, thereby impacting aggregation. The choice and ratio of the helper lipid are critical formulation parameters that need to be optimized.

Q4: Can the carbamate linker in the N4-Spermine cholesterol carbamate lipid influence aggregation?

A4: Yes, the linker group connecting the hydrophilic headgroup (spermine) and the hydrophobic anchor (cholesterol) can influence the packing of the lipids in the bilayer and the overall stability of the liposome. Carbamate linkers are known to provide a good balance between stability and biodegradability.[6][7] The specific stereochemistry and flexibility of the linker can affect the presentation of the cationic spermine headgroups at the liposome surface, which in turn influences inter-liposomal interactions and aggregation.

Q5: How does the N/P ratio affect the stability of lipoplexes formed with these liposomes?

A5: The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic lipid's amine groups to the phosphate groups in the nucleic acid. At low N/P ratios, the net charge of the lipoplex may be neutral or slightly negative, which can lead to aggregation and precipitation. As the N/P ratio increases, the lipoplexes become more positively charged, which can improve colloidal stability due to electrostatic repulsion. However, excessively high N/P ratios can lead to increased cytotoxicity and may also induce aggregation in the presence of anionic components in biological media.[5] Therefore, optimizing the N/P ratio is a critical step in developing a stable and effective formulation.

Experimental Protocols

Protocol 1: Preparation of N4-Spermine Cholesterol Carbamate Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve N4-Spermine cholesterol carbamate and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio is 1:1.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with a pre-warmed aqueous buffer (e.g., 10 mM HEPES, pH 7.4) by gentle rotation. The volume of the buffer should be chosen to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Incubate the flask at a temperature above the lipid's phase transition temperature for 1-2 hours to allow for complete hydration and formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice to prevent overheating, or in a bath sonicator, until the suspension becomes clear. This will produce small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, subject the MLV suspension to repeated extrusion (e.g., 10-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This will produce large unilamellar vesicles (LUVs).

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the liposomes using electrophoretic light scattering.

Protocol 2: Assessment of Liposome Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (this will depend on the instrument).

  • Initial Measurement (Time 0):

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform at least three measurements to obtain the average particle size (Z-average) and PDI.

  • Time-Course Measurement:

    • Store the bulk liposome suspension under the desired storage conditions (e.g., 4°C or room temperature).

    • At regular time intervals (e.g., 1, 6, 24, 48 hours, and weekly), take an aliquot of the stored suspension, dilute it as before, and measure the particle size and PDI.

  • Data Analysis:

    • Plot the Z-average and PDI as a function of time. A significant increase in either of these parameters indicates liposome aggregation.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Troubleshooting prep1 Lipid Dissolution (N4-Spermine Cholesterol Carbamate + Co-lipid) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 char1 DLS Measurement (Size & PDI) prep4->char1 char2 Zeta Potential Measurement prep4->char2 char3 Aggregation? (Size/PDI Increase) char1->char3 char4 Stable Liposomes char3->char4 No char5 Troubleshoot Formulation char3->char5 Yes aggregation_factors cluster_factors Factors Influencing Aggregation cluster_solutions Solutions to Mitigate Aggregation F1 High Cationic Charge S1 Incorporate PEGylated Lipids F1->S1 F2 High Lipid Concentration S2 Optimize Lipid Concentration F2->S2 F3 Inappropriate Buffer (High Ionic Strength, Divalent Cations) S3 Use Low Ionic Strength Buffer F3->S3 F4 Suboptimal Formulation Ratio S4 Vary Cationic/Helper Lipid Ratio F4->S4 F5 Improper Storage S5 Store at 4°C F5->S5

References

Validation & Comparative

A Head-to-Head Comparison: N4-Spermine Cholesterol Carbamate vs. Lipofectamine 2000 for Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a critical step in a multitude of experimental workflows. Cationic lipid-based transfection reagents are a cornerstone of this process, with Lipofectamine 2000 being a long-standing and widely used commercial solution. However, novel formulations are continually being developed to improve efficiency and reduce cytotoxicity. This guide provides an objective comparison of N4-Spermine cholesterol carbamate-based liposomes and Lipofectamine 2000, supported by available experimental data.

While direct head-to-head quantitative data from a single study is limited in the publicly available literature, a comprehensive review of existing research allows for a robust comparative analysis. A notable study by Puchkov et al. found that novel polycationic lipids, including a spermine-cholesterol conjugate, when formulated with the helper lipid DOPE, resulted in significantly higher delivery efficiency of both plasmid DNA and siRNA into HEK293 cells compared to Lipofectamine 2000.

Quantitative Data Summary

Due to the absence of a singular study with a direct quantitative comparison table, the following table summarizes the performance characteristics of N4-Spermine cholesterol carbamate (GL67) and Lipofectamine 2000 based on findings from multiple sources.

FeatureN4-Spermine Cholesterol Carbamate (this compound)Lipofectamine 2000
Composition Cationic lipid composed of spermine linked to a cholesterol backbone via a carbamate bond. Typically formulated with a helper lipid like DOPE.A proprietary formulation of cationic lipids.
Transfection Efficiency Reported to have significantly higher transfection efficiency for plasmid DNA and siRNA in HEK293 cells compared to Lipofectamine 2000.[1] High efficiency has also been noted in respiratory cells like A549.A widely recognized benchmark for high transfection efficiency in a broad range of cell lines.[2][3]
Nucleic Acids Delivered Plasmid DNA, siRNA, and mRNA.[4][5]Plasmid DNA, siRNA, and other small RNAs.[6]
Cell Line Applicability Demonstrated efficacy in HEK293 and A549 cells.[1][5]Broad spectrum, with successful transfections reported in a vast number of cell lines.
Cytotoxicity Generally considered to have low cytotoxicity.[4]Can exhibit cytotoxicity, which is cell-type dependent and can be concentration-dependent.[3]
Serum Compatibility Transfection efficiency can be maintained in the presence of serum.Performance can be sensitive to the presence of serum, often requiring optimization.
Mechanism of Action Forms lipoplexes with nucleic acids that are taken up by cells, likely via endocytosis. The spermine headgroup provides a high positive charge for efficient DNA/RNA condensation.Utilizes cationic lipids to form complexes with nucleic acids, which then fuse with the cell membrane or are taken up via endocytosis to release their cargo into the cytoplasm.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for transfection using both reagents.

N4-Spermine Cholesterol Carbamate (this compound)-based Liposome Transfection Protocol

This protocol is a generalized procedure based on common practices for preparing and using cationic liposomes. Specific ratios and concentrations may require optimization depending on the cell line and nucleic acid used.

Materials:

  • N4-Spermine cholesterol carbamate (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Plasmid DNA or siRNA

  • Opti-MEM® I Reduced Serum Medium

  • Mammalian cells in culture

Procedure:

  • Liposome Preparation:

    • Co-dissolve N4-Spermine cholesterol carbamate and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a glass vial.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Dry the film further under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles.

    • For a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • For a 24-well plate format, dilute 1-2 µg of plasmid DNA or a specific amount of siRNA into 50 µL of Opti-MEM®. Mix gently.

    • In a separate tube, dilute the N4-Spermine cholesterol carbamate/DOPE liposome suspension into 50 µL of Opti-MEM®. The optimal lipid-to-nucleic acid ratio needs to be determined empirically.

    • Combine the diluted nucleic acid and the diluted liposomes. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells (seeded the day before to be 70-90% confluent at the time of transfection).

    • Add 400 µL of fresh, serum-containing or serum-free culture medium to each well.

    • Add the 100 µL of lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for gene expression or knockdown.

Lipofectamine 2000 Transfection Protocol (for HEK293 cells in a 24-well plate)

This protocol is based on the manufacturer's recommendations and is a standard procedure for this widely used reagent.

Materials:

  • Lipofectamine 2000 Reagent

  • Plasmid DNA (e.g., pEGFP)

  • Opti-MEM® I Reduced Serum Medium

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells in a 24-well plate at a density that will ensure they are 90-95% confluent on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute 0.5 µg of plasmid DNA into 50 µL of Opti-MEM®. Mix gently.

    • In a separate tube, dilute 1-2 µL of Lipofectamine 2000 into 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.

    • After the 5-minute incubation, combine the diluted DNA with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.

  • Transfection:

    • Add the 100 µL of the DNA-Lipofectamine 2000 complexes directly to each well containing cells and medium.

    • Mix gently by rocking the plate back and forth.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before analyzing for transgene expression. It is not necessary to remove the complexes or change the medium.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the general mechanism of cationic lipid-mediated transfection and a typical experimental workflow.

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Target Cell DNA Nucleic Acid (DNA/RNA) Lipoplex Lipoplex (Lipid-NA Complex) DNA->Lipoplex Electrostatic Interaction Lipid Cationic Lipid (e.g., N4-Spermine Cholesterol Carbamate) Lipid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Translation Translation Cytoplasm->Translation Transcription Transcription (for DNA) Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein

Caption: General mechanism of cationic lipid-mediated transfection.

TransfectionWorkflow cluster_prep Preparation cluster_complexation Complex Formation cluster_transfection Transfection & Analysis Cell_Culture 1. Seed Cells NA_Dilution 2. Dilute Nucleic Acid (in serum-free medium) Lipid_Dilution 3. Dilute Transfection Reagent (in serum-free medium) Mixing 4. Combine Diluted NA and Reagent NA_Dilution->Mixing Lipid_Dilution->Mixing Incubation 5. Incubate at Room Temperature (20-30 min) Mixing->Incubation Add_Complexes 6. Add Complexes to Cells Incubation->Add_Complexes Cell_Incubation 7. Incubate Cells (24-72 hours) Add_Complexes->Cell_Incubation Analysis 8. Assay for Gene Expression or Knockdown Cell_Incubation->Analysis

Caption: A typical experimental workflow for cell transfection.

References

validation of gene expression after N4-Spermine cholesterol carbamate transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating gene knockdown is a critical step in RNA interference (RNAi) experiments. The choice of transfection reagent is paramount to achieving efficient delivery of small interfering RNA (siRNA) while maintaining cell health. This guide provides an objective comparison of a novel cationic lipid, N4-Spermine cholesterol carbamate, with established transfection alternatives, supported by experimental data and detailed protocols.

Comparison of Transfection Technologies

The successful delivery of siRNA into cells is the first and most critical step for effective gene silencing. Here, we compare four distinct technologies: the novel N4-Spermine cholesterol carbamate, broader Lipid Nanoparticles (LNPs), the widely-used Lipofectamine™ RNAiMAX, and the physical method of Electroporation.

N4-Spermine Cholesterol Carbamate

N4-Spermine cholesterol carbamate represents a class of novel polycationic lipids designed for non-viral gene delivery. These molecules leverage a hydrophobic cholesterol anchor and a hydrophilic, positively charged spermine headgroup, connected via a carbamate linker.[1] This structure allows for the formation of cationic liposomes that can complex with negatively charged siRNA molecules. Studies have shown that liposomes formulated with cholesterol-spermine conjugates can deliver siRNA into cells with an efficiency significantly higher than that of the well-established reagent, Lipofectamine 2000.[1] Among various tested analogues, a lipid containing two cholesterol units, a carbamate linker, and a six-methylene-group spacer demonstrated the highest transfection activity in vitro, marking it as a promising candidate for in vivo studies.[1]

Lipid Nanoparticles (LNPs)

Lipid nanoparticles are advanced delivery vehicles for nucleic acids, including siRNA and mRNA.[2][3] LNPs are typically composed of four key components: an ionizable cationic lipid to encapsulate the nucleic acid, a PEG lipid to regulate size and stability, a helper phospholipid, and cholesterol to provide structural integrity.[4][5] The ionizable lipid is a critical component, designed to be neutrally charged at physiological pH to minimize toxicity and become positively charged in the acidic environment of the endosome, facilitating the release of the siRNA into the cytoplasm.[4] Optimized LNP systems have achieved high levels of gene knockdown in vivo, with some formulations showing activity at siRNA doses as low as 0.01 mg/kg in rodents.[6]

Lipofectamine™ RNAiMAX

Lipofectamine™ RNAiMAX is a proprietary cationic lipid-based transfection reagent specifically formulated for the delivery of siRNA and miRNA into a wide range of eukaryotic cells.[7] It forms lipid-RNA complexes that fuse with the cell membrane, releasing the RNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[7] This reagent is known for its high transfection efficiency, ease of use, and relatively low cytotoxicity in many common cell lines.[6][8]

Electroporation

Electroporation is a physical transfection method that uses an electrical pulse to create transient pores in the cell membrane, allowing siRNA to enter the cell directly.[9][10] This technique is particularly effective for difficult-to-transfect cells, such as primary cells, stem cells, and lymphocytes.[9][11] While it can achieve high transfection efficiencies (70-95% in some cases), electroporation can also lead to significant cell death (40-60% viability reduction is common).[11][12] The amount of siRNA required is generally higher than for lipid-based methods.[13]

Quantitative Performance Comparison

The choice of a transfection method often involves a trade-off between silencing efficiency and cell viability. The following tables summarize performance data gathered from various studies.

Table 1: Gene Knockdown Efficiency

Transfection MethodCell Type(s)Target GeneKnockdown EfficiencyCitation(s)
N4-Spermine Cholesterol Carbamate HEK293-> Lipofectamine 2000[1]
Cationic Cholesterol Lipid (similar class)Hela-Luc, H1299-LucLuciferase74 - 98%
Spermine-based Polymer (similar class)H1299-eGFPeGFP~90%[14]
Lipid Nanoparticles (LNPs) Rodent & Primate Liver (in vivo)TransthyretinHigh knockdown at 0.01-0.1 mg/kg[6]
Lipofectamine™ RNAiMAX DU-145Lamin A/C>75%
H9 & H1 hES CellsEGFP>90% (mRNA & Protein)
Electroporation Bovine MacrophagesMEFV~75% (mRNA)[6]
T-cellsCD8α~5-fold reduction (protein)[11]

Table 2: Cell Viability & Cytotoxicity

Transfection MethodCell Type(s)Viability / Cytotoxicity ProfileCitation(s)
N4-Spermine Cholesterol Carbamate -Generally lower cytotoxicity compared to some cationic polymers.[10]
Lipid Nanoparticles (LNPs) -Ionizable lipids are designed to have a neutral charge at physiological pH to minimize toxicity.[4]
Lipofectamine™ RNAiMAX VariousConsidered to have low cytotoxicity for many sensitive cell lines.[7][8]
Electroporation T-cellsCan be highly toxic; viability immediately after is often 40-60% or less.[11]
MDA-MB-468Optimal conditions resulted in 74-78% cell viability.[10]

Diagrams: Workflows and Mechanisms

Visualizing the experimental process and underlying biological mechanisms is key to understanding and implementing gene silencing experiments.

G cluster_validation Validation seed 1. Seed Cells prep_reagents 2. Prepare siRNA & Transfection Reagent form_complex 3. Form siRNA-Lipid Complexes seed->form_complex transfect 4. Add Complexes to Cells & Incubate harvest 5. Harvest Cells (24-72h post-transfection) form_complex->harvest split harvest->split rna_extraction 6a. RNA Extraction split->rna_extraction lysis 6b. Protein Lysis split->lysis cdna_synthesis 7a. cDNA Synthesis rna_extraction->cdna_synthesis qpcr 8a. qPCR Analysis cdna_synthesis->qpcr sds_page 7b. SDS-PAGE lysis->sds_page western 8b. Western Blot sds_page->western RNAi_Pathway siRNA siRNA (double-stranded) Dicer Dicer siRNA->Dicer enters cell RISC_loading RISC Loading Complex Dicer->RISC_loading processes RISC_active Activated RISC (single-stranded siRNA) RISC_loading->RISC_active unwinds & activates Cleavage mRNA Cleavage RISC_active->Cleavage guides to & cleaves mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein Transfection_Mechanisms cluster_lipid Cationic Lipid / LNP cluster_electro Electroporation lipid { siRNA | {Cationic Lipid | LNP}} cell_lipid Cell Membrane lipid->cell_lipid Endocytosis endosome Endosome cell_lipid->endosome endosome->Cytoplasm Endosomal Escape siRNA_electro siRNA pore siRNA_electro->pore Electric Pulse cell_electro Cell Membrane pore->Cytoplasm_e Direct Entry

References

Assessing siRNA Knockdown: A Comparative Guide to N4-Spermine Cholesterol Carbamate and Alternative Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to siRNA Delivery Technologies

The therapeutic potential of siRNA lies in its ability to silence specific genes, offering a powerful tool for treating a wide range of diseases. However, the inherent instability and negative charge of siRNA molecules necessitate the use of delivery vectors to facilitate their entry into the cytoplasm where the RNA interference machinery resides. An ideal delivery system should protect the siRNA from degradation, deliver it to the target cells with high efficiency, and exhibit minimal toxicity.

This guide focuses on N4-Spermine cholesterol carbamate, a cationic lipid-based delivery vehicle, and compares its performance with other widely used methods, including commercial lipid-based transfection reagents and polymer-based nanoparticles.

Comparison of siRNA Delivery Systems

The performance of different siRNA delivery systems can be evaluated based on several key parameters: knockdown efficiency, cytotoxicity, and the mechanism of cellular uptake and endosomal escape.

Quantitative Data Summary

The following tables summarize the performance of N4-Spermine cholesterol carbamate and its alternatives based on data from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The data presented here is a synthesis of findings from studies on structurally similar compounds.

Table 1: Comparison of siRNA Knockdown Efficiency

Delivery SystemTarget Gene/ReporterCell LineKnockdown Efficiency (%)Citation
N4-Spermine Cholesterol Carbamate Analogs EGFPHeLa~60-80%[1]
LuciferaseU87-Luc~85%[2]
Commercial Lipid Reagents (e.g., Lipofectamine™) VariousVarious60-90%[2]
Polymer-Based Nanoparticles (e.g., PEI, Chitosan) VariousVarious40-70%

Table 2: Comparison of Cytotoxicity

Delivery SystemAssayCell LineCell Viability (%)Citation
N4-Spermine Cholesterol Carbamate Analogs AlamarBlueHeLa>80%[1]
MTTU87High[2]
Commercial Lipid Reagents (e.g., Lipofectamine™) VariousVariousVariable, can be toxic at high concentrations[3]
Polymer-Based Nanoparticles (e.g., PEI) VariousVariousHigh molecular weight PEI can be cytotoxic[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments in assessing siRNA knockdown.

Protocol 1: siRNA Transfection using a Cationic Lipid-Based Reagent (General)
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Complex Formation:

    • For each well, dilute the siRNA to a final concentration of 10-50 nM in a serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute the cationic lipid reagent (e.g., N4-Spermine cholesterol carbamate formulation or a commercial reagent) in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assessment of Knockdown: Harvest the cells for analysis of target gene or protein expression.

Protocol 2: Assessment of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix containing a fluorescent dye (e.g., SYBR® Green) and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is typically calculated as 2-ΔΔCt.

Protocol 3: Assessment of Cytotoxicity using MTT Assay
  • Cell Treatment: Seed cells in a 96-well plate and transfect with the siRNA delivery system as described in Protocol 1. Include untreated cells as a control.

  • MTT Addition: After the desired incubation period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the absorbance of the treated cells relative to the untreated control cells.

Visualizing the Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in siRNA knockdown.

G cluster_workflow Experimental Workflow for siRNA Knockdown Assessment cluster_toxicity Cytotoxicity Assessment A siRNA & Delivery Reagent (e.g., N4-Spermine Cholesterol Carbamate) B Complex Formation (Lipoplex) A->B C Transfection of Cells B->C D Incubation (24-72 hours) C->D E Cell Lysis & RNA Extraction D->E T1 MTT Assay D->T1 F Reverse Transcription (cDNA synthesis) E->F G Quantitative PCR (qPCR) F->G H Data Analysis (ΔΔCt Method) G->H I Knockdown Assessment H->I G cluster_pathway Cellular Uptake and Endosomal Escape Pathway LNP siRNA-Cationic Lipid Complex (Lipoplex) Cell Cell Membrane LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Escape Endosomal Escape Endosome->Escape Cleavage mRNA Cleavage & Gene Silencing LateEndosome->Cleavage Degradation Cytoplasm Cytoplasm Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA Target mRNA RISC->mRNA Target Recognition mRNA->Cleavage

References

In Vivo Efficacy of N4-Spermine Cholesterol Carbamate Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of in vivo drug delivery is continually evolving, with a pressing need for efficient, safe, and targeted delivery systems. Among the promising candidates are cationic lipid-based vectors, which can encapsulate and transport nucleic acids and other therapeutic agents to their target sites. This guide provides a comparative analysis of the in vivo efficacy of N4-Spermine cholesterol carbamate-based delivery systems against other established alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Efficacy

While direct head-to-head in vivo comparative studies for N4-Spermine cholesterol carbamate are not extensively documented in publicly available literature, we can construct a comparative overview based on the performance of similar cationic lipid formulations and alternative delivery platforms. The following tables summarize key quantitative data from representative studies to offer a comparative perspective on their in vivo efficacy.

Table 1: Comparison of In Vivo Gene Silencing Efficacy

Delivery SystemTarget Gene & OrganAnimal ModelDosing RegimenGene Silencing EfficiencyReference
Hypothetical N4-Spermine Cholesterol Carbamate Luciferase (Lung)Murine Lung Metastasis Model2.5 mg/kg siRNA, IV, twice weeklyEstimated 60-70%(Data not available)
DOTAP/Cholesterol Lipoplexes Aromatase (Tumor)MCF-7 Xenograft Mice50 nM siRNA, intratumoral~80%[1]
Chitosan/siRNA Nanoparticles Various (Tumor)Orthotopic Ovarian Cancer Model1.25-5.0 µg siRNA/mouse, IPSignificant tumor growth inhibition[2]
Dendriworms EGFR (Brain Tumor)Transgenic Glioblastoma Mouse Model100 or 200 nM siRNASignificant protein knockdown[3]

Table 2: Biodistribution and Tumor Accumulation

Delivery SystemAnimal ModelPrimary Organs of AccumulationTumor-to-Muscle RatioReference
Hypothetical N4-Spermine Cholesterol Carbamate 4T1 Tumor-bearing BALB/c miceLiver, Spleen, Tumor(Data not available)
Niosomes (Radiolabeled) Tumor-implanted BALB/c miceLiver, Spleen, KidneysHigher specificity for tumor area[4][5]
DOTAP/Cholesterol Lipoplexes (PEGylated) Xenograft flank tumor miceLungsLow accumulation in flank tumors[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of in vivo delivery systems.

General Protocol for In Vivo siRNA Delivery and Efficacy Assessment in a Xenograft Mouse Model
  • Cell Culture and Tumor Implantation:

    • Culture human cancer cells (e.g., SKOV3ip1 for ovarian cancer) in appropriate media (e.g., RPMI1640 with 15% FBS).[2]

    • Harvest cells at low passage number and resuspend in a suitable buffer like HBSS at a concentration of 5 x 10^6 cells/mL.[2]

    • Inject 1 x 10^6 cells in 200 µL intraperitoneally into immunocompromised mice (e.g., nude mice).[2]

    • Allow tumors to establish for a designated period.

  • Preparation of N4-Spermine Cholesterol Carbamate/siRNA Nanoparticles:

    • Synthesize N4-Spermine cholesterol carbamate as previously described.

    • Prepare siRNA targeting the gene of interest (e.g., a cancer-related gene) and a non-targeting control siRNA.

    • Encapsulate the siRNA within the N4-Spermine cholesterol carbamate lipids using a suitable method such as thin-film hydration or microfluidics.

    • Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.

  • In Vivo Administration:

    • Administer the nanoparticle-siRNA complexes to tumor-bearing mice via a chosen route (e.g., intraperitoneal or intravenous injection).

    • The dosing regimen will be dependent on the specific formulation and experimental goals (e.g., 1.25–5.0 µg siRNA per mouse).[2]

  • Assessment of Therapeutic Efficacy:

    • Monitor tumor growth over time using calipers or in vivo imaging systems (e.g., bioluminescence imaging if tumor cells express a reporter like luciferase).

    • At the end of the study, sacrifice the animals and excise tumors and major organs.

    • Analyze target gene expression in the tumor tissue via qRT-PCR or Western blot to confirm gene silencing.

  • Biodistribution Studies (Optional):

    • For biodistribution analysis, the nanoparticles can be labeled with a fluorescent dye or a radionuclide.

    • At various time points after injection, image the animals using an in vivo imaging system or measure radioactivity in dissected organs.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

experimental_workflow cluster_preparation Nanoparticle Formulation cluster_invivo In Vivo Efficacy Study N4-Spermine Cholesterol Carbamate N4-Spermine Cholesterol Carbamate Encapsulation Encapsulation N4-Spermine Cholesterol Carbamate->Encapsulation siRNA siRNA siRNA->Encapsulation Nanoparticle Nanoparticle Encapsulation->Nanoparticle Administration Administration Nanoparticle->Administration IV or IP Injection Tumor Implantation Tumor Implantation Tumor Implantation->Administration Tumor Growth Monitoring Monitoring Administration->Monitoring Tumor Measurement & Imaging Analysis Analysis Monitoring->Analysis Endpoint

Caption: Experimental workflow for in vivo efficacy testing of N4-Spermine cholesterol carbamate/siRNA nanoparticles.

delivery_mechanism Nanoparticle Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome siRNA_Release siRNA Release Endosome->siRNA_Release Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading siRNA_Release->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage signaling_pathways cluster_delivery Delivered Therapeutic (e.g., siRNA) cluster_pathways Targeted Cancer Signaling Pathways Therapeutic Therapeutic MYC MYC Therapeutic->MYC Inhibits PI3K_mTOR PI3K/mTOR Therapeutic->PI3K_mTOR Inhibits WNT WNT Therapeutic->WNT Inhibits p53 p53 Therapeutic->p53 Modulates Cell_Proliferation Cell_Proliferation MYC->Cell_Proliferation PI3K_mTOR->Cell_Proliferation WNT->Cell_Proliferation Apoptosis Apoptosis p53->Apoptosis

References

A Comparative Guide to Long-Term Gene Expression: N4-Spermine Cholesterol Carbamate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of durable therapeutic effects, the ability to achieve long-term gene expression is a cornerstone of successful gene therapy. Non-viral vectors, in particular, are gaining significant attention due to their potential for improved safety profiles and ease of manufacturing compared to their viral counterparts. Among these, cationic lipids based on cholesterol and spermine have emerged as a promising class of delivery vehicles. This guide provides a comparative analysis of N4-Spermine cholesterol carbamate-based systems for long-term gene expression, benchmarked against other leading non-viral and viral alternatives, supported by experimental data and detailed protocols.

N4-Spermine Cholesterol Carbamate: A Potent Non-Viral Vector

N4-Spermine cholesterol carbamate and its analogues, such as N4-cholesteryl-spermine (GL67), are among the most effective non-viral gene carriers.[1] These molecules typically consist of a cholesterol anchor for lipid bilayer integration, a spermine headgroup for DNA binding, and a carbamate linker. The specific arrangement and components of these lipids significantly influence their transfection efficiency and toxicity. Studies have shown that a "gemini" lipid structure, featuring two cholesterol units, a carbamate linker, and a six-carbon spacer, demonstrates superior in vitro transfection efficiency compared to other analogues and even commercially available reagents like Lipofectamine 2000.[2] This enhanced performance makes it a strong candidate for in vivo applications.[2]

Performance Comparison: N4-Spermine Cholesterol Carbamate vs. Alternatives

Achieving sustained gene expression in vivo is a complex challenge influenced by factors such as vector clearance, immune response, and the stability of the genetic material. While direct, long-term (weeks to months) in vivo gene expression data for N4-Spermine cholesterol carbamate is limited in publicly available literature, we can extrapolate from studies on closely related compounds and compare them with established alternatives.

Delivery VectorTransfection Efficiency (in vivo)Duration of Expression (in vivo)Key AdvantagesKey Disadvantages
N4-Spermine Cholesterol Carbamate (analogues) High initial expression, particularly in the lungs.[3][4]Short-term (hours to days). Expression peaks around 6 hours and declines thereafter.[4]Low immunogenicity compared to viral vectors, ease of synthesis and formulation.Rapid clearance from circulation, transient gene expression.
DOTAP/Cholesterol Lipoplexes High initial expression in the lungs.[5]Short-term. Similar kinetics to other cationic lipids.Well-characterized, commercially available.Can induce an inflammatory response, transient expression.[3]
Adeno-Associated Virus (AAV) High and stable expression in various tissues.Long-term (months to years).High transduction efficiency, sustained expression, various serotypes for tissue targeting.Potential for immunogenicity, limited packaging capacity, pre-existing immunity in the population.
Lipid Nanoparticles (LNPs) for mRNA High protein expression.Transient (days). Dependent on mRNA stability.Low risk of genomic integration, can be re-administered.Transient expression, potential for inflammatory responses.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of lipid-based nanoparticles and in vivo administration.

Protocol 1: Formulation of N4-Spermine Cholesterol Carbamate Lipoplexes

This protocol is adapted from methods used for similar cationic lipid formulations.

Materials:

  • N4-Spermine cholesterol carbamate analogue (e.g., gemini lipid with two cholesterol units, carbamate linker, C6 spacer)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., 5% glucose solution)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the N4-Spermine cholesterol carbamate analogue and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by gentle rotation to form multilamellar vesicles (MLVs).

  • Liposome Preparation:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the pDNA in the same buffer used for liposome preparation.

    • Add the liposome suspension to the diluted pDNA at various charge ratios (N/P ratio, the ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate backbone).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The resulting lipoplexes are now ready for in vivo administration.

Protocol 2: In Vivo Administration and Monitoring of Gene Expression

This protocol describes a general procedure for intravenous administration in a mouse model.

Materials:

  • Prepared lipoplexes

  • Experimental animals (e.g., BALB/c mice)

  • Sterile saline solution

  • Luciferase assay system (or other appropriate reporter gene assay)

  • Tissue homogenization buffer

  • Luminometer (or appropriate detection instrument)

Procedure:

  • Intravenous Administration:

    • Dilute the prepared lipoplexes in sterile saline to the desired final concentration.

    • Inject a defined volume (e.g., 100-200 µL) of the lipoplex solution into the tail vein of the mice. The optimal dose of DNA needs to be determined empirically, but a starting point could be around 50 µg per mouse.[4]

  • Tissue Collection and Homogenization:

    • At predetermined time points post-injection (e.g., 6h, 24h, 72h, 1 week, 4 weeks), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest tissues of interest (e.g., lungs, liver, spleen, heart, kidneys).

    • Homogenize the tissues in a suitable lysis buffer.

  • Quantification of Gene Expression:

    • If using a luciferase reporter gene, perform a luciferase assay on the tissue homogenates according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration in the tissue homogenate.

    • Plot the gene expression levels over time to determine the duration of expression.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_formulation Lipoplex Formulation cluster_invivo In Vivo Study A Dissolve Lipids in Chloroform B Create Lipid Film A->B C Hydrate Film to form MLVs B->C D Sonication/Extrusion to form SUVs C->D E Mix with Plasmid DNA D->E F Lipoplex Formation E->F G Intravenous Injection F->G Administer to Animal Model H Tissue Harvesting G->H I Tissue Homogenization H->I J Reporter Gene Assay I->J K Data Analysis J->K

Caption: Experimental workflow for gene delivery using N4-Spermine cholesterol carbamate lipoplexes.

Signaling and Uptake Pathway

The cellular uptake and subsequent gene expression mediated by cationic lipoplexes involve a series of intracellular events.

cellular_uptake_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex Cationic Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus pDNA Transport Translation Translation (Protein synthesis) Cytoplasm->Translation Transcription Transcription (mRNA synthesis) Nucleus->Transcription Transcription->Cytoplasm mRNA Export Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

Caption: Cellular uptake and gene expression pathway for cationic lipoplexes.

Conclusion

N4-Spermine cholesterol carbamate and its derivatives represent a highly promising platform for non-viral gene delivery. Their high in vitro transfection efficiency and amenability to chemical modification make them attractive candidates for further development. However, the primary challenge remains the transient nature of gene expression in vivo. For applications requiring long-term therapeutic protein production, further optimization to enhance stability and evade clearance mechanisms is necessary. In contrast, viral vectors like AAVs currently offer more sustained expression profiles, albeit with their own set of safety and manufacturing challenges. The choice of vector will ultimately depend on the specific therapeutic application, the required duration of gene expression, and the target tissue. Continued research into the formulation and in vivo behavior of novel cationic lipids is essential to bridge the gap between the promise of non-viral vectors and the clinical need for long-term gene therapies.

References

benchmarking N4-Spermine cholesterol carbamate against other commercial transfection reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of cellular transfection, researchers are continually seeking reagents that offer high efficiency with minimal cytotoxicity. This guide provides a comprehensive performance comparison of a novel N4-Spermine cholesterol carbamate-based transfection reagent against leading commercial alternatives, including Lipofectamine 3000, FuGENE® HD, and X-tremeGENE HP. The data presented herein is compiled from publicly available research, offering an objective analysis for researchers, scientists, and drug development professionals.

Performance Snapshot: Transfection Efficiency and Cytotoxicity

The efficacy of a transfection reagent is a critical balance between successful nucleic acid delivery and the maintenance of cell health. The following tables summarize the performance of N4-Spermine cholesterol carbamate derivatives and other commercial reagents in two commonly used cell lines, HeLa and HEK293T.

Table 1: Transfection Efficiency Comparison

ReagentCell LineTransfection Efficiency (%)Serum Condition
N4-Spermine cholesterol carbamate derivatives (Sper-Ahx-Chol, Sper-His-Chol) HeLa> Lipofectamine 3000[1][2]With and without serum (10-40%)[1][2]
HEK293T> Lipofectamine 3000[1][2]40% Serum[1][2]
Lipofectamine 3000 HeLa41.03[3]Not Specified
HEK293T--
FuGENE® HD HeLa--
HEK293T--
X-tremeGENE HP HeLa--
HEK293T> 50Not Specified
K4 Transfection System HeLa67.73[3]Not Specified

Table 2: Cytotoxicity Comparison

ReagentCell LineCell Viability (%)Assay
N4-Spermine cholesterol carbamate derivatives (Sper-Ahx-Chol, Sper-His-Chol) HeLa, HEK293TLow cytotoxicity reported[1][2]Not Specified
Lipofectamine 3000 HeLaSignificant reduction compared to control[3]MTT Assay[3]
HEK293T--
FuGENE® HD HeLa--
HEK293T--
X-tremeGENE HP HeLa, HEK293TLow cytotoxicity reportedNot Specified
K4 Transfection System HeLaSlight reduction compared to control[3]MTT Assay[3]

In-Depth Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this comparison.

General Lipid-Mediated Transfection Protocol (for N4-Spermine cholesterol carbamate and similar reagents)
  • Cell Seeding: Plate healthy, actively dividing cells in a 24-well plate at a density of 5 x 10^4 cells/well 24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.

  • Complex Formation:

    • For each well, dilute 1 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute 2-3 µL of the N4-Spermine cholesterol carbamate transfection reagent into 50 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of the DNA-lipid complex dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

Cytotoxicity Assessment using MTT Assay
  • Cell Treatment: Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a negative control.

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untransfected control cells.

Visualizing the Process: Experimental Workflow and Signaling

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Transfection_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed Cells in Plate Add_Complexes Add Complexes to Cells Cell_Seeding->Add_Complexes DNA_Dilution Dilute Plasmid DNA Complex_Formation Form DNA-Lipid Complexes DNA_Dilution->Complex_Formation Reagent_Dilution Dilute Transfection Reagent Reagent_Dilution->Complex_Formation Complex_Formation->Add_Complexes Incubation Incubate Cells (24-48h) Add_Complexes->Incubation Gene_Expression Assay for Gene Expression Incubation->Gene_Expression Cytotoxicity_Assay Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay

A streamlined workflow of a typical lipid-mediated transfection experiment.

Gene_Delivery_Pathway Lipoplex Cationic Lipid-DNA Complex (Lipoplex) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Release of DNA Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nuclear_Entry Nuclear Entry Cytoplasm->Nuclear_Entry Nucleus Nucleus Nuclear_Entry->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation in Cytoplasm Protein Protein Expression Translation->Protein

A simplified signaling pathway of gene delivery and expression via cationic lipids.

References

Safety Operating Guide

Proper Disposal of N4-Spermine Cholesterol Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the handling and disposal of N4-Spermine cholesterol carbamate, ensuring operational integrity and personnel safety in research and development settings.

N4-Spermine cholesterol carbamate is a cationic lipid used in the formulation of liposomes for gene delivery. Due to its chemical nature, specifically the presence of spermine, it is critical to handle and dispose of this compound with the utmost care, treating it as a hazardous material. The spermine component is corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, proper disposal procedures are not merely a regulatory compliance issue but a fundamental aspect of laboratory safety.

Immediate Safety Protocols

Before handling N4-Spermine cholesterol carbamate, it is imperative to be familiar with emergency procedures.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Instantly wash the affected area with soap and water and rinse thoroughly.[1] Remove contaminated clothing and shoes immediately.[3] Seek immediate medical attention as untreated corrosive injuries can be difficult to heal.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention, as there is a danger of stomach and esophageal perforation.[2][3]

Step-by-Step Disposal Procedure

The disposal of N4-Spermine cholesterol carbamate must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), safety goggles with side shields, and a lab coat.[2] A face shield may be necessary for splash protection.

  • Waste Collection:

    • Collect waste N4-Spermine cholesterol carbamate, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and compatible hazardous waste container.[4]

    • The container must be in good condition, and made of a material compatible with corrosive amines. High-density polyethylene (HDPE) is often a suitable choice.[5]

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors and to avoid spills.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4]

    • Fill out a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

    • The label must include the full chemical name: "N4-Spermine cholesterol carbamate." List all constituents if it is a mixture, along with their percentages.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood.[6][7]

    • Segregate the waste from incompatible materials, particularly acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Disposal Request:

    • Once the container is full or ready for pickup, submit a chemical waste disposal request to your EHS department, following your institution's specific procedures.[6]

Quantitative Data Summary
PropertyData (for Spermine)Source
Chemical Classification Corrosive[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][2]
Signal Word Danger[1][2]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides[3]
Experimental Protocols Referenced

The primary protocol informing these disposal guidelines is the standard procedure for the disposal of corrosive hazardous chemical waste in a laboratory setting. This involves the segregation of waste, use of appropriate and labeled containers, and coordination with an EHS department for final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of N4-Spermine cholesterol carbamate.

Figure 1. N4-Spermine Cholesterol Carbamate Disposal Workflow A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in a Compatible Container A->B C Step 3: Securely Close and Label Container as 'Hazardous Waste' B->C D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Segregate from Incompatible Materials D->E F Step 6: Submit Disposal Request to EHS E->F G EHS Pickup and Final Disposal F->G

Caption: Disposal workflow for N4-Spermine cholesterol carbamate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N4-Spermine Cholesterol Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with N4-Spermine cholesterol carbamate. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

N4-Spermine cholesterol carbamate, a cationic lipid, is a valuable tool in drug delivery research, particularly for the formulation of liposomes designed to transport nucleic acids like plasmid DNA and siRNA into cells. Its proper handling, from initial preparation to final disposal, is paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to support your critical work while prioritizing safety.

Essential Personal Protective Equipment (PPE)

Given that N4-Spermine cholesterol carbamate contains a spermine component, which is classified as corrosive, a stringent PPE protocol is mandatory. The following table summarizes the required protective gear.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or goggles; face shieldA face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn at all times in the laboratory.
Respiratory Use in a well-ventilated area or under a chemical fume hoodEngineering controls such as a fume hood are the primary means of exposure control. Respiratory protection (e.g., a NIOSH-approved respirator) may be required for large quantities or in situations with inadequate ventilation.

Operational Plan: From Handling to Application

The primary application of N4-Spermine cholesterol carbamate is in the formation of cationic liposomes for transfection. The following sections provide a detailed workflow for the preparation and use of these liposomes for siRNA delivery.

Experimental Workflow: Liposome Preparation and siRNA Transfection

experimental_workflow cluster_prep Liposome Preparation cluster_transfection siRNA Transfection start Start: Lipid Mixture Preparation thin_film Thin-Film Hydration start->thin_film Dissolve lipids in chloroform extrusion Extrusion thin_film->extrusion Hydrate with aqueous buffer liposomes Cationic Liposomes extrusion->liposomes Pass through polycarbonate membrane complexation Lipoplex Formation liposomes->complexation Mix with siRNA incubation Incubation with Cells complexation->incubation Add to cell culture assay Gene Knockdown Assay incubation->assay Incubate for 24-72 hours end End: Analyze Results assay->end disposal_workflow start Start: Waste Generation solid_waste Solid Waste (Gloves, tubes, etc.) start->solid_waste liquid_waste Liquid Waste (Unused liposomes, cell media) start->liquid_waste sharps_waste Sharps Waste (Needles, pipette tips) start->sharps_waste waste_collection Segregated Hazardous Waste Containers solid_waste->waste_collection Place in labeled bag liquid_waste->waste_collection Collect in sealed container sharps_waste->waste_collection Place in sharps container disposal Licensed Hazardous Waste Disposal waste_collection->disposal end End: Compliant Disposal disposal->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.